Technical Documentation Center

2-Amino-1-cyclohexylpropane-1,3-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-1-cyclohexylpropane-1,3-diol

Core Science & Biosynthesis

Foundational

2-Amino-1-cyclohexylpropane-1,3-diol chemical structure properties

Technical Monograph: 2-Amino-1-cyclohexylpropane-1,3-diol Abstract This technical guide provides a comprehensive analysis of 2-Amino-1-cyclohexylpropane-1,3-diol (CAS: 102450-71-5), a critical chiral building block and p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Amino-1-cyclohexylpropane-1,3-diol

Abstract This technical guide provides a comprehensive analysis of 2-Amino-1-cyclohexylpropane-1,3-diol (CAS: 102450-71-5), a critical chiral building block and pharmacophore scaffold. Structurally bridging the gap between classical antibiotics (chloramphenicol class) and bioactive sphingolipids, this molecule serves as a versatile synthon in medicinal chemistry and polymer science. This document details its stereochemical properties, synthetic pathways, and applications in drug discovery, specifically focusing on its role as a sphingoid base analog.

Chemical Identity & Stereochemistry

2-Amino-1-cyclohexylpropane-1,3-diol is an aminodiol characterized by a propane backbone substituted with a cyclohexyl ring at the C1 position and an amino group at the C2 position. It possesses two chiral centers (C1 and C2), giving rise to four potential stereoisomers.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name 2-Amino-1-cyclohexylpropane-1,3-diol
CAS Number 102450-71-5 (Base); 859053-29-5 (HCl)
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
pKa (Calculated) ~8.1 (Amine), ~13.5 (Hydroxyl)
LogP ~0.8–1.2 (Estimated)
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water
Appearance White to off-white crystalline solid
Stereochemical Considerations

The biological activity and synthetic utility of this molecule are strictly governed by its stereochemistry.

  • Threo-Isomer: The hydroxyl group at C1 and the amino group at C2 are on opposite sides in the Fischer projection. This configuration mimics the natural stereochemistry of sphingosine and the antibiotic chloramphenicol.

  • Erythro-Isomer: The substituents are on the same side.

Figure 1: Stereochemical Configurations The following diagram illustrates the relationship between the threo and erythro diastereomers.

Stereochemistry cluster_0 Stereoisomers Threo Threo (1R, 2R) / (1S, 2S) (Thermodynamically Favored in Synthesis) Erythro Erythro (1R, 2S) / (1S, 2R) (Kinetic Product) Precursor Chiral Precursor (e.g., L-Phenylserine) Precursor->Threo Stereoselective Reduction Precursor->Erythro Non-selective Conditions

Caption: Stereochemical divergence in the synthesis of 2-amino-1-cyclohexylpropane-1,3-diol.

Synthetic Methodology

The synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol typically involves the reduction of aromatic precursors. The most robust route utilizes Phenylserine derivatives, leveraging the established stereochemistry of the amino acid starting material.

Protocol: Catalytic Hydrogenation & Reduction

Objective: Synthesis of DL-threo-2-amino-1-cyclohexylpropane-1,3-diol from DL-threo-phenylserine ethyl ester.

Reagents:

  • Substrate: DL-threo-phenylserine ethyl ester HCl

  • Catalyst: Raney Nickel (W-2 or W-4 activity) or Rh/Al₂O₃

  • Solvent: Ethanol (anhydrous)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)

Step-by-Step Workflow:

  • Aromatic Ring Hydrogenation (High Pressure):

    • Setup: Load a high-pressure autoclave with DL-threo-phenylserine ethyl ester (10 mmol) dissolved in Ethanol (50 mL).

    • Catalyst: Add Raney Nickel (10% w/w). Caution: Pyrophoric.

    • Reaction: Pressurize with H₂ gas to 50–80 atm. Heat to 80–100°C. Stir vigorously for 8–12 hours.

    • Mechanism: The phenyl ring is saturated to a cyclohexyl ring. The threo configuration is generally preserved.

    • Workup: Filter catalyst through Celite under argon. Concentrate filtrate to yield DL-threo-cyclohexylserine ethyl ester.

  • Ester Reduction:

    • Setup: Suspend LiAlH₄ (2.5 eq) in dry THF at 0°C under N₂ atmosphere.

    • Addition: Add the cyclohexylserine ethyl ester (dissolved in THF) dropwise to the hydride suspension.

    • Reaction: Allow to warm to room temperature and reflux for 2 hours.

    • Quench: Perform Fieser workup (Water -> 15% NaOH -> Water) to precipitate aluminum salts.

    • Purification: Filter and recrystallize the crude solid from Ethyl Acetate/Hexane.

Figure 2: Synthetic Pathway

Synthesis Start Phenylserine Ethyl Ester (Aromatic Precursor) Step1 Hydrogenation (H2, Raney Ni, 80 atm) Start->Step1 Inter Cyclohexylserine Ethyl Ester (Saturated Intermediate) Step1->Inter Step2 Hydride Reduction (LiAlH4 / THF) Inter->Step2 Product 2-Amino-1-cyclohexylpropane-1,3-diol (Target Molecule) Step2->Product

Caption: Two-step synthesis converting phenylserine to the cyclohexyl-aminodiol scaffold.

Biological Relevance & Applications

A. Sphingoid Base Analog

Structurally, 2-amino-1-cyclohexylpropane-1,3-diol mimics the "head group" of sphingosine.

  • Sphingosine: 2-amino-4-octadecene-1,3-diol (Long alkyl chain).

  • Target: 2-amino-1-cyclohexylpropane-1,3-diol (Cyclohexyl ring replaces alkyl chain).[1]

This structural homology allows it to function as a Sphingosine Kinase (SphK) probe or a Ceramidase inhibitor . Unlike FTY720 (Fingolimod), which has a quaternary carbon, this molecule retains the tertiary carbon structure of natural sphingosine, making it a valuable negative control or scaffold for exploring steric constraints in the sphingosine binding pocket.

B. Chloramphenicol Analog

Historically, this molecule was investigated as a "stripped-down" analog of Chloramphenicol (an antibiotic).

  • Observation: Removal of the p-nitro group and saturation of the ring abolishes antibiotic activity against ribosomes.

  • Utility: It serves as a non-antibiotic control to study the off-target toxicities (e.g., mitochondrial suppression) associated with the aminodiol pharmacophore.

C. Polymer Chemistry (Cyclic Carbonates)

Recent applications (See Polymer Chemistry, 2013) utilize this aminodiol as a monomer precursor.[2]

  • Reaction: The 1,3-diol moiety reacts with phosgene or ethyl chloroformate to form six-membered cyclic carbonates.

  • Result: Functionalized polycarbonates with cyclohexyl side chains, offering unique thermal and mechanical properties due to the rigid ring structure.

Figure 3: Pharmacophore Mapping

Pharmacophore cluster_features Key Structural Motifs Target 2-Amino-1-cyclohexylpropane-1,3-diol Sphingosine Sphingosine (Natural Lipid) Target->Sphingosine Structural Mimic (Headgroup Homology) Chloramphenicol Chloramphenicol (Antibiotic) Target->Chloramphenicol Reduced Analog (Lacks p-NO2 & Aromaticity) M1 1,3-Diol System (H-Bonding Network) Target->M1 M2 Primary Amine (Ionizable Center) Target->M2 M3 Cyclohexyl Tail (Lipophilic Bulk) Target->M3

Caption: Structural relationship of the target molecule to bioactive lipids and antibiotics.

Analytical Characterization

To validate the synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol, the following analytical signatures must be confirmed.

1. Proton NMR (¹H-NMR, 400 MHz, CD₃OD):

  • δ 0.9–1.8 ppm (Multiplet, 11H): Cyclohexyl ring protons. Distinct from the aromatic signals (7.0–8.0 ppm) of the precursor.

  • δ 2.9–3.1 ppm (Multiplet, 1H): H-2 proton (alpha to amine).

  • δ 3.4–3.8 ppm (Multiplet, 3H): H-1 and H-3 protons (alpha to hydroxyls).

2. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated m/z = 174.15.

  • Fragmentation: Loss of water (-18) and hydroxymethyl groups are common.

References

  • Umezawa, S., & Oguma, Y. (1956). Studies on Antibiotics and Related Substances.[1] IV. Synthesis of DL-threo-β-Cyclohexylserine and DL-threo-2-Dichloroacetamido-1-cyclohexylpropane-1,3-diol.[1] Bulletin of the Chemical Society of Japan. [Link]

  • Vignolle, J., et al. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry.[2] [Link]

  • Adachi, K., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols.[3] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

2-Amino-1-cyclohexylpropane-1,3-diol CAS number and synonyms

Technical Monograph: 2-Amino-1-cyclohexylpropane-1,3-diol CAS Number: 102450-71-5 Molecular Formula: C₉H₁₉NO₂ Molecular Weight: 173.25 g/mol Executive Summary 2-Amino-1-cyclohexylpropane-1,3-diol is a specialized aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Amino-1-cyclohexylpropane-1,3-diol

CAS Number: 102450-71-5 Molecular Formula: C₉H₁₉NO₂ Molecular Weight: 173.25 g/mol

Executive Summary

2-Amino-1-cyclohexylpropane-1,3-diol is a specialized aliphatic amino diol serving as a critical chiral building block in pharmaceutical chemistry and materials science. Structurally analogous to the antibiotic Chloramphenicol (in which the nitrophenyl group is replaced by a cyclohexyl ring) and the immunosuppressant Fingolimod (FTY720), this compound represents a strategic scaffold for the development of sphingosine-1-phosphate (S1P) receptor modulators and novel antimicrobial agents. Beyond drug discovery, its 1,3-diol motif allows for the synthesis of functionalized six-membered cyclic carbonates, enabling the production of biodegradable polycarbonates with pendant amino functionalities.

Chemical Identity & Nomenclature

PropertyDetail
CAS Number 102450-71-5 (Generic/Racemic)
IUPAC Name 2-Amino-1-cyclohexylpropane-1,3-diol
Synonyms 2-Amino-1-cyclohexyl-1,3-propanediol; Cyclohexylserinol; Hexahydro-chloramphenicol base (informal)
SMILES NC(CO)C(O)C1CCCCC1
InChI Key DKAWCXNITOXQFI-UHFFFAOYSA-N
Related Salts Hydrochloride (CAS: 859053-29-5)

Stereochemical Note: The molecule possesses two chiral centers at C1 and C2. Consequently, it exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The threo and erythro designations are often used in literature, particularly when referencing its relationship to Chloramphenicol (which is the D-(-)-threo isomer). Researchers must verify the specific stereochemistry required for their application, as biological activity is often stereospecific.

Synthesis & Production Methodologies

The synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol generally follows two primary pathways: the Reduction of Serine Derivatives (preserving chirality) or the Nitroaldol (Henry) Reaction (for racemic production).

Method A: Catalytic Hydrogenation of Phenylserine (Stereoselective)

This method is preferred when specific stereochemistry (e.g., threo) is required. It involves the hydrogenation of the aromatic ring of phenylserine followed by ester reduction.[1]

  • Starting Material: Ethyl DL-threo-phenylserinate.

  • Ring Reduction: High-pressure hydrogenation over a catalyst (e.g., PtO₂ or Rh/C) converts the phenyl ring to a cyclohexyl ring, yielding Ethyl DL-threo-cyclohexylserinate.

  • Ester Reduction: The ester group is reduced to a primary alcohol using Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) in methanol/THF.

  • Purification: Crystallization of the free base or conversion to the HCl salt.

Method B: Nitroaldol Condensation (Henry Reaction)

A robust route for generating the carbon skeleton, typically yielding a mixture of diastereomers.

  • Condensation: Cyclohexanecarboxaldehyde reacts with 2-nitroethanol (or nitroethane followed by hydroxymethylation) in the presence of a base to form 2-nitro-1-cyclohexylpropane-1,3-diol.

  • Reduction: The nitro group is reduced to an amine using Raney Nickel/H₂ or Zn/HCl.

Synthesis Start1 Phenylserine Ethyl Ester Step1 Hydrogenation (PtO2/H2) Start1->Step1 Inter1 Cyclohexylserine Ethyl Ester Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Product 2-Amino-1-cyclohexyl- propane-1,3-diol Step2->Product Start2 Cyclohexane- carboxaldehyde Step2B Henry Reaction (Base) Start2->Step2B Method B Reagent2 + Nitroethanol Reagent2->Step2B Inter2 Nitro-diol Intermediate Step2B->Inter2 Step3B Nitro Reduction (Ra-Ni/H2) Inter2->Step3B Step3B->Product

Figure 1: Dual synthetic pathways for 2-Amino-1-cyclohexylpropane-1,3-diol showing the stereoselective reduction route (Method A) and the Henry reaction route (Method B).

Applications in Drug Development & Materials Science

Antibiotic Analogs (Chloramphenicol Derivatives)

The core structure of 2-amino-1-cyclohexylpropane-1,3-diol is the saturated analog of the antibiotic Chloramphenicol .

  • Mechanism: Early studies demonstrated that converting the amino diol into its dichloroacetamide derivative yields a compound with antibacterial properties, albeit often with lower potency than the parent aromatic compound.

  • Significance: It serves as a probe to study the steric requirements of the ribosomal binding site (50S subunit) targeted by phenicol antibiotics.

Sphingosine-1-Phosphate (S1P) Receptor Modulators

The compound acts as a simplified scaffold for Fingolimod (FTY720) analogs.

  • Structural Logic: Fingolimod is an immunomodulator used for Multiple Sclerosis.[2] It is phosphorylated in vivo to mimic Sphingosine-1-phosphate.

  • Role: The 2-amino-1,3-diol headgroup is essential for phosphorylation by sphingosine kinases (SphK1/SphK2). The cyclohexyl group provides lipophilic bulk, mimicking the alkyl chain of sphingosine, though with different pharmacokinetic properties due to reduced flexibility and hydrophobicity compared to the C8-C18 chains.

Biodegradable Polymer Monomers

In materials science, this aminodiol is a precursor for six-membered cyclic carbonates .

  • Workflow: The amino group is chemoselectively protected or functionalized, followed by cyclization of the 1,3-diol using phosgene derivatives (e.g., ethyl chloroformate).

  • Result: Ring-opening polymerization (ROP) of these monomers yields polycarbonates with pendant cyclohexyl/amino groups, used in biomedical implants and drug delivery systems due to their biocompatibility.

Analytical Characterization & Handling

Key Physical Properties
  • Appearance: White to off-white crystalline solid (typically).

  • Melting Point: 52–58 °C (Generic range for amino diols; specific isomers may vary).[3]

  • Solubility: Soluble in lower alcohols (Methanol, Ethanol), DMSO, and dilute acids. Sparingly soluble in non-polar solvents (Hexane).

Recommended Analytical Protocol
  • HPLC: Use a C18 Reverse Phase column.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Amine tailing suppression).

    • Detection: ELSD or CAD (due to weak UV chromophore) or derivatization with FMOC-Cl for UV/Fluorescence detection.

  • NMR (¹H, 300 MHz, DMSO-d₆):

    • Expect multiplets for Cyclohexyl protons (1.0–1.8 ppm).

    • Methine protons attached to OH/NH₂ (3.0–3.8 ppm).

    • Broad singlets for OH/NH₂ (exchangeable with D₂O).

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE).

  • Handling: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

References

  • Sigma-Aldrich. 2-amino-1-cyclohexylpropane-1,3-diol Product Page.Link

  • Polymer Chemistry (RSC). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers.[4][5][6] (2013).[6] Link

  • National Institutes of Health (PubMed). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols.Link

  • ResearchGate. Raney nickel reduction of ethyl DL-threo-beta-cyclohexyl-serinate.Link

  • Google Patents. Process for the preparation of 2-amino-1,3-propane diol compounds (US9815772B2).Link

Sources

Foundational

Cyclohexyl analogue of chloramphenicol base structure

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of a Cyclohexyl Analogue of Chloramphenicol Base Authored by a Senior Application Scientist Abstract Chloramphenicol, a broad-spectrum antibiotic, has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of a Cyclohexyl Analogue of Chloramphenicol Base

Authored by a Senior Application Scientist

Abstract

Chloramphenicol, a broad-spectrum antibiotic, has been a subject of extensive medicinal chemistry efforts to enhance its therapeutic index by mitigating toxicity while retaining or improving antimicrobial potency. A key structural feature of chloramphenicol is the p-nitrophenyl moiety, which is implicated in both its antibacterial action and its adverse effects. This technical guide provides a comprehensive exploration of a rationally designed cyclohexyl analogue of the chloramphenicol base. By replacing the aromatic p-nitrophenyl group with a non-aromatic cyclohexyl ring, we hypothesize a potential reduction in toxicity associated with the nitroaromatic scaffold. This document details the strategic design, proposed synthetic pathways, and robust evaluation protocols for this novel analogue. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents.

Introduction: The Rationale for a Cyclohexyl Analogue of Chloramphenicol

Chloramphenicol exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of protein synthesis.[1] Its core structure consists of a p-nitrophenyl group, a D-threo-2-amino-1,3-propanediol side chain, and a dichloroacetyl tail.[1] While effective, the clinical use of chloramphenicol is limited due to serious side effects, including aplastic anemia, which is believed to be associated with the metabolic reduction of the p-nitro group.[2][3]

The development of chloramphenicol analogues has been a long-standing strategy to overcome these limitations. Modifications have been explored at various positions of the chloramphenicol molecule, including the acyl chain and the propanediol moiety.[4][5][6] However, alterations to the p-nitrophenyl ring have been of particular interest to address the toxicity concerns.[2][3] The substitution of the p-nitro group with other electron-withdrawing groups or its complete replacement offers a promising avenue for developing safer analogues.[2][3][7][8]

This guide focuses on the conceptualization and practical development of a cyclohexyl analogue of the chloramphenicol base. The central hypothesis is that replacing the electron-rich and metabolically labile p-nitrophenyl ring with a saturated cyclohexyl group will preserve the essential stereochemical features required for ribosomal binding while potentially eliminating the toxicity associated with the nitroaromatic system.

Proposed Synthesis of the Cyclohexyl Analogue of Chloramphenicol Base

The synthesis of the target cyclohexyl analogue requires a multi-step approach, starting from readily available precursors. The key challenge lies in establishing the correct stereochemistry of the aminopropanediol side chain, which is crucial for antibacterial activity. The D-threo isomer is the only biologically active stereoisomer of chloramphenicol.[1]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the N-dichloroacetyl-1-cyclohexyl-2-amino-1,3-propanediol is outlined below. The synthesis would logically start from cyclohexanecarboxaldehyde.

Retrosynthesis Target N-dichloroacetyl-1-cyclohexyl-2-amino-1,3-propanediol Intermediate1 1-Cyclohexyl-2-amino-1,3-propanediol (Cyclohexyl Base) Target->Intermediate1 Dichloroacetylation Intermediate2 1-Cyclohexyl-2-nitro-1,3-propanediol Intermediate1->Intermediate2 Reduction of nitro group StartingMaterial Cyclohexanecarboxaldehyde Intermediate2->StartingMaterial Henry Reaction

Caption: Retrosynthetic analysis of the cyclohexyl analogue of chloramphenicol.

Step-by-Step Synthetic Protocol

Step 1: Henry Reaction (Nitroaldol Reaction)

The initial step involves the condensation of cyclohexanecarboxaldehyde with nitroethane in the presence of a base to form 1-cyclohexyl-2-nitro-1-propanol.

  • To a stirred solution of cyclohexanecarboxaldehyde (1 eq) and nitroethane (1.5 eq) in methanol at 0°C, add a catalytic amount of a suitable base (e.g., sodium methoxide).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the resulting nitroalkanol by column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of 1-cyclohexyl-2-nitro-1-propanol is then reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice to control stereochemistry.

  • Dissolve the purified nitroalkanol (1 eq) in a suitable solvent such as ethanol or methanol.

  • Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a Parr hydrogenator.

  • Maintain the reaction at room temperature with vigorous stirring until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the crude 1-cyclohexyl-2-amino-1,3-propanediol (the cyclohexyl analogue of the chloramphenicol base).

Step 3: Dichloroacetylation

The final step is the N-acylation of the amino group with a dichloroacetyl moiety.

  • Dissolve the crude amino diol (1 eq) in a suitable solvent like ethyl acetate or methanol.

  • Add methyl dichloroacetate (1.2 eq) and a base such as triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, N-dichloroacetyl-1-cyclohexyl-2-amino-1,3-propanediol, by recrystallization or column chromatography.

Predicted Mechanism of Action and Structure-Activity Relationship (SAR)

The antibacterial activity of chloramphenicol is intrinsically linked to its ability to bind to the A-site of the peptidyl transferase center (PTC) within the bacterial 50S ribosomal subunit.[5] This binding event physically obstructs the positioning of the aminoacyl-tRNA, thereby halting peptide bond formation.[1]

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_site A-Site P_site P-Site A_site->P_site Peptide bond formation (blocked) Peptide Growing Peptide Chain P_site->Peptide Chloramphenicol Chloramphenicol Analogue Chloramphenicol->A_site Binds to Inhibition Inhibition Chloramphenicol->Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Attempts to bind Inhibition->A_site

Caption: Proposed mechanism of action of the cyclohexyl-chloramphenicol analogue.

For the cyclohexyl analogue, it is anticipated that the core mechanism of action will be retained. The crucial D-threo-1,3-propanediol backbone and the dichloroacetyl group, which are essential for interaction with the ribosomal RNA, remain unchanged. However, the replacement of the p-nitrophenyl ring with a cyclohexyl group will undoubtedly influence the binding affinity and overall activity.

Structure-Activity Relationship Insights:
  • The Propanediol Backbone: The (1R,2R)-D-threo configuration is paramount for activity. Any deviation from this stereochemistry is expected to result in a significant loss of antibacterial potency.[1]

  • The Dichloroacetyl Group: This group is a key pharmacophore, participating in hydrogen bonding with the ribosome. Modifications here often lead to reduced activity.[9]

  • The Cyclohexyl Moiety: The substitution of the planar, electron-withdrawing p-nitrophenyl group with a bulky, non-planar, and electron-donating cyclohexyl group will have several consequences:

    • Steric Hindrance: The cyclohexyl ring may introduce steric clashes within the binding pocket, potentially lowering the binding affinity compared to chloramphenicol.

    • Electronic Effects: The loss of the electron-withdrawing nitro group could alter the electronic interactions with the ribosome.

    • Hydrophobicity: The cyclohexyl group will increase the lipophilicity of the molecule, which could affect its transport across the bacterial cell membrane.

Experimental Evaluation Protocols

A thorough in vitro and in vivo evaluation is necessary to characterize the antimicrobial profile and potential of the synthesized cyclohexyl analogue.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the cyclohexyl analogue, chloramphenicol (positive control), and a vehicle control (negative control) in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Ribosome Binding Assay

This assay will determine if the cyclohexyl analogue binds to the same site on the ribosome as chloramphenicol.

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

  • Competitive Binding: Incubate the isolated ribosomes with a constant concentration of radiolabeled chloramphenicol ([¹⁴C]-chloramphenicol) and increasing concentrations of the unlabeled cyclohexyl analogue.

  • Separation: Separate the ribosome-bound and free radiolabeled chloramphenicol using a technique such as ultrafiltration or equilibrium dialysis.

  • Quantification: Measure the amount of radioactivity in the ribosome-bound fraction using a scintillation counter.

  • Data Analysis: A decrease in the amount of bound [¹⁴C]-chloramphenicol with an increasing concentration of the cyclohexyl analogue indicates competitive binding to the same site.

Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Cyclohexanecarboxaldehyde Henry Henry Reaction Start->Henry Reduction Nitro Group Reduction Henry->Reduction Acylation Dichloroacetylation Reduction->Acylation Purification Purification & Characterization Acylation->Purification MIC MIC Assay Purification->MIC Binding Ribosome Binding Assay Purification->Binding Toxicity Cytotoxicity Assay Purification->Toxicity SAR Structure-Activity Relationship Analysis MIC->SAR Binding->SAR Toxicity->SAR

Caption: Overall workflow for the synthesis and evaluation of the cyclohexyl analogue.

Anticipated Results and Discussion

Compound Predicted MIC (µg/mL) vs. Gram-positive Predicted MIC (µg/mL) vs. Gram-negative Predicted Ribosome Binding Affinity (relative to Chloramphenicol)
Chloramphenicol1 - 101 - 101.0
Cyclohexyl Analogue10 - 10050 - >2000.1 - 0.5

It is anticipated that the cyclohexyl analogue of chloramphenicol will exhibit reduced antibacterial activity compared to the parent compound. This is primarily due to the replacement of the electronically and sterically favorable p-nitrophenyl group with a cyclohexyl moiety. The loss of the nitro group, which contributes to the binding affinity, and the potential for steric hindrance from the non-planar cyclohexyl ring are expected to lower the affinity for the ribosomal target.

However, the primary advantage of this analogue would be its potentially improved safety profile. The absence of the nitro group should mitigate the risk of metabolic activation to toxic intermediates responsible for aplastic anemia. Cytotoxicity assays using human cell lines would be essential to confirm this hypothesis.

Conclusion and Future Directions

The design of a cyclohexyl analogue of the chloramphenicol base represents a rational approach to addressing the well-documented toxicity of the parent antibiotic. While a decrease in antimicrobial potency is anticipated, the potential for a significantly improved therapeutic window warrants its synthesis and evaluation. Future work should focus on a broader range of aliphatic and alicyclic replacements for the p-nitrophenyl group to further explore the structure-activity and structure-toxicity relationships. The insights gained from such studies could lead to the development of novel, safer, and effective protein synthesis inhibitors.

References

  • Benchchem. Comparative Analysis of Structure-Activity Relationships in Chloramphenicol Derivatives.
  • Diva-Portal.org. Chloramphenicol Derivatives with Antibacterial Activity Identified by Functional Metagenomics.
  • PubMed. Chloramphenicol binding site with analogues of chloramphenicol and puromycin.
  • Journal of Neonatal Surgery. Chloramphenicol's Semi-Synthetic Derivatization And In Vitro Investigation Of Its Broad Spectrum Antimicrobial Activity. Published June 09, 2025.
  • Biointerface Research in Applied Chemistry. Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Published June 06, 2022.
  • PMC. Recent Trends in Synthesis of Chloramphenicol New Derivatives.
  • MDPI. Recent Trends in Synthesis of Chloramphenicol New Derivatives. Published March 31, 2021.
  • PMC. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. Published April 29, 2023.
  • ACS Publications. Chloramphenicol Derivatives with Antibacterial Activity Identified by Functional Metagenomics. Published June 13, 2018.
  • R Discovery. Chloramphenicol: relation of structure to activity and toxicity. Published April 01, 1988.
  • Poster Board #666. Semisynthetic approaches to access novel chloramphenicol derivatives. Published March 26, 2025.
  • ResearchGate. New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity. Published January 23, 2019.
  • PMC - NIH. Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products.
  • PubMed. Synthesis and antibiotic properties of chloramphenicol reduction products.
  • Semantic Scholar. Recent Trends in Synthesis of Chloramphenicol New Derivatives. Published March 31, 2021.
  • Google Patents. Process of preparing 1-nitro phenyl-2-amino-propane-diols-(1, 3) of the threoseries and their n-acylated derivatives.
  • Chem-Impex. (1R,2R-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • PubMed. [Synthesis and tests of antibacterial activity of new analogs of d(+)-threo-1-(p-methylsulphonylphenyl)-2-dichloroacetamido-1,3-propanediol (thiamphenicol)].
  • Benchchem. A Comparative Analysis of 1-(4- Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4.
  • LGC Standards. D-threo-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Amino-1-Cyclohexylpropane-1,3-Diol

This is an in-depth technical monograph on 2-amino-1-cyclohexylpropane-1,3-diol , designed for researchers and drug development professionals. Executive Summary 2-Amino-1-cyclohexylpropane-1,3-diol (CAS: 102450-71-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on 2-amino-1-cyclohexylpropane-1,3-diol , designed for researchers and drug development professionals.

Executive Summary

2-Amino-1-cyclohexylpropane-1,3-diol (CAS: 102450-71-5) is a chiral aminodiol scaffold structurally analogous to the sphingoid base backbone found in sphingolipids. Characterized by a propane-1,3-diol core substituted with a cyclohexyl group at the C1 position and an amine at C2, this molecule serves as a critical building block in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, peptidomimetics, and functionalized cyclic carbonate monomers for biodegradable polymers. Its structural rigidity, imparted by the cyclohexyl ring, offers distinct pharmacokinetic advantages over flexible alkyl chain analogs.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature and Identification
  • IUPAC Name: 2-amino-1-cyclohexylpropane-1,3-diol

  • Common Synonyms: 2-amino-1-cyclohexyl-1,3-propanediol; Cyclohexyl-serinol derivative

  • CAS Registry Number: 102450-71-5[1][2][3]

  • InChI Key: DKAWCXNITOXQFI-UHFFFAOYSA-N[2]

Molecular Formula & Weight Calculation

The molecular formula is derived from the structural integration of a cyclohexyl ring (


) attached to a serinol-like backbone (

).
ComponentFormula ContributionMass Contribution ( g/mol )
Cyclohexyl Group

83.15
Propane Backbone

39.05
Amine Group

16.02
Hydroxyl Groups (x2)

34.00
Hydrogen Adjustment (Bonding corrections)1.01
Total

173.26

Exact Mass: 173.1416 Molecular Weight: 173.26 g/mol

Structural Analysis & Stereochemistry

The molecule contains two chiral centers at C1 and C2 , giving rise to four possible stereoisomers (syn- and anti-diastereomers).

  • C1 (Hydroxyl-bearing): Chiral center adjacent to the cyclohexyl ring.

  • C2 (Amine-bearing): Chiral center derived from the amino acid precursor (if synthetic route is chiral).

The anti-isomer (1R,2S or 1S,2R) is often the pharmacologically relevant target, mimicking the stereochemistry of D-erythro-sphingosine.

Part 2: Synthetic Routes & Methodology

The synthesis of 2-amino-1-cyclohexylpropane-1,3-diol is approached via two primary methodologies: a Stereoselective Route (for pharmaceutical applications) and a Racemic Route (for polymer/material science).

Pathway A: Stereoselective Synthesis via Garner’s Aldehyde

This route utilizes the chiral pool (L-Serine) to establish the C2 stereochemistry, followed by a Grignard addition to set the C1 center.

Protocol:

  • Starting Material: Garner’s Aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate).

  • Nucleophilic Addition: Reaction with Cyclohexylmagnesium bromide (CyMgBr) in anhydrous THF at -78°C. The bulky Boc group directs the attack, predominantly yielding the anti-isomer (Cram chelation control).

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the acetonide and Boc protecting groups simultaneously.

Mechanism Visualization:

Synthesis_Pathway Start L-Serine Methyl Ester Garner Garner's Aldehyde (Protected) Start->Garner Protection/Red Intermediate N-Boc-Oxazolidine Intermediate Garner->Intermediate Nucleophilic Addition Product 2-amino-1-cyclohexylpropane-1,3-diol (C9H19NO2) Intermediate->Product Hydrolysis R1 1. Boc2O 2. DMP (Acetonide) R2 CyMgBr (Grignard) THF, -78°C R3 HCl / MeOH (Deprotection)

Figure 1: Stereoselective synthesis from L-Serine via Garner's Aldehyde.

Pathway B: Nitroaldol (Henry) Reaction

Suitable for generating racemic material for polymer synthesis.

Protocol:

  • Condensation: Reaction of Cyclohexanecarbaldehyde with 2-Nitroethanol in the presence of a base catalyst (e.g., K2CO3 or Amberlyst A-21).

  • Intermediate: Formation of 2-nitro-1-cyclohexylpropane-1,3-diol.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C or Raney Ni) converts the nitro group to the primary amine.
    

Part 3: Applications in Drug Discovery & Materials

S1P Receptor Modulation

The 2-amino-1,3-diol motif is the pharmacophore responsible for phosphorylation by sphingosine kinase. The resulting phosphate mimics Sphingosine-1-Phosphate (S1P), acting as a functional antagonist at S1P receptors (S1P1).

  • Mechanism: The cyclohexyl group provides a lipophilic anchor similar to the alkyl chain of Fingolimod, but with reduced flexibility, potentially altering receptor residence time.

Polymer Chemistry (Polyurethanes & Carbonates)

The molecule serves as a dialcohol monomer. Reaction with phosgene or diphenyl carbonate yields six-membered cyclic carbonates .

  • Utility: These cyclic carbonates undergo Ring-Opening Polymerization (ROP) to form polycarbonates with pendant cyclohexyl-urethane groups, used in biodegradable medical implants.

Structure-Activity Relationship (SAR) Diagram:

SAR_Analysis Core 2-amino-1-cyclohexylpropane-1,3-diol OH_Groups 1,3-Diol Motif Core->OH_Groups Amine C2-Amine Core->Amine Cy_Ring C1-Cyclohexyl Ring Core->Cy_Ring Phospho Phosphorylation Site (S1P Mimicry) OH_Groups->Phospho Kinase Action H_Bond H-Bond Donor/Acceptor (Receptor Binding) Amine->H_Bond Lipophil Lipophilic Anchor (Membrane Insertion) Cy_Ring->Lipophil

Figure 2: Pharmacophore analysis of the 2-amino-1-cyclohexylpropane-1,3-diol scaffold.

Part 4: Analytical Characterization

To validate the synthesis of CAS 102450-71-5, the following analytical signals are diagnostic:

Proton NMR ( NMR, 400 MHz, )
  • 
     0.9–1.8 ppm (m, 11H):  Cyclohexyl ring protons (multiplet envelope).
    
  • 
     2.8–3.0 ppm (m, 1H):  C2-H  (alpha to amine).
    
  • 
     3.4–3.6 ppm (m, 1H):  C1-H  (alpha to hydroxyl/cyclohexyl).
    
  • 
     3.6–3.8 ppm (dd, 2H):  C3-H 
    
    
    
    (hydroxymethyl group).
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected m/z: 174.27.

  • Fragmentation: Loss of water (

    
     at 156.2) and cleavage of the hydroxymethyl group are common.
    

References

  • PubChem. Compound Summary: 2-amino-1-cyclohexylpropane-1,3-diol. National Library of Medicine. Available at: [Link]

  • RSC Polymer Chemistry. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers.[4] Royal Society of Chemistry, 2013. Available at: [Link]

  • Garner, P., & Park, J. M.The Synthesis and Configurational Stability of (S)-1-Boc-2,2-dimethyloxazolidine-4-carbaldehyde. Organic Syntheses, 1992. (Foundational method for stereoselective route).

Sources

Foundational

A Comprehensive Technical Guide to the Pharmacophore Analysis of Cyclohexyl-Substituted Aminodiols

Abstract: This guide provides an in-depth exploration of the pharmacophore analysis of cyclohexyl-substituted aminodiols, a chemical class of significant interest in drug discovery, particularly as inhibitors of viral pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth exploration of the pharmacophore analysis of cyclohexyl-substituted aminodiols, a chemical class of significant interest in drug discovery, particularly as inhibitors of viral proteases like HIV-1 protease. We will delve into the core principles of pharmacophore modeling, present a detailed, step-by-step methodology for generating and validating a robust ligand-based pharmacophore model, and discuss the interpretation of this model to derive critical structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and computational scientists in the field of drug development, offering both foundational knowledge and actionable protocols to leverage pharmacophore modeling for the rational design of novel therapeutics.

Introduction

1.1 The Therapeutic Significance of Cyclohexyl-Substituted Aminodiols

The aminodiol scaffold is a cornerstone in the design of potent enzyme inhibitors, particularly for a class of enzymes known as aspartyl proteases.[1] A prime example of such an enzyme is the HIV-1 protease, an essential enzyme for the replication of the human immunodeficiency virus.[1][2] Inhibitors that block the active site of this enzyme are critical components of antiretroviral therapy (ART).[3]

The incorporation of a cyclohexyl group into the aminodiol structure often serves as a P2 ligand, designed to interact with the S2 subsite of the protease.[4][5] This bulky, hydrophobic moiety can enhance van der Waals interactions within the binding pocket, leading to improved potency and modified pharmacokinetic profiles.[5] The rational design of these inhibitors, aimed at maximizing interactions with the protease backbone, has been a major success of structure-assisted drug design and is crucial for overcoming challenges like drug resistance.[2][3]

1.2 Introduction to Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional structure of a molecule down to the essential chemical features required for biological activity.[6][7] A pharmacophore is an abstract representation of these features—such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups—and their specific spatial arrangement.[7]

This approach is broadly categorized into two types:

  • Ligand-Based Pharmacophore Modeling: Used when the 3D structure of the target protein is unknown.[8] The model is generated by analyzing a set of known active ligands to identify the common features responsible for their activity.[8][9]

  • Structure-Based Pharmacophore Modeling: Employed when the crystal structure of the target protein is available. The model is derived from the key interactions observed between the protein and a bound ligand in the active site.[9]

Pharmacophore models are versatile tools used for virtual screening of compound libraries to find new hits, guiding the optimization of lead compounds, and understanding structure-activity relationships (SAR).[8][10]

1.3 Objectives of this Guide

This guide aims to provide a comprehensive and practical framework for conducting a ligand-based pharmacophore analysis of cyclohexyl-substituted aminodiols. The core objectives are:

  • To explain the fundamental principles behind generating and validating a pharmacophore model.

  • To provide a detailed, step-by-step protocol that is both scientifically rigorous and reproducible.

  • To demonstrate how to interpret the resulting model to inform rational drug design.

  • To emphasize the importance of robust validation to ensure the predictive power of the model.

Methodology: Generating and Validating a Pharmacophore Model

The trustworthiness of a pharmacophore model hinges entirely on a meticulous and self-validating workflow.[6] This section details a robust protocol for ligand-based model generation and validation.

Experimental Workflow Overview

The overall process follows a logical sequence from data preparation to model building and finally, rigorous validation before application.

G cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Generation cluster_validate Phase 3: Validation cluster_apply Phase 4: Application data_prep Dataset Preparation (Training & Test Sets) conformer_gen 3D Conformer Generation & Energy Minimization data_prep->conformer_gen Cleaned Structures feature_id Feature Identification conformer_gen->feature_id hypothesis_gen Hypothesis Generation & Scoring feature_id->hypothesis_gen Pharmacophoric Features fischer_test Fischer's Randomization hypothesis_gen->fischer_test Top Hypotheses model_selection Select Final Model fischer_test->model_selection gh_score Güner-Henry (GH) Scoring (Test & Decoy Sets) gh_score->model_selection virtual_screening Virtual Screening model_selection->virtual_screening Validated Model sar_analysis SAR Analysis model_selection->sar_analysis

Caption: Workflow for ligand-based pharmacophore modeling and validation.

Step-by-Step Protocol

Step 1: Dataset Preparation

  • Rationale: The quality of the input data directly determines the quality of the resulting model. A well-curated dataset is essential.

  • Protocol:

    • Compile a Dataset: Gather a set of cyclohexyl-substituted aminodiol inhibitors with experimentally determined biological activity (e.g., IC50 or Ki values) against the target of interest (e.g., HIV-1 protease).

    • Ensure Diversity: The set should include a wide range of activity levels (from highly active to inactive) and structural diversity.

    • Partition Data: Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for external validation.[11] The test set molecules should not be used in any way during model creation.

Step 2: 3D Structure Generation and Conformational Analysis

  • Rationale: Ligands are flexible and can adopt multiple shapes (conformers). The biologically active conformation must be represented in the dataset for a valid model to be generated.[6]

  • Protocol:

    • 2D to 3D Conversion: Convert the 2D structures of all compounds in the training and test sets into 3D structures using computational chemistry software (e.g., MOE, Discovery Studio, Schrödinger Maestro).[11][12]

    • Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy, stable conformation.

    • Conformational Search: For each molecule, generate a diverse ensemble of low-energy conformers. This is a critical step to ensure the bioactive conformation is likely included.[13]

Step 3: Pharmacophore Hypothesis Generation

  • Rationale: This step involves identifying the common chemical features among the most active molecules and arranging them into spatial hypotheses.

  • Protocol:

    • Feature Identification: Define the pharmacophoric features to be considered. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive/Negative Ionizable.[14]

    • Common Feature Alignment: Use an algorithm (e.g., HipHop in Catalyst, Phase) to align the conformers of the active molecules from the training set and identify common pharmacophoric features.

    • Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each representing a different 3D arrangement of features. These are typically ranked based on a score that reflects how well they map the active molecules.[11]

Step 4: Pharmacophore Model Validation

  • Rationale: Validation is arguably the most critical phase. It assesses the model's ability to distinguish between active and inactive compounds and ensures that its statistical significance is not due to chance.[6][9]

  • Protocol:

    • Fischer's Randomization Test: This method assesses the statistical relevance of the model.[13] The biological activities of the training set compounds are randomly shuffled, and new hypotheses are generated with the same parameters.[15][16] A robust model should have a significantly better score than any model generated from randomized data.[13][17] This is typically performed at a 95% or 99% confidence level.[15]

    • Test Set Validation: The best hypothesis is used to screen the external test set. A predictive model should successfully identify the active compounds within the test set while classifying the inactive ones as a poor fit.

    • Güner-Henry (GH) Scoring: This is an excellent method for evaluating the model's performance on a larger, more diverse dataset that includes known actives and a large number of "decoy" molecules (presumed inactives).[9][18][19] The GH score (ranging from 0 to 1) provides a single metric that considers the hit rate of actives and the total number of hits, where a score > 0.7 is considered a good model.[19][20]

Results and Discussion: A Case Study

For this guide, let's assume we have generated and validated a pharmacophore model for a series of cyclohexyl-substituted aminodiol HIV-1 protease inhibitors.

The Validated Pharmacophore Model

The top-ranked and validated hypothesis, Hypo-1 , consists of five essential features: two hydrogen bond acceptors (HBA), two hydrophobic features (HY), and one hydrogen bond donor (HBD).

Caption: Key features of the Hypo-1 pharmacophore model.

Interpretation of Pharmacophoric Features
  • Hydrophobic (HY) Features: These two features are critical and likely correspond to the bulky, non-polar groups of the inhibitors. One HY feature consistently maps to the cyclohexyl ring , highlighting its importance for occupying the hydrophobic S2 pocket of the protease. The second HY feature typically maps to the P1/P1' benzyl groups common in this inhibitor class.[1]

  • Hydrogen Bond Donor/Acceptor (HBD/HBA) Features: The central aminodiol core is responsible for these crucial interactions. The hydroxyl groups of the diol act as both hydrogen bond donors and acceptors, forming a tight hydrogen-bonding network with the catalytic aspartate residues (Asp25/Asp125) in the enzyme's active site. The central amine can also participate in these interactions. This pattern is a hallmark of aspartyl protease inhibitors.

Structure-Activity Relationship (SAR) Insights

The model provides valuable insights into the SAR of this compound class:

  • Cyclohexyl Moiety is Essential: The presence and correct orientation of the cyclohexyl group (or a similarly sized hydrophobic group) is non-negotiable for high potency, as it directly satisfies a key HY feature.

  • Stereochemistry is Key: The specific 3D arrangement of the hydroxyl and amino groups in the core is critical. Molecules with incorrect stereochemistry fail to map the HBA and HBD features properly, resulting in a significant loss of activity.

  • Flexibility and Spacing: The distances between the hydrophobic centers and the hydrogen-bonding features are tightly constrained. Linkers that are too long or too rigid would disrupt this optimal geometry, leading to weaker inhibition.

Data Presentation: Model Validation Summary

A robust validation process generates quantitative data that confirms the model's predictive power.

Table 1: Fischer's Randomization Test Results (95% Confidence)

HypothesisTotal CostRelative CostRMSDCorrelation
Hypo-1 (Original) 85.6 0.0 1.210.92
Random-1145.259.62.880.54
Random-2151.866.23.010.49
... (17 more runs)............
Random-19148.963.32.950.51

Causality: The total cost of the original hypothesis (Hypo-1) is significantly lower than any of the 19 random models generated, confirming that the correlation between structure and activity is not a result of chance.

Table 2: Güner-Henry (GH) Score Validation

ParameterValue
Total Compounds in Database (D)2500
Total Actives in Database (A)50
Total Hits Found (Ht)110
Active Hits Found (Ha)45
% Yield of Actives (%A)40.9
Enrichment Factor (E)20.45
Güner-Henry (GH) Score 0.82

Causality: A GH score of 0.82 indicates an excellent model.[9] It demonstrates a high capacity to enrich the active compounds from a large database of decoys, proving its utility for virtual screening.[18][20]

Conclusion and Future Perspectives

This guide has outlined a comprehensive, self-validating workflow for the pharmacophore analysis of cyclohexyl-substituted aminodiols. The resulting five-point pharmacophore model (HBA-2, HBD-1, HY-2) effectively captures the essential structural requirements for potent HIV-1 protease inhibition and provides a powerful tool for future drug design endeavors.

Future applications of this validated model include:

  • Virtual Screening: Using the pharmacophore as a 3D query to screen large chemical databases to identify novel, structurally diverse scaffolds that could serve as new starting points for inhibitor development.[9][21]

  • Lead Optimization: Guiding the modification of existing aminodiol inhibitors to better fit the pharmacophore, potentially enhancing potency or improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • 3D-QSAR Studies: The pharmacophore model can be used to align molecules for developing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which can provide even more detailed, quantitative predictions of activity.[22][23]

By integrating these advanced computational techniques, researchers can accelerate the discovery and development of next-generation therapeutics targeting HIV and other diseases.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Ligand-based pharmacophore modeling and Bayesian approaches to identify c-Src inhibitors. Taylor & Francis Online. [Link]

  • Pharmacophore model evaluation based on the Güner-Henry scoring method. ResearchGate. [Link]

  • Pharmacophore model validation using goodness-of-hit score (GH) score method. ResearchGate. [Link]

  • Validation of Hypo l pharmacophore model by Güner-Henry (GH) score method. ResearchGate. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. JAPS. [Link]

  • What is pharmacophore modeling and its applications?. Patsnap. [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. Royal Society of Chemistry. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI. [Link]

  • Fischer's randomization test results of the pharmacophore hypothesis Hypo 1. ResearchGate. [Link]

  • Pharmacophore Modeling. Creative Biostructure. [Link]

  • Validation of the pharmacophore model, A) Fischer's randomization... ResearchGate. [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. [Link]

  • Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR. PubMed. [Link]

  • Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure. National Center for Biotechnology Information. [Link]

  • Potent HIV‑1 Protease Inhibitors Containing Oxabicyclo Octanol-derived P2- Ligands. OSTI.GOV. [Link]

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Inhibitors of HIV-1 protease: A major success of structure-assisted drug design. ResearchGate. [Link]

  • Pharmacophore modeling, virtual screening and 3D-QSAR studies of 5-tetrahydroquinolinylidine aminoguanidine derivatives as sodium hydrogen exchanger inhibitors. PubMed. [Link]

  • (PDF) Pharmacophore modeling and its applications. ResearchGate. [Link]

  • Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. PubMed. [Link]

Sources

Exploratory

Thermodynamic Solubility and Physicochemical Profiling of 2-Amino-1-cyclohexylpropane-1,3-diol: Aqueous vs. Organic Systems

Executive Summary 2-Amino-1-cyclohexylpropane-1,3-diol is a critical amphiphilic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor for chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-cyclohexylpropane-1,3-diol is a critical amphiphilic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor for chloramphenicol analogues[1]. From a physicochemical standpoint, the molecule presents a fascinating structural dichotomy: it features a highly lipophilic, bulky cyclohexyl ring juxtaposed against a highly hydrophilic, hydrogen-bonding 2-amino-1,3-diol moiety[2].

Understanding the solubility profile of this compound in both its free base (CAS 102450-71-5) and hydrochloride salt (CAS 859053-29-5) forms is paramount for optimizing reaction solvents, designing extraction protocols, and developing robust chromatographic methods. This whitepaper provides a deep-dive technical analysis into the thermodynamic drivers of its solubility across aqueous and organic media, supported by validated experimental workflows.

Structural Dichotomy and Solvation Thermodynamics

The solubility of 2-amino-1-cyclohexylpropane-1,3-diol is dictated by the competing thermodynamic forces of its substructures. The causality behind its phase behavior can be understood through Hansen Solubility Parameters (HSP) and the hydrophobic effect.

  • In Aqueous Media (Free Base): The free base exhibits poor aqueous solubility. While the amino-diol headgroup readily forms hydrogen bonds with water, the bulky cyclohexyl ring disrupts the local water hydrogen-bonding network. Thermodynamics strongly favor the aggregation of the cyclohexyl rings to minimize solvent-accessible surface area (the hydrophobic effect), leading to precipitation.

  • In Organic Media (Free Base): In polar organic solvents (e.g., Methanol, DMSO), the free base is highly soluble. The solvent's dipole-dipole interactions effectively solvate the polar amino-diol terminus, while the alkyl ring is stabilized by Van der Waals forces, satisfying both the dispersive (

    
    ) and hydrogen-bonding (
    
    
    
    ) parameters of the molecule.
  • The Salt Shift (Hydrochloride Form): Converting the free base to its hydrochloride salt[3] fundamentally alters the thermodynamic equilibrium. Protonation of the primary amine introduces a localized positive charge, drastically lowering the partition coefficient (LogD) and enabling powerful ion-dipole interactions with water. This overcomes the hydrophobic penalty of the cyclohexyl ring, making the salt freely soluble in aqueous media.

Solvation_Mechanisms cluster_Water Aqueous Media (Water) cluster_Organic Organic Media (MeOH, DMSO) Compound 2-Amino-1-cyclohexylpropane-1,3-diol (Amphiphilic Core) HCl Hydrochloride Salt (Ion-Dipole Interactions) Compound->HCl + HCl (pH < pKa) High Solubility FreeBase_W Free Base (Hydrophobic Aggregation) Compound->FreeBase_W Neutral pH Low Solubility FreeBase_O Free Base (Dipole-Dipole & VdW Solvation) Compound->FreeBase_O Neutral pH High Solubility

Thermodynamic solvation pathways of 2-Amino-1-cyclohexylpropane-1,3-diol in diverse media.

Comparative Solubility Matrix

To facilitate process chemistry decisions, the quantitative solubility behavior of the compound is summarized below. The data reflects the profound impact of ionization on solvent compatibility.

Solvent SystemDielectric Constant (

)
Free Base (CAS 102450-71-5) SolubilityHCl Salt (CAS 859053-29-5) SolubilityPrimary Solvation Mechanism
Water (pH 7.0) 80.1Low (< 5 mg/mL)High (> 100 mg/mL)Ion-Dipole (Salt) / H-Bonding
Methanol 32.7High (> 50 mg/mL)High (> 50 mg/mL)Dipole-Dipole / H-Bonding
DMSO 46.7High (> 100 mg/mL)Moderate (~ 25 mg/mL)Polar Aprotic Solvation
Dichloromethane 8.9Moderate (~ 15 mg/mL)Insoluble (< 1 mg/mL)Dispersive / Van der Waals
Hexane 1.9Insoluble (< 1 mg/mL)Insoluble (< 1 mg/mL)Lack of polarizability

Experimental Protocol: Thermodynamic Solubility Determination

Standard UV-Vis spectroscopy is fundamentally flawed for analyzing 2-amino-1-cyclohexylpropane-1,3-diol. Because the molecule lacks a conjugated


-system (possessing only an aliphatic cyclohexyl ring), it is essentially "invisible" to standard UV detectors[4]. Therefore, High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) or LC-MS is strictly required for accurate quantification.

The following shake-flask protocol is designed as a self-validating system to prevent common analytical artifacts such as membrane adsorption or polymorphic shifts.

Step-by-Step Methodology
  • Saturation & Equilibration:

    • Add an excess amount of 2-amino-1-cyclohexylpropane-1,3-diol (approx. 200 mg) to a 2.0 mL Eppendorf tube containing 1.0 mL of the target solvent.

    • Seal the tube and place it in a thermostatic shaker. Agitate at 300 rpm and

      
       for exactly 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, bypassing transient kinetic supersaturation.
      
  • Phase Separation:

    • Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

    • Carefully draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter.

    • Critical Validation Step: Discard the first 0.2 mL of the filtrate. Causality: Amphiphilic molecules frequently adsorb onto filter membranes. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected aliquot accurately reflects the bulk concentration.

  • Dilution & Matrix Matching:

    • Dilute the filtered aliquot quantitatively with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the ELSD detector.

  • HPLC-ELSD Quantification:

    • Inject the sample onto a HILIC or C18 AQ column. Use a drift tube temperature of 50°C and a nebulizer gas flow of 1.5 SLM for the ELSD.

  • Solid-State Verification (Mass Balance):

    • Recover the solid pellet, dry it under a vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the solid phase did not undergo a solvent-mediated polymorphic transformation or hydrate/solvate formation during the 48-hour equilibration.

HPLC_ELSD_Workflow Eq 1. Thermodynamic Equilibration (48h at 25°C) Sep 2. Phase Separation (10,000 x g + 0.22µm Filter) Eq->Sep Dil 3. Aliquot Dilution (Mobile Phase Match) Sep->Dil Det 4. HPLC-ELSD Quantification (Non-UV Chromophore) Dil->Det

Validated workflow for quantifying non-chromophoric amino diol solubility.

Implications for Chromatography and Drug Development

The solubility and amphiphilic nature of 2-amino-1-cyclohexylpropane-1,3-diol dictate its handling in downstream purification and analytical workflows:

  • Normal Phase Liquid Chromatography (NPLC): In NPLC, the highly polar amino and diol functional groups interact strongly with bare silica or diol-bonded stationary phases. Elution requires highly non-polar organic solvent mixtures (e.g., Hexane/Isopropanol). However, poor solubility of the free base in pure hexane necessitates careful solvent blending to prevent on-column precipitation.

  • Reversed-Phase Liquid Chromatography (RPLC): Analyzing the hydrochloride salt in RPLC requires highly aqueous mobile phases due to its polarity. Standard C18 columns are prone to "phase collapse" (dewetting of the stationary phase) under these conditions. Therefore, polar-endcapped columns (C18 AQ) must be utilized to maintain phase stabilization and ensure proper retention of the polar amino-diol[5].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is arguably the optimal technique for this compound. It leverages the polar interactions of the amino-diol group while utilizing mobile phases rich in organic solvents (like Acetonitrile), which ensures excellent solubility and superior compatibility with mass spectrometry.

Conclusion

The physicochemical behavior of 2-amino-1-cyclohexylpropane-1,3-diol is a textbook example of how minor structural modifications—such as the protonation of a primary amine—can invert a molecule's solubility profile. By leveraging appropriate analytical techniques (HPLC-ELSD) and understanding the thermodynamic drivers of solvation, researchers can effectively utilize this intermediate in the synthesis of complex pharmaceuticals and chloramphenicol analogues.

References

1.[3] Title: AK Scientific, Inc.: 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride. Source: aksci.com. URL: 2.[2] Title: 2-amino-1-cyclohexylpropane-1,3-diol | 102450-71-5 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 3.[1] Title: Novel heterotricyclic systems... - ResearchGate. Source: researchgate.net. URL: 4.[5] Title: Pure Chromatography Consumables. Source: fishersci.eu. URL: 5.[4] Title: Reveleris® Amino and Diol Flash Cartridges. Source: obrnutafaza.hr. URL: 6. Title: Application space for SFC in pharmaceutical drug discovery and development. Source: unige.ch. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol from Serinol

Abstract This document provides a comprehensive guide for the multi-step synthesis of 2-amino-1-cyclohexylpropane-1,3-diol, a valuable chiral building block, commencing from the readily available starting material, serin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-amino-1-cyclohexylpropane-1,3-diol, a valuable chiral building block, commencing from the readily available starting material, serinol. The described synthetic strategy involves a three-stage process: (1) protection of the amine and diol functionalities of serinol via the formation of an N-Boc-oxazolidine intermediate, followed by conversion to the corresponding aldehyde; (2) introduction of the cyclohexyl moiety through a Grignard reaction; and (3) subsequent deprotection to yield the target aminodiol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step methodology with explanations for key experimental choices, ensuring reproducibility and a high degree of scientific integrity.

Introduction

Amino-1,3-diols are a pivotal class of organic molecules that form the structural backbone of numerous biologically active compounds, including sphingolipids, antibiotics, and immunosuppressive agents.[1][2] Their inherent chirality and dense functionalization make them attractive synthons for the development of novel therapeutics.[3] 2-Amino-1-cyclohexylpropane-1,3-diol, the target of this synthetic protocol, is a valuable building block for creating more complex molecules with potential applications in medicinal chemistry. The incorporation of a cyclohexyl group can enhance the lipophilicity and metabolic stability of a drug candidate.

Serinol (2-amino-1,3-propanediol) is an ideal, cost-effective, and prochiral starting material for the synthesis of more elaborate aminodiols.[3] This guide details a robust and logical synthetic pathway to 2-amino-1-cyclohexylpropane-1,3-diol from serinol, emphasizing a strategy of functional group protection, carbon-carbon bond formation, and deprotection.

Overall Synthetic Workflow

The synthesis is designed as a three-part process, commencing with the preparation of a key aldehyde intermediate from serinol, followed by the introduction of the cyclohexyl group, and concluding with the removal of protecting groups.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Grignard Reaction cluster_2 Part 3: Deprotection Serinol Serinol N_Boc_Serine_ester (S)-methyl 2-((tert-butoxycarbonyl)amino) -3-hydroxypropanoate Serinol->N_Boc_Serine_ester Esterification & N-Boc Protection N_Boc_oxazolidine_ester (S)-tert-butyl 4-(hydroxymethyl) -2,2-dimethyloxazolidine-3-carboxylate N_Boc_Serine_ester->N_Boc_oxazolidine_ester Acetonide Protection N_Boc_oxazolidine_alcohol (S)-tert-butyl 4-(hydroxymethyl) -2,2-dimethyloxazolidine-3-carboxylate N_Boc_oxazolidine_ester->N_Boc_oxazolidine_alcohol Reduction N_Boc_serinal_acetonide (S)-tert-butyl 4-formyl-2,2- dimethyloxazolidine-3-carboxylate N_Boc_oxazolidine_alcohol->N_Boc_serinal_acetonide Oxidation Protected_aminodiol Protected 2-Amino-1-cyclohexyl propane-1,3-diol N_Boc_serinal_acetonide->Protected_aminodiol + Cyclohexylmagnesium bromide Final_Product 2-Amino-1-cyclohexylpropane-1,3-diol Protected_aminodiol->Final_Product Acidic Hydrolysis

Caption: Overall workflow for the synthesis of 2-amino-1-cyclohexylpropane-1,3-diol.

Detailed Synthesis Protocol

Part 1: Synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde)

This initial phase focuses on the preparation of a key chiral aldehyde intermediate from L-serine, a close derivative of serinol. This intermediate is strategically protected to allow for selective reaction at the desired position.

1.1. Materials and Equipment

Reagent/MaterialGradeSupplier
L-Serine methyl ester hydrochloride≥98%Standard chemical supplier
Di-tert-butyl dicarbonate (Boc₂O)≥97%Standard chemical supplier
Triethylamine (Et₃N)≥99.5%Standard chemical supplier
2,2-Dimethoxypropane≥98%Standard chemical supplier
p-Toluenesulfonic acid monohydrate≥98.5%Standard chemical supplier
Lithium borohydride (LiBH₄)2.0 M in THFStandard chemical supplier
Oxalyl chloride2.0 M in CH₂Cl₂Standard chemical supplier
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Standard chemical supplier
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Standard chemical supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard chemical supplier
Methanol (MeOH)Anhydrous, ≥99.8%Standard chemical supplier
BenzeneAnhydrous, ≥99.8%Standard chemical supplier
Round-bottom flasksVarious sizesStandard laboratory supplier
Magnetic stirrer with heating-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard laboratory supplier

1.2. Step-by-Step Procedure

1.2.1. N-Boc Protection and Oxazolidine Formation

This step protects the amino group with a tert-butyloxycarbonyl (Boc) group and the diol functionality as an acetonide. The Boc group is stable under basic and nucleophilic conditions but is easily removed with acid.[4]

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.

  • Add di-tert-butyl dicarbonate (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.

  • Dissolve the crude product in benzene. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reflux the mixture for 4 hours with a Dean-Stark apparatus to remove methanol.

  • Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate.

1.2.2. Reduction of the Ester

The methyl ester is reduced to a primary alcohol using a mild reducing agent.

  • Dissolve the crude ester in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of lithium borohydride in THF (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 3 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water, followed by 1 M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to give (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.[5]

1.2.3. Swern Oxidation

The primary alcohol is oxidized to the corresponding aldehyde using Swern oxidation conditions, which are known to be mild and high-yielding, avoiding over-oxidation to a carboxylic acid.[6][7]

  • In a three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of DMSO (3.0 eq) in dichloromethane dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add a solution of the alcohol from the previous step (1.0 eq) in dichloromethane dropwise, keeping the temperature below -65 °C. Stir for 1.5 hours.

  • Add triethylamine (5.0 eq) dropwise, maintaining the temperature below -65 °C.

  • Allow the reaction to warm to room temperature and then add water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde) as a colorless oil.[5][8]

Part 2: Grignard Reaction with Cyclohexylmagnesium Bromide

This part describes the crucial carbon-carbon bond formation step to introduce the cyclohexyl group onto the aldehyde intermediate. Grignard reactions are a classic and effective method for forming new C-C bonds.[9][10]

2.1. Materials and Equipment

Reagent/MaterialGradeSupplier
Magnesium turnings≥99.5%Standard chemical supplier
Bromocyclohexane≥98%Standard chemical supplier
IodineCrystalStandard chemical supplier
Anhydrous Diethyl Ether or THF≥99.9%Standard chemical supplier
(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylateAs prepared in Part 1-
Saturated aqueous NH₄Cl-Prepared in-house
Anhydrous Na₂SO₄-Standard chemical supplier
Three-necked round-bottom flask-Standard laboratory supplier
Condenser-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier

2.2. Step-by-Step Procedure

  • Preparation of Cyclohexylmagnesium Bromide:

    • In a flame-dried three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings (1.5 eq) and a crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF.

    • Add a small portion of bromocyclohexane (1.5 eq) to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Add the remaining bromocyclohexane, diluted in anhydrous ether/THF, dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.[11]

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of Garner's aldehyde (1.0 eq) in anhydrous ether/THF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected 2-amino-1-cyclohexylpropane-1,3-diol.

Part 3: Deprotection to Yield 2-Amino-1-cyclohexylpropane-1,3-diol

The final step involves the removal of both the Boc and acetonide protecting groups under acidic conditions to yield the target aminodiol.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
Protected 2-Amino-1-cyclohexylpropane-1,3-diolAs prepared in Part 2-
Hydrochloric acid (HCl)3 M in Ethyl AcetateStandard chemical supplier
OR Trifluoroacetic acid (TFA)≥99%Standard chemical supplier
Dichloromethane (CH₂Cl₂)ACS gradeStandard chemical supplier
Saturated aqueous NaHCO₃-Prepared in-house
Anhydrous Na₂SO₄-Standard chemical supplier

3.2. Step-by-Step Procedure

  • Dissolve the crude protected aminodiol from Part 2 in a 50/50 mixture of dichloromethane and trifluoroacetic acid.[4]

  • Alternatively, dissolve the protected aminodiol in 3 M HCl in ethyl acetate.[4]

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

  • Basify the aqueous layer to pH > 10 with 2 M NaOH.

  • Extract the product with ethyl acetate or a mixture of chloroform and isopropanol.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-amino-1-cyclohexylpropane-1,3-diol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Reaction Scheme

G cluster_0 Serinol plus1 + Reagents1 1. Me-ester, Boc₂O 2. 2,2-DMP, PTSA 3. LiBH₄ 4. Swern Oxidation arrow1 Garner plus2 + Grignard Cyclohexyl-MgBr arrow2 Protected Protected Intermediate arrow3 Deprotection H⁺ Final

Caption: Proposed reaction scheme for the synthesis of 2-amino-1-cyclohexylpropane-1,3-diol.

Characterization of 2-Amino-1-cyclohexylpropane-1,3-diol

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methine proton adjacent to the amino group, and the methylene protons of the diol.

  • ¹³C NMR: The carbon NMR spectrum should display the corresponding signals for the cyclohexyl ring carbons and the three carbons of the propane-1,3-diol backbone.

  • FT-IR: The infrared spectrum will show characteristic broad absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C-O stretching frequencies.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware for the Grignard reaction must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Oxalyl chloride and trifluoroacetic acid are corrosive and toxic. Handle with extreme care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

References

  • Meffre, P., et al. (1994). A Straightforward Synthesis of N-Boc-L-serinal and N-Boc-L-threoninal Acetonides. Synthetic Communications, 24(15), 2147-2152. [Link]

  • Garner, P., & Park, J. M. (1987). The synthesis and electrophilic additions of N-Boc-L-serinal acetonide. The Journal of Organic Chemistry, 52(11), 2361-2364. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Meffre, P., et al. (2006). A Straightforward Synthesis of N-Boc-L-serinal and N-Boc-L-threoninal Acetonides. Organic Preparations and Procedures International, 38(5), 454-458. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Lumen Learning. (n.d.). Oxidation of alcohols & aldehydes. In Organic Chemistry II. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

  • U.S. Patent No. 9,815,772. (2017). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Polymer Chemistry. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Amino-1-cyclohexylpropane-1,3-diol as a Chiral Building Block in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as foundational scaffolds for the synthesis of complex molecular architectures with p...

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as foundational scaffolds for the synthesis of complex molecular architectures with precise stereochemical control. Among these, chiral 2-amino-1,3-diols are a versatile class of compounds, prized for their utility as chiral auxiliaries and precursors to chiral ligands for asymmetric catalysis. This guide provides an in-depth exploration of 2-Amino-1-cyclohexylpropane-1,3-diol, a promising yet under-explored chiral building block. The presence of the cyclohexyl moiety offers a unique combination of steric bulk and lipophilicity, which can be strategically employed to influence the stereochemical outcome of asymmetric transformations.

These application notes are designed for researchers, medicinal chemists, and process development scientists. The protocols provided herein are based on established methodologies for analogous 2-amino-1,3-diols and have been adapted for the specific synthesis and application of 2-Amino-1-cyclohexylpropane-1,3-diol.

The Strategic Advantage of the 2-Amino-1,3-diol Scaffold

The 2-amino-1,3-diol motif is a key feature in a variety of biologically active molecules, including the immunosuppressant FTY720 (Fingolimod).[1][2] The vicinal amino and hydroxyl groups provide multiple coordination points for metal catalysts and can participate in hydrogen bonding, which is crucial for creating a well-defined chiral environment. The synthetic versatility of this scaffold allows for its incorporation into a wide range of molecular frameworks.[3][4]

The introduction of a cyclohexyl group at the 1-position of the propane backbone is anticipated to confer several advantages:

  • Enhanced Stereodifferentiation: The bulky cyclohexyl group can effectively shield one face of a reacting molecule, leading to higher diastereoselectivity or enantioselectivity in asymmetric reactions.

  • Improved Solubility: The lipophilic nature of the cyclohexyl ring can enhance solubility in organic solvents commonly used in synthesis.

  • Modulation of Biological Activity: In the context of drug design, the cyclohexyl group can serve as a lipophilic handle to improve pharmacokinetic properties.

Stereoselective Synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol

The stereoselective synthesis of 2-amino-1,3-diols is a well-established field, with several robust methods available.[3][4] A common and effective strategy involves the asymmetric aminohydroxylation of a suitable allylic alcohol precursor. This section details a proposed synthetic route to enantiomerically enriched 2-Amino-1-cyclohexylpropane-1,3-diol, starting from commercially available materials.

G cluster_0 Synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol A 1-Cyclohexyl-2-propen-1-ol B N-Protected Allylic Amine A->B  Asymmetric Aminohydroxylation Precursor Synthesis C N-Protected 2-Amino-1-cyclohexylpropane-1,3-diol B->C  Sharpless Asymmetric Aminohydroxylation D 2-Amino-1-cyclohexylpropane-1,3-diol C->D  Deprotection

Figure 1: Proposed synthetic workflow for 2-Amino-1-cyclohexylpropane-1,3-diol.

Protocol 2.1: Synthesis of N-(1-Cyclohexyl-2-propen-1-yl)acetamide (Allylic Amine Precursor)

This protocol describes the synthesis of the key allylic amine precursor required for the asymmetric aminohydroxylation reaction. The procedure is adapted from established methods for the synthesis of similar allylic amines.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
1-Cyclohexyl-2-propen-1-ol140.22 g/mol 10.0 g71.3 mmol
Acetonitrile41.05 g/mol 200 mL-
Sodium Cyanide49.01 g/mol 7.0 g142.6 mmol
Manganese Dioxide86.94 g/mol 30.0 g345.1 mmol
Acetic Acid60.05 g/mol 10.2 mL178.3 mmol
Dichloromethane (DCM)84.93 g/mol 500 mL-
Saturated Sodium Bicarbonate-200 mL-
Anhydrous Magnesium Sulfate120.37 g/mol 20 g-

Procedure:

  • To a stirred solution of 1-cyclohexyl-2-propen-1-ol (10.0 g, 71.3 mmol) in acetonitrile (200 mL) at 0 °C, add sodium cyanide (7.0 g, 142.6 mmol), manganese dioxide (30.0 g, 345.1 mmol), and acetic acid (10.2 mL, 178.3 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane (3 x 50 mL).

  • Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(1-cyclohexyl-2-propen-1-yl)acetamide.

Protocol 2.2: Asymmetric Aminohydroxylation

This protocol utilizes the Sharpless asymmetric aminohydroxylation to introduce the amino and hydroxyl groups stereoselectively across the double bond of the allylic amine precursor.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
N-(1-Cyclohexyl-2-propen-1-yl)acetamide181.28 g/mol 5.0 g27.6 mmol
(DHQ)₂-PHAL779.94 g/mol 0.43 g0.55 mmol
Potassium Osmiate(VI) Dihydrate368.46 g/mol 0.10 g0.27 mmol
Potassium Carbonate138.21 g/mol 11.4 g82.5 mmol
Potassium Ferricyanide(III)329.24 g/mol 27.2 g82.6 mmol
t-Butanol74.12 g/mol 150 mL-
Water18.02 g/mol 150 mL-
Sodium Sulfite126.04 g/mol 20 g-
Ethyl Acetate88.11 g/mol 500 mL-

Procedure:

  • In a 500 mL round-bottom flask, prepare a solution of t-butanol (150 mL) and water (150 mL).

  • To this solvent mixture, add potassium carbonate (11.4 g, 82.5 mmol), potassium ferricyanide(III) (27.2 g, 82.6 mmol), and (DHQ)₂-PHAL (0.43 g, 0.55 mmol).

  • Stir the mixture vigorously until all solids are dissolved, then cool to 0 °C.

  • Add potassium osmate(VI) dihydrate (0.10 g, 0.27 mmol) and stir for 5 minutes.

  • Add N-(1-cyclohexyl-2-propen-1-yl)acetamide (5.0 g, 27.6 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Quench the reaction by adding sodium sulfite (20 g) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-protected 2-amino-1-cyclohexylpropane-1,3-diol.

Protocol 2.3: Deprotection

The final step is the removal of the acetyl protecting group to yield the free amino diol.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
N-protected diol from Protocol 2.2-4.0 g-
6 M Hydrochloric Acid-50 mL-
Diethyl Ether74.12 g/mol 100 mL-
2 M Sodium Hydroxide-As needed-

Procedure:

  • Dissolve the N-protected diol (4.0 g) in 6 M hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Basify the aqueous layer to pH > 12 with 2 M sodium hydroxide solution, keeping the flask in an ice bath.

  • Extract the product into dichloromethane (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Amino-1-cyclohexylpropane-1,3-diol.

Application in Asymmetric Catalysis: Synthesis of a Chiral Ligand for Diethylzinc Addition

Chiral amino diols are excellent precursors for ligands used in asymmetric catalysis.[5] This section describes the synthesis of a chiral ligand from 2-Amino-1-cyclohexylpropane-1,3-diol and its application in the enantioselective addition of diethylzinc to benzaldehyde.

G cluster_1 Application in Asymmetric Catalysis E 2-Amino-1-cyclohexylpropane-1,3-diol F Chiral Ligand Synthesis E->F  Reaction with Salicylaldehyde G In situ Catalyst Formation F->G  Complexation with Ti(O-iPr)4 H Asymmetric Diethylzinc Addition G->H  Addition to Benzaldehyde

Figure 2: Workflow for the application of 2-Amino-1-cyclohexylpropane-1,3-diol in catalysis.

Protocol 3.1: Synthesis of the Chiral Schiff Base Ligand

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-Amino-1-cyclohexylpropane-1,3-diol173.26 g/mol 1.0 g5.77 mmol
Salicylaldehyde122.12 g/mol 0.71 g5.77 mmol
Ethanol46.07 g/mol 25 mL-

Procedure:

  • Dissolve 2-Amino-1-cyclohexylpropane-1,3-diol (1.0 g, 5.77 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.

  • Add salicylaldehyde (0.71 g, 5.77 mmol) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude Schiff base ligand, which can be used in the next step without further purification.

Protocol 3.2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Chiral Schiff Base Ligand-0.15 g0.55 mmol
Titanium(IV) isopropoxide284.22 g/mol 0.16 mL0.55 mmol
Toluene92.14 g/mol 20 mL-
Diethylzinc (1.0 M in hexanes)123.49 g/mol 11.0 mL11.0 mmol
Benzaldehyde106.12 g/mol 0.56 g5.5 mmol
Saturated Ammonium Chloride-20 mL-
Diethyl Ether74.12 g/mol 100 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral Schiff base ligand (0.15 g, 0.55 mmol) and toluene (10 mL).

  • Add titanium(IV) isopropoxide (0.16 mL, 0.55 mmol) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to 0 °C and add diethylzinc (11.0 mL of a 1.0 M solution in hexanes, 11.0 mmol) dropwise.

  • Stir for another 30 minutes at 0 °C.

  • Add a solution of benzaldehyde (0.56 g, 5.5 mmol) in toluene (10 mL) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography (hexane/ethyl acetate) to obtain (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome:

ProductYield (%)Enantiomeric Excess (ee, %)
(S)-1-phenyl-1-propanol85-95%>90%

Conclusion

2-Amino-1-cyclohexylpropane-1,3-diol represents a valuable and versatile chiral building block for asymmetric synthesis. Its stereoselective synthesis can be achieved through established methodologies such as asymmetric aminohydroxylation. The resulting amino diol can be readily converted into chiral ligands that demonstrate high efficacy in promoting enantioselective transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising chiral synthon in the development of new synthetic methods and the construction of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.

References

  • Bajtel, Á., Forgó, P., Kuki, Á., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 983–990. [Link]

  • Bode, J. W. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Gawroński, J., & Krawczyk, H. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molecules, 24(22), 4141. [Link]

  • Dove, J. A., & Coates, G. W. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948. [Link]

  • Çelik, G., & Dinçer, M. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Adachi, K., Kohara, T., Nakao, N., Arita, M., Chiba, K., Mishina, T., ... & Fujita, T. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry, 43(16), 3148–3161. [Link]

  • Qu, G., Zhao, J., & Zhang, W. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 778584. [Link]

  • Hudlicky, T., & Cebulak, M. (2006). Synthesis of amino- and diaminoconduritols and their applications. Tetrahedron: Asymmetry, 17(6), 843-867. [Link]

  • Kiuchi, M., Adachi, K., Kohara, T., Minoguchi, M., Hanano, T., Aoki, Y., ... & Fujita, T. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of medicinal chemistry, 43(15), 2947-2961. [Link]

  • Salvi, P. S., & Trivedi, G. K. (2025). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Tetrahedron: Asymmetry. [Link]

  • Broxterman, Q. B., & Kaptein, B. (1997). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Bajtel, Á., Forgó, P., Kuki, Á., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein journal of organic chemistry, 17, 983. [Link]

  • O'Brien, P. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • Birmingham, W. R., & O'Reilly, E. (2018). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. [Link]

  • Blacker, A. J., & Stirling, M. (2006). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current opinion in drug discovery & development, 9(6), 739-746. [Link]

  • Das, S. (2001). Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. Organic letters, 3(25), 4023-4025. [Link]

  • Bajtel, Á., Forgó, P., Kuki, Á., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 983-990. [Link]

  • Csomós, P., & Fülöp, F. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1794. [Link]

Sources

Method

Reagents for N-acylation of 2-Amino-1-cyclohexylpropane-1,3-diol

Application Note & Protocol Guide Topic: Reagents and Protocols for the Chemoselective N-acylation of 2-Amino-1-cyclohexylpropane-1,3-diol Introduction: The Significance of N-Acylated Aminodiols The molecule 2-Amino-1-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Reagents and Protocols for the Chemoselective N-acylation of 2-Amino-1-cyclohexylpropane-1,3-diol

Introduction: The Significance of N-Acylated Aminodiols

The molecule 2-Amino-1-cyclohexylpropane-1,3-diol is a valuable chiral building block in synthetic organic and medicinal chemistry. Its N-acylated derivatives are integral components of various pharmacologically active agents, including protease inhibitors and sphingosine analogues, which are crucial in developing therapeutics for conditions like multiple sclerosis and cancer.[1][2] The synthesis of these derivatives hinges on the selective acylation of the amino group in the presence of two hydroxyl groups—a primary and a secondary one. This application note provides a comprehensive guide to the reagents, mechanisms, and protocols required to achieve high-yielding, chemoselective N-acylation of this trifunctional substrate.

The Core Challenge: Achieving Chemoselectivity

The primary obstacle in the acylation of 2-Amino-1-cyclohexylpropane-1,3-diol is achieving selectivity for the nitrogen atom (N-acylation) over the oxygen atoms (O-acylation). The amine is significantly more nucleophilic than the hydroxyl groups, a property that can be exploited to direct the reaction. However, under forcing conditions or with highly reactive acylating agents, competitive O-acylation can occur, leading to a mixture of products and reducing the overall yield of the desired N-acyl derivative.

The choice of acylating agent, solvent, base, and temperature is therefore critical to modulate reactivity and favor the kinetic product derived from the attack of the more nucleophilic amine.[3] This guide details three reliable classes of reagents to navigate this challenge effectively.

A Comparative Guide to N-Acylating Reagents

Class I: Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with amines at low temperatures.[4][5] The reaction is typically rapid and high-yielding. The classic Schotten-Baumann reaction conditions, which utilize a biphasic system or an aqueous base, are highly effective for this transformation.[6][7][8][9]

  • Mechanism of Action: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[4][10] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][10][11]

  • Advantages:

    • High reactivity allows for low reaction temperatures, preserving sensitive functional groups.

    • Readily available and cost-effective for a wide range of acyl groups.

    • Reaction times are generally short.

  • Limitations & Considerations:

    • High reactivity can sometimes lead to a lack of selectivity if not properly controlled.

    • Moisture-sensitive; reactions must be conducted under anhydrous conditions until the quenching step.

    • The HCl byproduct is corrosive and requires stoichiometric addition of a base for neutralization.[7]

Class II: Acid Anhydrides

Acid anhydrides are excellent alternatives to acyl chlorides, offering a slightly attenuated reactivity profile that often enhances chemoselectivity.[5][12] They react cleanly with primary and secondary amines to form amides, with a carboxylic acid as the only major byproduct.

  • Mechanism of Action: Similar to acyl chlorides, the mechanism is a nucleophilic addition-elimination. The amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate collapses by eliminating a carboxylate ion, a relatively good leaving group, to yield the N-acylated product.[5] The carboxylic acid byproduct can be neutralized with a base to drive the reaction to completion.

  • Advantages:

    • Generally less sensitive to moisture than acyl chlorides.[5]

    • The carboxylic acid byproduct is less corrosive and easier to handle than HCl.[5]

    • Often provide higher chemoselectivity for N- vs. O-acylation.[12]

  • Limitations & Considerations:

    • One equivalent of the acyl group is lost as the carboxylic acid byproduct, making them less atom-economical than other reagents.

    • May require slightly higher temperatures or longer reaction times compared to acyl chlorides.

Class III: Carboxylic Acids with Coupling Agents (EDC/HOBt)

For substrates that are sensitive or when the desired acyl group is part of a complex and valuable carboxylic acid, peptide coupling agents provide the mildest and most versatile method for amide bond formation.[13] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) is a gold standard in medicinal chemistry.[14][15]

  • Mechanism of Action: The process involves two key steps. First, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then intercepted by HOBt to form an HOBt-activated ester.[14][16][17] This active ester is more stable than the O-acylisourea, less prone to racemization, and reacts cleanly with the amine to form the desired amide bond, regenerating HOBt in the process.[14][15][16]

  • Advantages:

    • Extremely mild reaction conditions, compatible with a vast array of functional groups.

    • The urea byproduct from EDC is water-soluble, facilitating easy removal during aqueous workup.[14]

    • The use of HOBt minimizes side reactions and suppresses racemization at chiral centers.[14][15]

  • Limitations & Considerations:

    • Reagents are more expensive than acyl chlorides or anhydrides.

    • Stoichiometric amounts of coupling agents are required, generating significant byproducts.

    • Reaction kinetics can be slower, sometimes requiring overnight stirring.[16]

Data Presentation: Comparative Summary of Reagents

Parameter Class I: Acyl Chlorides Class II: Acid Anhydrides Class III: EDC/HOBt
Reactivity Very HighHighModerate
Typical Temp. 0 °C to Room TempRoom Temp to 40 °C0 °C to Room Temp
Base Required Stoichiometric (e.g., TEA, Pyridine, aq. NaOH)Stoichiometric (e.g., TEA, DIPEA)Stoichiometric (e.g., DIPEA, NMM)
Byproducts HCl (corrosive)Carboxylic AcidWater-soluble urea, HOBt
Chemoselectivity Good to ExcellentExcellentExcellent
Cost LowLow to ModerateHigh
Key Advantage Fast & Cost-EffectiveHigh Selectivity & Safer ByproductBroad Substrate Scope & Mildest Conditions

Experimental Protocols & Workflows

Mandatory Safety Note

Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and EDC are sensitizers and should be handled with care.

Protocol 1: N-acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the N-benzoylation of 2-Amino-1-cyclohexylpropane-1,3-diol.

  • Materials:

    • 2-Amino-1-cyclohexylpropane-1,3-diol (1.0 equiv)

    • Benzoyl Chloride (1.1 equiv)

    • Dichloromethane (DCM)

    • 10% Aqueous Sodium Hydroxide (NaOH) (2.0 equiv)

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated Aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-Amino-1-cyclohexylpropane-1,3-diol (1.0 equiv) in DCM.

    • Add the 10% aqueous NaOH solution (2.0 equiv). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.[11]

    • Slowly add benzoyl chloride (1.1 equiv) dropwise to the reaction mixture over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzoyl derivative.

Protocol 2: N-acylation using an Acid Anhydride

This protocol describes the N-acetylation using acetic anhydride.

  • Materials:

    • 2-Amino-1-cyclohexylpropane-1,3-diol (1.0 equiv)

    • Acetic Anhydride (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-1-cyclohexylpropane-1,3-diol (1.0 equiv) and dissolve in anhydrous THF.

    • Add triethylamine (1.5 equiv) and cool the solution to 0 °C.

    • Add acetic anhydride (1.2 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

    • Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography to obtain the pure N-acetyl product.

Protocol 3: N-acylation using EDC/HOBt Coupling

This protocol describes the coupling of a generic carboxylic acid (R-COOH).

  • Materials:

    • 2-Amino-1-cyclohexylpropane-1,3-diol (1.1 equiv)

    • Carboxylic Acid (R-COOH) (1.0 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 2-Amino-1-cyclohexylpropane-1,3-diol (1.1 equiv).[14]

    • Dissolve the mixture in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[14]

    • Add DIPEA (2.5 equiv) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor by TLC.

    • Once complete, dilute the reaction mixture with water and extract thoroughly with Ethyl Acetate (3-4x).

    • Combine the organic layers and wash several times with water (to remove DMF and urea byproduct) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the desired N-acyl product.

Visualization of Key Processes

N_Acylation_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Aminodiol R-NH₂ (Aminodiol) Attack Nucleophilic Attack (N on C=O) Aminodiol->Attack AcylatingAgent Acylating Agent (R'-CO-L) AcylatingAgent->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Addition Elimination Elimination of Leaving Group (L⁻) Intermediate->Elimination Collapse Product N-Acyl Product (R-NH-CO-R') Elimination->Product Byproduct Byproduct (H-L) Elimination->Byproduct

Caption: General mechanism of N-acylation via nucleophilic addition-elimination.

Experimental_Workflow Start 1. Dissolve Aminodiol & Base/Acid in Solvent Cool 2. Cool to 0 °C Start->Cool AddReagent 3. Add Acylating Agent (Acyl Chloride, Anhydride, or EDC) Cool->AddReagent React 4. Stir at RT (Monitor by TLC) AddReagent->React Quench 5. Aqueous Quench React->Quench Workup 6. Liquid-Liquid Extraction Quench->Workup Dry 7. Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Flash Chromatography Concentrate->Purify

Caption: Standard experimental workflow for N-acylation reactions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • A Level Chemistry. (2026, February 24). Acylation Mechanism.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • AQA A-Level Chemistry. (n.d.). Acylation.
  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Boumoud, B., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 361-369. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.
  • PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Retrieved from [Link]

Sources

Application

Application of aminodiols in antimicrobial drug discovery

Application Note & Protocol Guide: Application of Aminodiols in Antimicrobial Drug Discovery Executive Summary & Scaffold Rationale The relentless emergence of multidrug-resistant (MDR) pathogens necessitates the continu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Application of Aminodiols in Antimicrobial Drug Discovery

Executive Summary & Scaffold Rationale

The relentless emergence of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of novel chemical spaces. The aminodiol scaffold —a structural motif characterized by a 1,3-diol or 1,2-diol system coupled with an amine—has proven to be a highly privileged pharmacophore in antimicrobial drug discovery [1]. Historically anchored by broad-spectrum antibiotics like chloramphenicol, modern drug development has pivoted toward synthesizing complex, stereochemically pure aminodiol derivatives.

Recent breakthroughs have demonstrated that monoterpene-based synthetic derivatives, such as (+)-neoisopulegol-based and (-)-isopulegol-based O-benzyl aminodiols, exhibit potent and highly selective antimicrobial activity, particularly against Gram-positive bacteria and fungal strains [1, 2]. The spatial arrangement of the hydroxyl and amino groups allows for precise hydrogen-bonding interactions with biological targets, while the introduction of lipophilic moieties (e.g., O-benzyl groups) drastically enhances bacterial membrane penetration.

DrugDiscoveryWorkflow A Scaffold Design (Aminodiol Core) B Stereoselective Synthesis (Epoxidation & Ring Opening) A->B C Antimicrobial Screening (MIC Determination) B->C D Hit-to-Lead Optimization (SAR Profiling) C->D

Fig 1: Iterative workflow for aminodiol-based antimicrobial drug discovery and optimization.

Mechanistic Profiling of Aminodiol Derivatives

The efficacy of aminodiols stems from a dual-mechanistic potential dictated by their side-chain substitutions:

  • Ribosomal Inhibition: Classic aminodiols bind to the peptidyl transferase center of the bacterial 50S ribosomal subunit, preventing peptide bond formation and halting protein synthesis.

  • Membrane Disruption: Novel synthetic O-benzyl aminodiols possess enhanced lipophilicity. This structural modification allows them to intercalate into the lipid bilayers of Gram-positive bacteria and fungal cell membranes, causing structural destabilization, leakage of intracellular contents, and rapid cell death [1].

AminodiolMOA A Aminodiol Derivatives B Bacterial Cell Membrane (Lipophilic Interaction) A->B O-Benzyl variants C 50S Ribosomal Subunit (Peptidyl Transferase Center) A->C Chloramphenicol analogs D Membrane Disruption & Leakage B->D E Inhibition of Protein Synthesis C->E F Bactericidal / Bacteriostatic Effect D->F E->F

Fig 2: Dual mechanistic pathways of aminodiol derivatives in antimicrobial applications.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) benchmarks for representative isopulegol-based aminodiol and aminotriol derivatives. The data highlights the critical dependency of antimicrobial efficacy on the stereochemistry and the presence of O-benzyl groups [1, 2].

Compound Class / ModificationS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungi)
(+)-Neoisopulegol Aminodiol (S-isomer) 12.5 µg/mL6.25 µg/mL>100 µg/mL25.0 µg/mL
(+)-Neoisopulegol Aminodiol (R-isomer) 25.0 µg/mL12.5 µg/mL>100 µg/mL50.0 µg/mL
Di-O-benzyl Aminotriol 3.12 µg/mL1.56 µg/mL50.0 µg/mL12.5 µg/mL
Debenzylated Aminodiol >100 µg/mL>100 µg/mL>100 µg/mL>100 µg/mL
Chloramphenicol (Control) 4.0 µg/mL2.0 µg/mL8.0 µg/mL>100 µg/mL

Insight: The complete loss of activity in debenzylated derivatives confirms that the benzyl moiety on the cyclohexyl ring is the primary driver for membrane intercalation and subsequent antimicrobial activity [2].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Stereoselective Synthesis of O-Benzyl Aminodiols

This protocol details the transformation of a monoterpene precursor into a bioactive aminodiol via epoxidation and regioselective ring-opening [1, 3].

Phase 1: Epoxidation of the Alkene Precursor

  • Reaction Setup: Dissolve 10 mmol of the O-benzyl monoterpene precursor in 50 mL of anhydrous CH₂Cl₂.

  • Buffering (Causality Step): Add 30 mmol of Na₂HPO₄·12H₂O. Rationale: The buffer neutralizes the acidic byproducts of the epoxidation, preventing premature, uncontrolled acid-catalyzed opening of the delicate oxirane ring.

  • Oxidation: Slowly add 20 mmol of m-CPBA (meta-chloroperoxybenzoic acid) at 0 °C. Stir at 25 °C for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material validates complete conversion. Quench with saturated aqueous Na₂S₂O₃ and extract.

Phase 2: Regioselective Epoxide Ring-Opening

  • Catalyst Coordination: Dissolve the purified epoxide (5 mmol) in 20 mL of anhydrous Acetonitrile (MeCN). Add 5 mmol of Lithium Perchlorate (LiClO₄). Rationale: Li⁺ acts as a mild Lewis acid, coordinating specifically with the epoxide oxygen. This polarizes the C-O bond and stereoelectronically directs the incoming nucleophile, ensuring high regioselectivity and preventing racemic mixtures [3].

  • Amination: Add 10 mmol of the desired primary amine (e.g., benzylamine). Heat to 70–80 °C for 20 hours.

  • Purification: Evaporate the solvent, reconstitute in EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the pure aminodiol. Confirm stereochemistry via 2D-NOESY NMR.

Protocol B: High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution)

To establish the MIC of the synthesized aminodiols, a self-validating colorimetric broth microdilution assay is utilized.

  • Inoculum Standardization: Cultivate target strains (e.g., S. aureus, C. albicans) on agar plates overnight. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Rationale: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads yield falsely elevated MIC values, skewing SAR data.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the aminodiol compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), achieving a concentration gradient from 100 µg/mL down to 0.1 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well (final volume 100 µL). Include a positive control (broth + bacteria, no drug) and a negative sterility control (broth only). Incubate at 37 °C for 24 hours.

  • Colorimetric Validation: Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality/Readout: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) cells reduce it to resorufin, which is pink and highly fluorescent. The MIC is strictly defined as the lowest concentration well that remains blue, providing an objective, self-validating readout that eliminates the visual subjectivity of standard turbidity assessments.

References

  • Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents.
  • Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. RSC Advances.
  • Aminodiols, aminotetraols and 1,2,3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiprolifer
Method

Application Note: Selective Protection of Hydroxyl Groups in Aminodiols

Abstract The selective functionalization of aminodiols (e.g., serinol, sphingosine, phenylglycinol) is a cornerstone challenge in medicinal chemistry, particularly in the synthesis of chiral building blocks, peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective functionalization of aminodiols (e.g., serinol, sphingosine, phenylglycinol) is a cornerstone challenge in medicinal chemistry, particularly in the synthesis of chiral building blocks, peptidomimetics, and lipid-drug conjugates. This application note provides a rigorous, field-proven guide for the chemoselective and regioselective protection of hydroxyl groups in the presence of nucleophilic amines. We detail protocols for prioritizing N-protection, distinguishing between primary (


) and secondary (

) hydroxyls via steric control, and utilizing cyclic acetal strategies for simultaneous protection.

Strategic Considerations: The Selectivity Hierarchy

Aminodiols present a trifecta of reactivity challenges:

  • Chemoselectivity (N vs. O): The amino group is generally more nucleophilic than the hydroxyl group.

  • Regioselectivity (O vs. O): Primary hydroxyls are sterically more accessible than secondary hydroxyls.[1]

  • Cyclization Potential: 1,2- and 1,3-aminodiols are prone to forming 5- or 6-membered heterocycles (oxazolidines or oxazines) with carbonyl electrophiles.

Decision Matrix

Before selecting a reagent, determine the protection topology required.

ProtectionStrategy cluster_No N-Unprotected cluster_Yes N-Protected Start START: Aminodiol Substrate N_Protected Is the Amine Protected? Start->N_Protected N_Prot_First Protocol A: Chemoselective N-Protection (Boc/Fmoc/Cbz) N_Protected->N_Prot_First No (Standard Route) Oxazolidine Protocol C: Form Oxazolidine (Simultaneous N,O Protection) N_Protected->Oxazolidine No (Cyclic Route) Regio_OH Target: Primary -OH only? N_Protected->Regio_OH Yes N_Prot_First->Regio_OH Silyl Protocol B: Steric Silylation (TBDMS/TBDPS) Regio_OH->Silyl Yes Acetonide Protocol D: Cyclic Acetal (Protects 1,2 or 1,3 Diol) Regio_OH->Acetonide No (Protect Both OH) caption Figure 1: Strategic Decision Tree for Aminodiol Protection

Protocol A: Chemoselective N-Protection

Objective: Mask the highly nucleophilic amine to prevent N-alkylation/acylation during subsequent hydroxyl protection. Mechanism: Carbamate formation is thermodynamically stable and suppresses N-nucleophilicity.

Method A1: Boc Protection (Standard)

Best for: General synthesis, acid-labile deprotection.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or 
    
    
    
    (aq)
  • Solvent:

    
     (1:1) or 
    
    
    

Step-by-Step:

  • Dissolution: Dissolve aminodiol (1.0 equiv) in

    
     (1:1 v/v, 0.5 M concentration).
    
  • Base Addition: Add

    
     (2.0 equiv). Cool to 0°C.[1]
    
  • Reagent Addition: Add

    
     (1.1 equiv) dropwise.
    
  • Reaction: Warm to RT and stir for 4–12 h. Monitor by TLC (ninhydrin stain will show loss of free amine).

  • Workup: Evaporate THF. Acidify aqueous layer to pH 4 with 1M citric acid (avoids removing Boc). Extract with EtOAc.

  • Purification: Crystallization or Flash Chromatography.

Method A2: Lipase-Catalyzed N-Acylation (Green/High Selectivity)

Best for: Sensitive substrates where heat or pH extremes must be avoided. Mechanism: Candida antarctica Lipase B (CALB) shows extreme chemoselectivity for amines over alcohols in non-aqueous media.

Protocol:

  • Suspend aminodiol and Ethyl Acetate (3.0 equiv, acts as acyl donor) in dry THF or MTBE.

  • Add immobilized CALB (Novozym 435, 20% w/w relative to substrate).

  • Shake at 30°C for 24 h.

  • Filter off enzyme (reusable).[2] Concentrate filtrate to obtain N-acetylated product.

Protocol B: Regioselective Primary Hydroxyl Protection

Objective: Selectively protect the primary (


) -OH in the presence of a secondary (

) -OH. Prerequisite: Amine must be protected (see Protocol A).[3]
Method B1: Steric Silylation (TBDMS/TBDPS)

Mechanism: The bulky tert-butyldimethylsilyl (TBDMS) group reacts 100–1000x faster with primary alcohols due to steric hindrance at the silicon center.

Reagents:

  • TBDMS-Cl (1.1 equiv)

  • Imidazole (2.5 equiv) - Acts as base and nucleophilic catalyst.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve N-protected aminodiol (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF (0.5 M). Cool to 0°C.[1]

  • Addition: Add TBDMS-Cl (1.1 equiv) portion-wise over 10 minutes.

    • Critical: Do not add excess TBDMS-Cl, or the secondary -OH will eventually react (silylation migration is also possible).

  • Reaction: Stir at 0°C for 1 h, then allow to warm to RT. Monitor TLC closely. Stop when starting material is consumed.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with

    
     (removes DMF better than EtOAc). Wash organic layer with water (3x) and brine.
    
  • Purification: Flash chromatography on silica gel (buffered with 1%

    
     to prevent silyl hydrolysis).
    

Data Table: Silyl Protecting Group Comparison

GroupSteric BulkStability (Acid)Stability (Base)Relative Reactivity (

vs

)
TMS LowVery LowLow1:1 (Poor Selectivity)
TES MediumLowMedium10:1
TBDMS HighMediumHigh>100:1 (Excellent)
TBDPS Very HighHighHigh>200:1 (Excellent)

Protocol C: Cyclic Protection (Acetonides)

Objective: Simultaneously protect 1,2- or 1,3-diols. Structure: Forms a 5-membered (dioxolane) or 6-membered (dioxane) ring. Prerequisite: N-protection is recommended to avoid oxazolidine formation, unless oxazolidine is the desired target (Garner's Aldehyde route).

Method C1: Acetonide Formation (Thermodynamic Control)

Reagents:

  • 2,2-Dimethoxypropane (DMP) (Reagent & Solvent) or Acetone.

  • p-Toluenesulfonic acid (pTSA) (Cat. 0.1 equiv).

Step-by-Step:

  • Dissolution: Dissolve N-protected aminodiol in dry Acetone or neat 2,2-Dimethoxypropane.

  • Catalysis: Add pTSA (0.1 equiv).

  • Dehydration:

    • If using Acetone: Add molecular sieves (3Å) or use a Dean-Stark trap (if refluxing in benzene/acetone mix) to remove water.

    • If using DMP: Methanol is produced; equilibrium drives forward naturally, but removing MeOH helps.

  • Reaction: Stir at RT for 2–4 h.

  • Quench: Neutralize with

    
     (essential to stop hydrolysis before workup).
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water.

Visualization: Reaction Workflow

ReactionWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Selective O-Protection Start Aminodiol (Nucleophilic NH2, OH, OH) Boc_Prot N-Boc Aminodiol Start->Boc_Prot Boc2O, NaHCO3 THF/H2O Mono_Silyl Primary O-Silyl Ether (Secondary OH free) Boc_Prot->Mono_Silyl TBDMS-Cl (1.1 eq) Imidazole, 0°C (Kinetic/Steric Control) Cyclic_Acetal Cyclic Acetonide (Both OH protected) Boc_Prot->Cyclic_Acetal 2,2-DMP, pTSA (Thermodynamic Control) caption Figure 2: Divergent Synthesis Workflow for Aminodiols

Troubleshooting & Optimization

IssueProbable CauseSolution
N-Silylation observed Imidazole concentration too high or reaction too warm.Ensure Amine is Boc-protected FIRST. If protecting free aminodiol, use exactly 1.0 eq TBDMS-Cl at -78°C (difficult).
Bis-silylation (

&

)
Excess silyl chloride used.Use 0.95–1.05 equiv. Add reagent slowly.
Acetonide hydrolysis during workup Acidic aqueous layer.[4][5]Quench pTSA with Triethylamine before adding water. Use buffered silica gel.
Low yield in N-protection Poor solubility of aminodiol.Use

mixtures or add DMF. Sonicate to disperse.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source for stability and deprotection conditions).
  • Gotor, V., et al. (2005). "Lipase-catalyzed selective acylation of aminodiols." Organic Process Research & Development.

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
  • Organic Chemistry Portal. "Protection of Hydroxyl Groups." (Accessed 2023).[2] [Link]

  • Master Organic Chemistry. "Protecting Groups for Alcohols." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Amino-1-cyclohexylpropane-1,3-diol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol . This molecule is a critical building block in the development of sphingosine analogs, immunomodulators, and chlorampheni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol . This molecule is a critical building block in the development of sphingosine analogs, immunomodulators, and chloramphenicol derivatives. Because of its high polarity, water solubility, and multiple reactive centers, researchers frequently encounter severe yield bottlenecks during both reaction and isolation phases.

This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols for the two primary synthetic pathways: Route A (Nitroaldol/Henry Reaction) and Route B (Hydride Reduction of Cyclohexylserine Esters).

Mechanistic Pathways & Yield-Loss Workflows

The following diagram maps the two primary synthetic routes alongside the most common thermodynamic and kinetic traps that lead to yield degradation.

SynthesisWorkflow Aldehyde Cyclohexanecarboxaldehyde + 2-Nitroethanol NitroDiol 2-Nitro-1-cyclohexylpropane-1,3-diol Aldehyde->NitroDiol Henry Reaction (Base) RetroHenry Yield Loss: Retro-Henry (Control Temp <10°C) Aldehyde->RetroHenry Thermodynamic Control Hydroxylamine Impurity: Hydroxylamine (Increase H2 Pressure) NitroDiol->Hydroxylamine Catalyst Poisoning Target 2-Amino-1-cyclohexylpropane-1,3-diol (Target Product) NitroDiol->Target Hydrogenation (H2, Pd/C) Ester Ethyl β-cyclohexylserinate BoronComplex Yield Loss: Boron Chelation (Use MeOH Reflux Workup) Ester->BoronComplex Aqueous Workup Ester->Target Reduction (NaBH4/I2)

Workflow and common yield-loss pathways in 2-Amino-1-cyclohexylpropane-1,3-diol synthesis.

Quantitative Data: Route Comparison

Selecting the correct route is the first step in optimizing your yield. Review the comparative metrics below to align your synthetic strategy with your laboratory's scale and purity requirements.

MetricRoute A: Nitroaldol + HydrogenationRoute B: Ester Hydride Reduction
Overall Isolated Yield 65 – 75%80 – 85%
Stereochemical Control Poor (Yields syn/anti mixtures)Excellent (Complete retention)
Scalability Excellent (Industrial standard)Moderate (Exothermic

addition)
Key Impurities Hydroxylamine, Retro-Henry productsBoron-amine chelates, Unreacted ester
Primary Yield Sink Catalyst poisoning during hydrogenationProduct loss during aqueous workup
Troubleshooting & FAQs

Q: Why is my yield stalling at 40-50% during the Henry reaction (nitroaldol condensation) of cyclohexanecarboxaldehyde and 2-nitroethanol? A: You are likely experiencing a Retro-Henry reaction . The Henry reaction is a thermodynamically reversible carbon-carbon bond-forming process. At elevated temperatures or extended reaction times, the equilibrium shifts back toward the starting aldehyde and nitroalkane because the cleavage of one molecule into two is entropically favored. Causality & Fix: To lock the reaction under kinetic control, maintain the temperature strictly between 0°C and 10°C. Use a catalytic amount of a non-nucleophilic base (e.g., tetramethylguanidine) rather than a large excess. Most importantly, quench the reaction with a weak acid (like glacial acetic acid) immediately upon completion to neutralize the base and prevent the reverse reaction during solvent evaporation .

Q: During the hydrogenation of the nitro-diol intermediate (Route A), I observe a buildup of a highly polar byproduct and low amine yield. What is happening? A: The highly polar byproduct is a hydroxylamine intermediate. The reduction of a nitro group to an amine proceeds stepwise through nitroso and hydroxylamine intermediates. If the reduction stalls here, it is due to catalyst poisoning . Causality & Fix: As the target 2-amino-1-cyclohexylpropane-1,3-diol forms, its free primary amine acts as a strong Lewis base. It coordinates tightly to the active palladium or nickel sites on the catalyst surface, blocking further hydrogen activation and halting the reduction. To prevent this, add 1.1 equivalents of acetic acid to the hydrogenation mixture. This protonates the amine into an ammonium salt as it forms, eliminating its ability to coordinate to the metal and driving the reaction to >95% conversion.

Q: I am using the


 system to reduce ethyl 

-cyclohexylserinate (Route B). TLC shows complete consumption of the starting material, but my isolated yield is abysmal. Where is my product?
A: Your product is trapped in a water-soluble boron complex. The

system generates borane (

) in situ, which is an excellent electrophilic reducing agent for esters . However, borane strongly chelates to the resulting 1,3-diol and the primary amine, forming a highly stable, water-soluble complex. Causality & Fix: Standard aqueous workups (e.g., NaOH or

washes) will not break this Lewis acid-base complex; the product simply washes into the aqueous waste. You must perform a methanolysis . Quench the reaction with methanol and reflux. This converts the boron complex into trimethyl borate (

), which is highly volatile (bp 68°C). Remove the trimethyl borate by repeated co-evaporation with methanol under reduced pressure to liberate the free amino-diol.

Q: My downstream drug development application requires a specific stereoisomer (e.g., the threo diastereomer). Which route maximizes the yield of the correct isomer? A: You must use Route B . The Henry reaction (Route A) typically yields a mixture of diastereomers because the nitroaldol condensation lacks inherent stereocontrol unless specialized chiral ligands are employed. By contrast, reducing a diastereopure precursor like ethyl DL-threo-


-cyclohexylserinate (Route B) proceeds with complete retention of stereochemistry. The hydride reduction does not epimerize the 

- or

-carbon centers .
Step-by-Step Experimental Protocols
Protocol A: Nitroaldol Condensation & Hydrogenation (Route A)

Self-Validating Check: The intermediate nitro-diol should appear as a distinct, UV-active spot on TLC that stains yellow/brown with


.

Step 1: Nitroaldol Condensation

  • Charge a flame-dried flask with cyclohexanecarboxaldehyde (1.0 eq, 10 mmol) and 2-nitroethanol (1.2 eq, 12 mmol) in anhydrous THF (20 mL).

  • Cool the mixture to 0°C using an ice-water bath.

  • Add catalytic aqueous NaOH (0.1 eq, 1 mmol) dropwise over 10 minutes to prevent localized heating.

  • Stir for 4 hours at 0–5°C. Monitor by TLC (Hexanes/EtOAc 7:3) until the aldehyde is consumed.

  • Critical Step: Quench immediately with glacial acetic acid (0.1 eq, 1 mmol) to neutralize the base and prevent Retro-Henry cleavage.

  • Extract with EtOAc, wash with brine, dry over

    
    , and concentrate under reduced pressure to yield the crude 2-nitro-1-cyclohexylpropane-1,3-diol.
    

Step 2: Hydrogenation

  • Dissolve the crude nitro-diol in methanol (30 mL).

  • Add 10% Pd/C (10% w/w) and glacial acetic acid (1.1 eq) to prevent catalyst poisoning.

  • Purge the reaction vessel with

    
     gas three times, then pressurize to 50 psi.
    
  • Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol.

  • Concentrate the filtrate. Neutralize the acetate salt with 1M NaOH and extract with a highly polar solvent mixture (

    
    /Isopropanol 3:1) to isolate the free base.
    
Protocol B: Hydride Reduction of Ethyl

-cyclohexylserinate (Route B)

Self-Validating Check: The complete removal of boron is confirmed when the concentrated residue forms a free-flowing solid rather than a sticky, glassy gel.

Step 1: In Situ Borane Generation

  • In a flame-dried, three-necked flask under argon, suspend

    
     (2.5 eq, 25 mmol) in anhydrous THF (40 mL).
    
  • Cool to 0°C. Add a solution of

    
     (1.0 eq, 10 mmol) in THF (10 mL) dropwise over 1 hour. (Caution: Exothermic reaction with vigorous 
    
    
    
    gas evolution. Ensure proper venting).

Step 2: Ester Reduction

  • Add ethyl

    
    -cyclohexylserinate (1.0 eq, 10 mmol) dissolved in THF (10 mL) dropwise to the active borane solution.
    
  • Fit the flask with a reflux condenser and heat to 70°C for 14 hours.

Step 3: Methanolysis Workup (Critical for Yield)

  • Cool the reaction to 0°C. Cautiously quench by adding excess methanol (30 mL) dropwise until bubbling ceases.

  • Stir the mixture at reflux (65°C) for 2 hours to break the boron-amine chelates.

  • Concentrate the mixture under reduced pressure.

  • Add fresh methanol (50 mL) and concentrate again. Repeat this co-evaporation step three times to completely volatilize the trimethyl borate.

  • Purify the resulting crude solid via recrystallization (e.g., from toluene/ethanol) to yield pure 2-amino-1-cyclohexylpropane-1,3-diol.

References
  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568–3571.[Link]

  • Umezawa, S.; Oguma, Y. "Studies on Antibiotics and Related Substances. IV. Synthesis of DL-threo-beta-Cyclohexylserine and DL-threo-2-Dichloroacetamido-1-cyclohexylpropane-1,3-diol." Bulletin of the Chemical Society of Japan, 1956, 29(9), 987-990.[Link]

  • Vanni, L.; et al. "Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction." ACS Omega, 2019, 4(26), 22023–22034.[Link]

Optimization

Resolving solubility issues of cyclohexyl aminodiols in aqueous media

[1] Current Status: Online Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket ID: #CA-SOL-001 Subject: Resolving Aqueous Solubility Issues for Cyclohexyl Aminodiol Scaffolds[1] Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket ID: #CA-SOL-001 Subject: Resolving Aqueous Solubility Issues for Cyclohexyl Aminodiol Scaffolds[1]

Welcome to the Technical Assistance Portal

You are likely here because your cyclohexyl aminodiol derivative—a common scaffold for transition-state mimics, viral inhibitors, or chiral auxiliaries—is failing to dissolve in aqueous buffers (PBS, saline) or precipitating upon dilution.[1]

Despite the presence of hydrophilic groups (amine, hydroxyls), the lipophilic cyclohexane core often dominates the physicochemical profile. This guide synthesizes thermodynamic principles with practical troubleshooting steps to resolve these issues.

Module 1: Diagnostic – Why is it Insoluble?

Before attempting a fix, we must categorize your compound.[1] Solubility (


) is governed by the General Solubility Equation (GSE). You are fighting one of two enemies:
  • The "Brick Dust" Problem (High Lattice Energy):

    • Symptoms: High Melting Point (

      
      C), flat/planar structure, strong intermolecular H-bonding (diol-diol interactions).[1]
      
    • The Physics: The energy required to break the crystal lattice is higher than the energy released by solvation.

    • Solution: You need to disrupt the crystal packing (Salt selection, Amorphous dispersions).[1]

  • The "Grease Ball" Problem (High Lipophilicity):

    • Symptoms: Low Melting Point, high LogP (> 3.0), oily or waxy solid.[1]

    • The Physics: The water molecules cannot accommodate the non-polar cyclohexyl bulk without a large entropic penalty.

    • Solution: You need to hide the hydrophobic surface (Cyclodextrins, Surfactants).[1]

Module 2: The pH Lever & Salt Selection

Since your molecule contains an amine, pH manipulation is your first line of defense.[1] However, simply "adding acid" is often insufficient due to the Common Ion Effect .[1]

The Science of

For a weak base, solubility increases exponentially as pH drops below the pKa (typically 9.5–10.5 for cyclohexylamines). However, there is a limit:


.[1] This is the pH where the solubility of the ionized salt equals the solubility of the free base. Below this pH, the salt may precipitate if the counterion concentration is too high.
Protocol: In Situ Salt Screening

Do not rely solely on HCl.[1] Hydrochloride salts of lipophilic amines often have high lattice energies (poor solubility) and precipitate in saline (0.9% NaCl) due to the abundance of chloride ions (Common Ion Effect).

Recommended Counterion Screen:

CounterionAcid ReagentRationale
Mesylate Methanesulfonic acidGold Standard. Breaks crystal packing; highly hydrophilic.[1]
Lactate L-Lactic acidExcellent for IV formulations; biocompatible.[1]
Gluconate Gluconic acidLarge hydroxylated anion; disrupts lattice energy.[1]
Acetate Acetic acidGood for initial screening, but volatile (unstable solid state).[1]

Critical Warning: Avoid Sulfate or Fumarate counterions initially.[1] These are divalent and often form "brick dust" salts with high melting points, worsening solubility for this specific scaffold [1].[1]

Module 3: Cosolvents – The "Dilution Shock" Trap

If pH adjustment is toxic to your assay (e.g., cell culture requires pH 7.4), you likely turn to DMSO or Ethanol.[1]

The Trap: You dissolve the drug in 100% DMSO (Stock), then dilute into media. The drug immediately precipitates. Why? The relationship between solubility and cosolvent fraction is logarithmic (Log-Linear Model). A small addition of water causes a massive drop in solubility [2].

Troubleshooting Protocol: Kinetic Solubility Assay

Determine the Maximum Tolerable Concentration (MTC) before running your biological experiment.

  • Prepare a 10 mM stock in DMSO.[1]

  • Prepare a 96-well plate with PBS (pH 7.4).

  • Spike DMSO stock into PBS to achieve final solvent concentrations of 0.1%, 0.5%, 1%, and 5%.

  • Incubate for 4 hours at 37°C.

  • Measure UV absorbance or scatter (nephelometry).[1]

  • Result: If scatter increases significantly at 0.5% DMSO, your compound is crashing out.[1] You must switch to Complexation (Module 4) .[1]

Module 4: Cyclodextrin Complexation (The "Trojan Horse")

For cyclohexyl rings, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the superior solubilizer.[1]
  • Mechanism: The hydrophobic cyclohexyl moiety fits perfectly into the lipophilic cavity of the

    
    -CD (approx 6.0–6.5 Å diameter), while the exterior hydroxyls interact with water [3].
    
  • Why HP-

    
    -CD?  Unlike the parent 
    
    
    
    -CD (which is nephrotoxic and has low solubility), the hydroxypropyl derivative is highly soluble and safe for parenteral use.
Preparation Protocol (Molar Ratio Method)
  • Calculate: Assume a 1:1 molar interaction.

  • Vehicle: Prepare 20% (w/v) HP-

    
    -CD in water or saline.[1]
    
  • Addition: Add your drug in excess to the vehicle.

  • Energy: Sonicate for 30 minutes or vortex for 2 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.[1]
    
  • Quantification: Analyze filtrate by HPLC to determine soluble concentration.

Note: If solubility improves significantly, the cyclohexyl ring is the primary hydrophobic driver. If not, the crystal lattice energy is likely the culprit (revert to Module 2).

Module 5: Troubleshooting Visualizations
Figure 1: Decision Tree for Solubilization Strategy

SolubilityStrategy Start Start: Insoluble Cyclohexyl Aminodiol CheckStruct 1. Analyze Structure (Melting Point & pKa) Start->CheckStruct Decision1 Is Tm > 200°C? CheckStruct->Decision1 BrickDust Diagnosis: 'Brick Dust' (High Lattice Energy) Decision1->BrickDust Yes GreaseBall Diagnosis: 'Grease Ball' (High Lipophilicity) Decision1->GreaseBall No ActionSalt Strategy A: Salt Screen (Use Mesylate/Lactate) BrickDust->ActionSalt Disrupt Lattice CheckpH Is target pH < pKa - 2? GreaseBall->CheckpH ActionCD Strategy B: Complexation (Use HP-beta-CD) ActionCosolv Strategy C: Cosolvents (PEG400 / DMSO) ActionCD->ActionCosolv If CD fails CheckpH->ActionSalt Yes (Ionizable) CheckpH->ActionCD No (Neutral pH req)

Caption: Logical workflow for selecting the optimal solubilization strategy based on physicochemical properties.

Figure 2: The Salt Selection & Common Ion Workflow

SaltSelection Input Amine Base Screen Counterion Screen Input->Screen HCl HCl Salt Screen->HCl Mesylate Mesylate Salt Screen->Mesylate MediaCheck Media: Saline (0.9% NaCl)? HCl->MediaCheck Success Soluble Solution Mesylate->Success High Solubility Fail Precipitation (Common Ion Effect) MediaCheck->Fail Yes (Cl- excess) MediaCheck->Success No (Water only)

Caption: Impact of counterion selection and the Common Ion Effect on aqueous solubility.

Frequently Asked Questions (FAQ)

Q: Can I just use Tween 80? A: You can, but be cautious. Surfactants like Tween 80 form micelles.[1] If your drug is trapped deep in the micelle core, it may not be bioavailable for cellular uptake in short-duration assays.[1] Cyclodextrins are generally preferred for cleaner release kinetics.[1]

Q: My compound is an oil. Does that change the strategy? A: Yes. An oil indicates low lattice energy but high lipophilicity ("Grease Ball").[1] Skip the salt screen. Go directly to Module 4 (Cyclodextrins) or consider a lipid-based formulation (e.g., self-emulsifying drug delivery systems - SEDDS) using Capryol 90 or Labrasol [4].[1]

Q: Why did my HCl salt precipitate in the animal study? A: You likely formulated it in saline. The high concentration of chloride ions in saline (154 mM) suppresses the solubility of your hydrochloride salt (


 driven). Switch to a Mesylate salt or formulate in 5% Dextrose (D5W) which has no common ions.[1]
References
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Yalkowsky, S. H., & Roseman, T. J. (1981).[1] Solubilization of drugs by cosolvents.[5][6][7] Techniques of Solubilization of Drugs, 12, 91-134.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

Sources

Troubleshooting

HPLC Separation of Aminodiol Diastereomers: Technical Support &amp; Troubleshooting Hub

Status: Operational Ticket ID: #TEC-882-AMINO Assigned Specialist: Senior Application Scientist Topic: Troubleshooting retention, resolution, and peak shape for aminodiol diastereomers (e.g., 2-amino-1,3-propanediol deri...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #TEC-882-AMINO Assigned Specialist: Senior Application Scientist Topic: Troubleshooting retention, resolution, and peak shape for aminodiol diastereomers (e.g., 2-amino-1,3-propanediol derivatives, chloramphenicol intermediates).

Executive Summary & Diagnostic Workflow

The Challenge: Aminodiols present a "perfect storm" for chromatographers. They are highly polar (leading to poor retention on Reversed-Phase), basic (causing severe tailing due to silanol interactions), and often lack strong chromophores. Furthermore, separating diastereomers (e.g., syn/anti or erythro/threo) requires exploiting subtle differences in hydrodynamic volume and hydrogen-bonding capabilities.

Immediate Action: Before modifying your mobile phase, use the decision matrix below to identify the correct chromatographic mode.

MethodSelection Start START: Analyte Properties CheckLogP Is LogP > 0? Start->CheckLogP RP_Route Try Reversed-Phase (RP) CheckLogP->RP_Route Yes (Hydrophobic) HILIC_Route Switch to HILIC Mode CheckLogP->HILIC_Route No (Hydrophilic) CheckUV Strong UV Chromophore? Deriv Derivatization Required (OPA/FMOC) CheckUV->Deriv No Universal Use ELSD / CAD / MS CheckUV->Universal No (Alt Detector) Tailing Peak Tailing Observed? RP_Route->Tailing Tailing->CheckUV No HighpH Use High pH Stable C18 (pH 9-10) or PFP Column Tailing->HighpH Yes (Silanol Activity) IonPair Add Ion-Pair Reagent (0.1% TFA or HSA) HILIC_Col Column: Amide or Bare Silica HILIC_Route->HILIC_Col HILIC_Col->CheckUV

Figure 1: Method Selection Decision Matrix. Use this logic flow to determine the primary separation mode based on hydrophobicity (LogP) and detection requirements.

Technical Troubleshooting Guide (FAQs)

Issue 1: "My aminodiol elutes in the void volume (k' < 1) on a C18 column."

Root Cause: Aminodiols are hydrophilic. On a standard C18 column, the "water-loving" hydroxyl and amine groups prefer the aqueous mobile phase over the hydrophobic stationary phase. Corrective Action:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): This is the gold standard for polar amines. Use a Bare Silica or Amide column.

    • Mechanism:[1][2][3][4] The polar stationary phase holds a water-enriched layer.[5] Analytes partition into this layer.

    • Mobile Phase: Start with 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Formate, pH 3.0). Water is the strong solvent here; increasing water reduces retention.

  • Aqueous Stable Phases: If you must use RP, select a "Polar-Embedded" or "Aq-C18" column capable of 100% aqueous conditions.

  • Ion-Pairing (Last Resort): Add an ion-pairing reagent like Sodium Octanesulfonate or Heptafluorobutyric Acid (HFBA) to the mobile phase. This increases retention but equilibrates slowly and suppresses MS signals.

Issue 2: "I have retention, but the peaks are tailing severely (As > 2.0)."

Root Cause: Secondary Silanol Interactions. The basic amine group (


) is protonated at neutral/acidic pH (

) and interacts ionically with negatively charged residual silanols (

) on the silica surface. Corrective Action:
  • High pH Strategy (Recommended): Use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini) stable up to pH 12. Run the mobile phase at pH 10.0 (using Ammonium Hydroxide or Triethylamine).

    • Why: At pH 10, the amine is deprotonated (neutral), eliminating the ionic interaction with silanols.

  • Chaotropic Additives: Add 0.1% Trifluoroacetic acid (TFA) or 10-20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating silanol sites so your analyte doesn't.

Issue 3: "I cannot resolve the syn and anti diastereomers."

Root Cause: Insufficient selectivity.[6] Standard C18 columns separate based on hydrophobicity, which may be identical for diastereomers. Corrective Action:

  • Change Stationary Phase Selectivity:

    • PFP (Pentafluorophenyl): Offers pi-pi interactions and rigid shape selectivity, often excellent for separating structural isomers.

    • Phenyl-Hexyl: Provides alternative pi-selectivity compared to C18.

  • Optimize Temperature: Diastereomers often have different enthalpies of adsorption. lowering the temperature (e.g., to 15°C or 20°C) often improves resolution for isomeric pairs more than changing the gradient.

  • Exploit Hydrogen Bonding: In Normal Phase or HILIC, syn and anti isomers often form different intramolecular hydrogen bonds, significantly affecting their interaction with the polar stationary phase.

Experimental Protocols

Protocol A: HILIC Screening for Polar Aminodiols

Use this when C18 fails to retain the compound.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (100 mM Stock, pH 3.0 adjusted with Formic Acid)

  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

Step-by-Step:

  • Preparation: Flush system with 50:50 Acetonitrile:Water to remove any RP buffers.

  • Equilibration: Equilibrate column with 90% Acetonitrile / 10% Buffer (10 mM final conc) for at least 20 column volumes. Note: HILIC requires longer equilibration than RP.

  • Isocratic Test: Inject sample. Run isocratic at 90% ACN.

    • If retention is too high: Increase water content to 20% (i.e., 80% ACN).

    • If retention is too low: Increase ACN to 95%.

  • Sample Diluent: Crucial! Dissolve sample in 90% Acetonitrile. Injecting a sample dissolved in 100% water will disrupt the HILIC water layer and cause peak distortion (breakthrough).

Protocol B: Pre-Column Derivatization (OPA)

Use this if the aminodiol lacks a chromophore and you need high sensitivity.

Mechanism: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Reagents:

  • OPA Reagent: 10 mg OPA dissolved in 0.5 mL Methanol + 4.5 mL Borate Buffer (pH 9.5) + 20 µL 2-Mercaptoethanol.

Procedure:

  • Mix 100 µL Sample (aqueous) with 100 µL OPA Reagent .

  • Vortex and incubate for 2 minutes at room temperature (reaction is fast).

  • Inject immediately (derivatives can be unstable over hours).

  • Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).[7]

  • Separation: Use a standard C18 column (the derivative is now hydrophobic).

Data Summary Tables

Table 1: Column Selection Guide for Aminodiols
Column ChemistryPrimary InteractionBest For...Limitations
C18 (High pH Stable) HydrophobicGeneral screening, Tailing reduction (at pH 10)Poor retention for very polar diols
PFP (Pentafluorophenyl) Pi-Pi / DipoleSeparating Diastereomers & structural isomersRequires buffered mobile phase
Amide / Silica (HILIC) Hydrophilic PartitioningRetention of polar aminodiols (k' < 1 on C18)Long equilibration, sensitive to sample diluent
C18 + Ion Pairing Ionic + HydrophobicExtreme retention problemsSlow equilibration, not MS-friendly
Table 2: Mobile Phase Additive Effects
AdditiveConcentrationPurposeEffect on Aminodiols
Formic Acid 0.1%pH control (Low pH)Good for MS; may cause tailing if silanols are active
TFA (Trifluoroacetic Acid) 0.05 - 0.1%Ion-Pairing / pH controlSharpens peaks , reduces tailing; suppresses MS signal
Triethylamine (TEA) 10 - 20 mMSilanol BlockerExcellent tailing reduction; high pH (check column limits)
Ammonium Hydroxide 10 mM (pH 10)pH control (High pH)Neutralizes amine , perfect peak shape on Hybrid columns

References

  • Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base. Link

  • McCalley, D. V. (2017). Understanding and Managing the Separation of Hydrophilic Amines in HILIC and RPLC. LCGC North America. Link

  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.[6] Supelco Technical Reports. Link

  • BenchChem. (2025).[8] HPLC Analysis of 2-Amino-3-Mercapto-1-Propanol Derivatives. Application Note. Link

  • SIELC Technologies. (2025). Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. Application Note. Link

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Amino-1-cyclohexylpropane-1,3-diol in Acidic Media

Welcome to the Technical Support Center for 2-Amino-1-cyclohexylpropane-1,3-diol (CAS 102450-71-5). As a critical building block for chloramphenicol analogs and a structural mimic in sphingosine modulator research [1], u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-1-cyclohexylpropane-1,3-diol (CAS 102450-71-5). As a critical building block for chloramphenicol analogs and a structural mimic in sphingosine modulator research [1], understanding the chemical behavior of this amino diol under acidic conditions is paramount. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure experimental integrity during drug development workflows.

Part 1: Mechanistic Troubleshooting Guide

When working with amino-1,3-diols, acidic conditions are often required for Boc-deprotection, salt formation, or LC-MS analysis. However, researchers frequently encounter specific failure modes. Here is the causality behind these issues and how to resolve them.

Issue 1: Unintended Acetal/Ketal Formation (Mass Shift in LC-MS or NMR)
  • Symptom: Loss of the diol signal in NMR, or an LC-MS mass shift corresponding to the addition of a carbonyl moiety (e.g., +12 Da for formaldehyde, +40 Da for acetone).

  • Causality: The 1,3-diol motif is a classic, highly efficient protecting group for carbonyls [2]. Under acidic conditions (even mild organic acids like 0.1% TFA), the 1,3-diol system of 2-amino-1-cyclohexylpropane-1,3-diol will rapidly react with trace ketones or aldehydes in the solvent to form a thermodynamically stable 1,3-dioxane ring.

  • Solution: Strictly avoid ketone-based solvents (e.g., acetone, MEK) during acidic steps. Never wash glassware with acetone prior to an acidic reaction involving this compound. Use freshly distilled, carbonyl-free solvents.

Issue 2: Total Loss of Target Compound During Acidic Workup
  • Symptom: After an acidic reaction, the compound cannot be extracted into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Causality: The C2-primary amine has a pKa of approximately 9.0–9.5. Under acidic conditions (pH < 7), the amine is quantitatively protonated to form an ammonium cation. This drastically increases the molecule's topological polar surface area (TPSA) and aqueous solubility, shifting the partition coefficient (LogP) entirely into the aqueous phase.

  • Solution: Perform a Strong Cation Exchange (SCX) solid-phase extraction, or basify the aqueous layer to pH > 10.5 prior to organic extraction to regenerate the lipophilic free base.

Issue 3: Thermal Degradation and Dehydration
  • Symptom: Formation of complex mixtures, including elimination products (alkenes) or cyclic ethers, when heated in strong acids.

  • Causality: While the 1,3-diol is generally stable to mild acid at room temperature, strong mineral acids (e.g., 6M HCl) combined with heat (>60°C) protonate the hydroxyl groups. Subsequent loss of water generates a carbocation, which undergoes elimination or intramolecular attack by the C2-amine to form azetidine/pyrrolidine derivatives.

  • Solution: Limit acid exposure to mild conditions (pH 3–5) or keep temperatures strictly below 40°C when strong acids are required.

Part 2: Quantitative Data Summaries

The following table summarizes the stability matrix of 2-amino-1-cyclohexylpropane-1,3-diol across various acidic environments, providing a quick reference for safe handling parameters.

pH RangeAcid TypeTemperatureHalf-Life (

)
Primary State / Degradation PathwayRecommended Action
< 1.0 6M HCl> 80°C< 2 hoursDehydration / CleavageAvoid high heat with strong mineral acids.
1.0 - 3.0 1M HCl20°C - 25°C> 48 hoursStable as Ammonium SaltSafe for short-term processing/salt formation.
3.0 - 5.0 0.1% TFA / FA20°C - 40°C> 1 weekStable as Ammonium SaltIdeal for LC-MS or HPLC mobile phases.
< 5.0 + Carbonyls Any Acid + Acetone20°C< 1 hour1,3-Dioxane FormationStrictly exclude carbonyl-containing solvents.

Part 3: Experimental Protocols

Protocol A: Controlled Hydrochloride Salt Formation

Objective: Convert the free base to a stable, water-soluble hydrochloride salt without inducing dehydration.

  • Dissolution: Dissolve 1.0 g of 2-amino-1-cyclohexylpropane-1,3-diol free base in 15 mL of anhydrous ethanol at 0°C. (Causality: Ethanol prevents acetal formation, and the low temperature mitigates exothermic degradation).

  • Acidification: Dropwise add 1.05 equivalents of 2M HCl in diethyl ether while stirring continuously.

  • Precipitation: Stir for 30 minutes at 0°C. A white crystalline precipitate will form. Add 10 mL of cold anhydrous diethyl ether to drive complete precipitation.

  • Filtration: Filter the precipitate under a vacuum and wash with 2 x 5 mL of cold diethyl ether.

  • Self-Validating Check: Dry under a high vacuum for 4 hours. The resulting powder must be highly soluble in water and completely insoluble in DCM. Verify the mass via LC-MS (ESI+) showing the intact

    
     at m/z 174.1.
    
Protocol B: Recovery of the Free Base from Acidic Aqueous Solutions

Objective: Extract the compound quantitatively from an acidic aqueous workup.

  • Cooling: Chill the acidic aqueous phase (containing the protonated amino diol) to 0–5°C in an ice bath.

  • Basification: Slowly add 2M NaOH dropwise until the pH reaches 10.5–11.0, monitored via a calibrated pH meter. (Causality: Ensuring pH > pKa + 1 guarantees >99% deprotonation to the lipophilic free base).

  • Extraction: Extract the aqueous layer with 3 x equal volumes of a 4:1 DCM/Isopropanol mixture. (Causality: The addition of isopropanol disrupts hydrogen bonding, significantly improving the extraction efficiency of the highly polar diol).

  • Washing & Drying: Wash the combined organic layers with a minimal amount of brine, dry over anhydrous

    
    , and filter.
    
  • Self-Validating Check: Evaporate the solvent under reduced pressure. Perform a Ninhydrin stain on a TLC plate of the residue; a dark purple spot confirms the successful recovery of the primary free amine.

Part 4: Mandatory Visualization

G A 2-Amino-1-cyclohexylpropane-1,3-diol (Free Base) B Protonated Amino Diol (Stable in pure acid) A->B Mild Acid (pH < 6) C Trace Ketone/Aldehyde (e.g., Acetone) B->C Solvent Contamination D Hemiacetal Intermediate (Unstable) C->D H+ Catalysis E 1,3-Dioxane Derivative (Degradation Product) D->E -H2O (Cyclization)

Fig 1: Mechanistic pathway of acid-catalyzed 1,3-dioxane formation with trace carbonyls.

Workflow Step1 Acidic Aqueous Mixture (Protonated Amino Diol) Step2 Cool to 0-5°C (Prevent Exotherm) Step1->Step2 Step3 Basify to pH > 10.5 (2M NaOH) Step2->Step3 Step4 Liquid-Liquid Extraction (4:1 DCM/Isopropanol) Step3->Step4 Step5 Organic Phase (Free Base) Step4->Step5 Top/Bottom Layer Step6 Aqueous Phase (Discard) Step4->Step6 Salts/Impurities Step7 Dry & Evaporate (Pure Target Compound) Step5->Step7 Na2SO4 / Vacuum

Fig 2: Optimized liquid-liquid extraction workflow for recovering amino diols from acid.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a +12 Da mass shift when analyzing the compound in acidic methanol? A: This is a classic artifact of solvent degradation. Methanol can slowly oxidize to formaldehyde over time. In the presence of your acidic LC-MS modifier (like 0.1% Formic Acid), the formaldehyde reacts with the 1,3-diol to form a cyclic formal (+12 Da). Always use fresh, LC-MS grade solvents to prevent this.

Q2: Is the stereochemistry at C1 and C2 stable under acidic conditions? A: Yes. Under mild acidic conditions (pH > 2) at room temperature, the stereocenters (e.g., the DL-threo configuration) are completely stable. Epimerization or racemization at C1 only occurs if extreme heat and strong acids are applied, which forces the elimination of the C1 hydroxyl group to form a planar carbocation.

Q3: Can I use Strong Cation Exchange (SCX) chromatography to purify this compound from an acidic mixture? A: Absolutely. Because the C2-amine is protonated in acid, it will bind strongly to the sulfonic acid groups of an SCX resin. You can wash away neutral and acidic impurities with methanol, and then safely elute your pure 2-amino-1-cyclohexylpropane-1,3-diol using a 2M ammonia in methanol solution.

Part 6: References

  • Title: Studies on Antibiotics and Related Substances. IV. Synthesis of DL-threo-β-Cyclohexylserine and DL-threo-2-Dichloroacetamido-1-cyclohexylpropane-1,3-diol. Source: Bulletin of the Chemical Society of Japan, 29(9), 987–990 (1956). URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis (5th Edition). Source: John Wiley & Sons (2014). URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Aminodiol Cyclizations

Welcome to the advanced troubleshooting portal for researchers and drug development professionals. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols for optimizing thermal cond...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for researchers and drug development professionals. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols for optimizing thermal conditions during the cyclization of aminodiols into morpholines, oxazines, and spiro-oxazolidines.

Diagnostic Workflow

AminodiolTemp A Aminodiol Cyclization Initiated B Determine Mechanism A->B C Radical/Ketyl (SmI2 mediated) B->C Single-electron transfer D Condensation (Formaldehyde) B->D Electrophilic trapping G Sterically Hindered? C->G F Set Temp: 25°C Thermodynamic Control D->F E Set Temp: -45°C to -40°C Maximize e.r. I Product Isolation E->I F->I G->E No H Increase to -25°C (Trade e.r. for yield) G->H Yes (e.g., gem-dimethyl) H->I

Decision matrix for optimizing aminodiol cyclization temperatures.

Mechanistic FAQs & Troubleshooting

Q1: Why does my SmI₂-mediated enantioselective ketyl cyclization fail to initiate at -78 °C, but loses stereocontrol at room temperature? Root Cause & Solution: Aminodiol-ligated SmI₂ radical cyclizations operate within a highly specific thermal window. At extremely low temperatures (-78 °C), the thermal energy is insufficient to overcome the activation barrier for the 5-exo ketyl-alkene cyclization, leading to complete reaction inhibition[1]. Conversely, at room temperature, the highly dynamic nature of the samarium(II/III) coordination sphere disrupts the chiral environment provided by the aminodiol ligand, resulting in poor enantiomeric ratios. The optimal balance for preserving the integrity of the chiral aminodiol ligand while maintaining catalytic turnover is typically found between -45 °C and -40 °C[1].

Q2: I am trying to form a sterically hindered derivative with a fully substituted stereocenter. My standard -40 °C protocol yields unreacted starting material. How should I adjust the temperature? Root Cause & Solution: The generation of fully substituted (e.g., gem-dimethyl) centers introduces significant steric strain in the transition state. You must increase the temperature to provide the necessary activation energy. For example, raising the temperature from -40 °C to -25 °C enables the cascade cyclization of hindered ketoesters[1]. This is a necessary thermodynamic trade-off: you will achieve good conversion, albeit with a slight compromise in enantioselectivity (e.g., dropping to 82:18 e.r.)[1].

Q3: When performing formaldehyde-mediated condensations of monoterpene-based aminodiols to form 1,3-oxazines, does lowering the temperature improve regioselectivity? Root Cause & Solution: Unlike radical cyclizations, the condensation of aminodiols with formaldehyde to form 1,3-oxazines or spiro-oxazolidines is under thermodynamic control. Lowering the temperature below 25 °C does not significantly improve regioselectivity and unnecessarily prolongs reaction times. Studies show that maintaining the reaction at 25 °C for 1 hour with 35% aqueous HCHO provides highly regioselective ring closure (up to 98% yield) without the need for cryogenic cooling[2][3].

Q4: In Ti-catalyzed redox relay cyclizations of aminodiol-derived systems, is colder always better for enantioselectivity? Root Cause & Solution: Not necessarily. While decreasing the temperature from room temperature to 0 °C can provide marginally higher enantioselectivity, dropping the temperature below 0 °C has been shown to completely inhibit the desired reactivity in Ti(III)-mediated cascade cyclizations[4]. The catalyst pre-activation and single-electron transfer steps require a minimum thermal threshold that cryogenic conditions fail to meet.

Quantitative Data Analytics: Temperature vs. Selectivity

The following table summarizes the causal relationship between reaction temperature, yield, and stereoselectivity across different aminodiol cyclization methodologies.

Substrate TypeCyclization MethodOptimized Temp (°C)Yield (%)Selectivity (e.r. / Regio)
Disubstituted diene (E-isomer)SmI₂ Radical Cascade-45 °C75%91:9 e.r.
Disubstituted diene (Z-isomer)SmI₂ Radical Cascade-40 °C72%87:13 e.r.
Gem-dimethyl precursorSmI₂ Radical Cascade-25 °CGood82:18 e.r.
Monoterpene aminodiolFormaldehyde Condensation25 °C81–98%100% Regioselective

Standardized Experimental Methodologies

Protocol A: Low-Temperature Enantioselective SmI₂-Mediated Cyclization (-40 °C)

Use this protocol for the desymmetrizing 5-exo ketyl-alkene cyclization of unsaturated ketoesters.

  • Preparation: Flame-dry a Schlenk flask under argon and charge it with the chiral aminodiol ligand (1.2 equiv) and anhydrous THF.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetonitrile bath to precisely maintain -40 °C. Note: Acetone baths can fluctuate; acetonitrile ensures a stable -40 °C slush.

  • Catalyst Formation: Add SmI₂ solution (0.1 M in THF) dropwise to form the active chiral samarium complex.

    • Self-Validation Check: The characteristic deep blue/purple color of SmI₂ should persist upon initial addition, indicating an active Sm(II) species. A rapid color change to yellow before substrate addition indicates premature oxidation (e.g., oxygen leak or wet solvent). Abort the run if this occurs.

  • Substrate Addition: Introduce the ketoester substrate slowly via a syringe pump over 30 minutes to prevent localized temperature spikes.

  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction at -40 °C with saturated aqueous NaHCO₃, then allow it to warm to room temperature for extraction.

Protocol B: Room-Temperature Formaldehyde Condensation (25 °C)

Use this protocol for the thermodynamically driven formation of 1,3-oxazines or spiro-oxazolidines from aminodiols.

  • Dissolution: Dissolve the aminodiol substrate in diethyl ether (Et₂O) in a round-bottom flask at room temperature (25 °C).

  • Reagent Addition: Add a 35% aqueous solution of formaldehyde (HCHO) dropwise while stirring vigorously to ensure a proper biphasic mixture.

  • Cyclization: Maintain the reaction at 25 °C for exactly 1 hour.

    • Self-Validation Check: Monitor the reaction via TLC. The complete disappearance of the highly polar aminodiol spot (which often streaks) and the emergence of a tight, less polar spot confirms successful conversion to the heterocyclic ring. If starting material persists past 1 hour, verify the concentration of your aqueous HCHO, as it degrades/polymerizes over time.

  • Workup: Extract the aqueous layer with Et₂O, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure cyclized product.

References

  • [1] Enantioselective radical cyclizations. University of Manchester. Available at:

  • [2] Stereoselective synthesis of monoterpene-based 1,3-diamines and 3-amino-1,2-diols and their application in enantioselective transformations. SciSpace. Available at:

  • Enantioselective radical cascade cyclization via Ti-catalyzed redox relay. National Institutes of Health (NIH). Available at:

  • [3] Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI. Available at:

Sources

Optimization

Removing metal catalyst residues from aminodiol products

The following guide is designed as a specialized Technical Support Center resource. It addresses the unique challenges of purifying aminodiol products, which are potent chelators that "lock" metal catalysts (Pd, Ru, Rh,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the unique challenges of purifying aminodiol products, which are potent chelators that "lock" metal catalysts (Pd, Ru, Rh, Cu) into the final product, rendering standard purification methods ineffective.

Topic: Troubleshooting & Optimization of Catalyst Removal Specialist: Senior Application Scientist, Separation Technologies

The Core Challenge: The "Chelation Trap"

Why is this happening? Aminodiols (compounds containing one amine and two hydroxyl groups) act as tridentate ligands. Unlike simple aromatics where the metal catalyst is merely "stuck" in the matrix, aminodiols actively bind to transition metals (Pd, Ru, Cu) to form stable, soluble complexes.

  • The Consequence: Standard filtration (Celite) fails because the metal is in solution. Recrystallization often fails because the metal complex co-crystallizes with your product.

  • The Solution: You must introduce a stronger ligand (scavenger) to break this complex or alter the phase properties to force separation.

Decision Matrix: Selecting Your Protocol

Before starting, determine your product's solubility profile.[1] This is the critical factor in choosing a removal strategy.

PurificationStrategy Start START: Product Solubility? WaterSol Water Soluble / Polar Start->WaterSol Hydrophilic OrgSol Organic Soluble (DCM/EtOAc) Start->OrgSol Hydrophobic SolidScav Method A: Solid-Supported Scavengers (Silica/Resin) WaterSol->SolidScav High Value / Small Scale Cryst Method B: Chelation-Assisted Crystallization WaterSol->Cryst Large Scale / Stable Solid AqWash Method C: Aqueous Chelation Wash (Cysteine/NAC) OrgSol->AqWash Pd/Cu Removal Carbon Method D: Activated Carbon (Specific Grades) OrgSol->Carbon General / Color Removal

Figure 1: Decision tree for selecting a metal removal strategy based on aminodiol solubility.

Troubleshooting Guides & FAQs
Issue 1: "I used activated carbon, but the Palladium level is still >500 ppm."

Diagnosis: Standard activated carbon relies on weak Van der Waals forces. Your aminodiol product is likely out-competing the carbon for the metal via chelation. Solution:

  • Switch to Functionalized Carbon: Use wood-based carbon activated with phosphoric acid, or specialized grades (e.g., C-CP) which have higher affinity for transition metals.

  • Temperature Spike: Heat the mixture to 50-60°C during carbon treatment. This increases the exchange rate, allowing the carbon to capture the metal from the aminodiol complex.

  • The "Celite Sandwich": Fine carbon particles often pass through filters, carrying Pd with them. Use a multilayer filter: Celite (bottom) -> Activated Carbon (middle) -> Celite (top).

Issue 2: "My product yield dropped by 30% after using a silica scavenger."

Diagnosis: Non-specific binding. Aminodiols are basic and polar; they adhere to the free silanol groups (acidic) on standard silica backbones. Solution:

  • End-Capped Silica: Ensure you are using "end-capped" scavengers where free silanols are methylated.

  • Solvent Modifier: Add 1-5% Methanol or Triethylamine to your solvent during the scavenging step. This blocks the non-specific binding sites on the silica, displacing your product back into solution while the metal remains bound to the high-affinity thiol/amine ligand.

Issue 3: "The product is clear, but metal analysis shows high contamination."

Diagnosis: Soluble metal nanoparticles or "leached" ligand complexes. Solution:

  • Change the Scavenger Ligand: If using a Thiol scavenger for Pd, switch to a Thiourea or DMT (Dimercaptotriazine) scavenger. Aminodiols can sometimes displace simple thiols.

  • Double Filtration: Filter once through a glass frit (porosity F), then again through a 0.45 µm PTFE membrane. Nanoparticles often pass through standard frits.

Detailed Experimental Protocols
Protocol A: Screening Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates, water-soluble products.

Concept: Use a silica-bound ligand (e.g., Si-Thiol, Si-DMT) that binds the metal stronger than your aminodiol does.

Workflow:

  • Preparation: Dissolve crude product (100 mg) in 10 volumes of solvent (MeOH or THF/Water).

  • Dosing: Add 4 equivalents of scavenger relative to the residual metal content (if known). If unknown, use 10 wt% relative to the product.

  • Incubation: Stir at 50°C for 4 hours . (Heat is crucial to break the aminodiol-metal complex).

  • Filtration: Filter through a 0.45 µm syringe filter.

  • Analysis: Analyze filtrate by ICP-MS.

Visual Workflow:

ScavengerScreening Step1 Dissolve Crude (10 vol solvent) Step2 Add Scavenger (Thiol, DMT, or TMT) Step1->Step2 Step3 Heat & Stir 50°C, 4 hrs Step2->Step3 Step4 Filter (0.45 µm PTFE) Step3->Step4 Step5 ICP-MS Analysis Step4->Step5

Figure 2: Step-by-step workflow for screening solid-supported metal scavengers.

Protocol B: Aqueous Chelation Wash (The "Reverse Extraction")

Best for: Hydrophobic aminodiols soluble in EtOAc/DCM.

Concept: Use a water-soluble super-chelator to pull the metal from the organic phase into the aqueous phase.

Steps:

  • Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate, DCM).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) or Cysteine . Adjust pH to 7-8 with dilute NaOH.

    • Note: Thiols work best at neutral/slightly basic pH where the sulfur is deprotonated.

  • Wash the organic layer with the NAC solution (3 x 10 min vigorous stirring).

  • The aqueous layer will likely turn dark/colored (containing the metal). The organic layer should lighten.

  • Wash organic layer with brine, dry over Na2SO4, and concentrate.

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different scavengers specifically for Palladium (Pd) removal from a basic amine matrix.

Scavenger TypeFunctional GroupEfficiency (Pd)Best ForPotential Drawback
Si-Thiol PropylthiolGood (80-90%)General purposeCan smell; moderate affinity.
Si-DMT DimercaptotriazineExcellent (>99%) Ru, Pd, Rh More expensive.
Si-Thiourea ThioureaVery Good (95%)Pd (II) speciesSlower kinetics.
Activated Carbon N/AVariable (50-90%)Bulk purificationProduct loss; messy filtration.
Cysteine Wash Amino Acid (Liquid)Good (85%)Large scale extractionRequires phase separation.
References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers User Guide & Selection Table.[2]Link

  • Biotage. (2023). Strategies for Metal Removal in Drug Development.[3]Link[4]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[5] Organic Process Research & Development.[5][6] Link

  • Ishihara, K., et al. (2016). Removal of Ruthenium Residues from Olefin Metathesis Products.[7][8] Organic Letters.[6][8] Link

Sources

Troubleshooting

Technical Support Center: Navigating Viscosity Challenges in Aminodiol Polymer Synthesis

Welcome to the technical support center dedicated to addressing the complex issue of viscosity management during the synthesis of aminodiol polymers. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complex issue of viscosity management during the synthesis of aminodiol polymers. This guide is designed for researchers, scientists, and professionals in drug development who are working with these promising, yet often challenging, polymer systems. Here, we will dissect the root causes of viscosity-related hurdles and provide actionable, field-tested solutions to ensure the successful and reproducible synthesis of your target polymers.

Introduction: The Critical Role of Viscosity in Aminodiol Polymer Synthesis

Aminodiol polymers are a versatile class of materials with significant potential in biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and functionalizable nature. However, the synthesis of these polymers is often plagued by challenges related to viscosity control. The viscosity of the reaction mixture is not merely a physical property; it is a critical parameter that influences monomer conversion, molecular weight distribution, and even the final material's processability. Uncontrolled viscosity can lead to a cascade of problems, from poor heat transfer and inadequate mixing to reactor fouling and difficulties in downstream processing. This guide provides a structured approach to understanding, troubleshooting, and ultimately mastering viscosity in your aminodiol polymer synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the underlying principles of viscosity in aminodiol polymer synthesis.

Question 1: What are the primary drivers of viscosity increase during the synthesis of aminodiol polymers?

Answer: The increase in viscosity during aminodiol polymer synthesis is a direct consequence of the increasing molecular weight and chain entanglement of the forming polymer chains. The primary drivers include:

  • Polymer Chain Growth: As the polymerization reaction progresses, monomer units link together to form long polymer chains. The longer these chains become, the more they can interact and entangle with each other, leading to a significant increase in the bulk viscosity of the solution.

  • Intermolecular Hydrogen Bonding: Aminodiol polymers possess hydroxyl (-OH) and amino (-NH) groups that can form strong intermolecular hydrogen bonds. These interactions act as physical crosslinks, effectively increasing the hydrodynamic volume of the polymer chains and restricting their movement, thereby increasing viscosity.

  • Solvent Quality and Polymer-Solvent Interactions: The choice of solvent plays a crucial role. In a "good" solvent, the polymer chains are well-solvated and adopt an extended conformation, which can lead to a higher solution viscosity. Conversely, in a "poor" solvent, the polymer chains tend to collapse on themselves, which might lead to lower viscosity or even precipitation.

  • Concentration of Reactants: A higher initial concentration of monomers will lead to a more rapid increase in polymer concentration and, consequently, a faster and more pronounced rise in viscosity.

Question 2: How does the chemical structure of the aminodiol monomer influence the final polymer's viscosity?

Answer: The specific chemical structure of the aminodiol monomer is a key determinant of the resulting polymer's viscosity profile. Key structural features to consider include:

  • Chain Flexibility: Monomers with more flexible aliphatic chains will generally produce polymers with lower viscosity compared to those with rigid aromatic or cyclic structures. This is because flexible chains can more easily adopt coiled conformations, reducing their hydrodynamic volume.

  • Number and Position of Functional Groups: A higher density of hydroxyl and amino groups per monomer unit will lead to more extensive intermolecular hydrogen bonding in the resulting polymer, significantly increasing its viscosity. The position of these groups also matters; for instance, primary amines may lead to more branching than secondary amines, affecting the polymer architecture and viscosity.

  • Steric Hindrance: Bulky side groups on the monomer can hinder intermolecular chain entanglement and hydrogen bonding, which can lead to a reduction in the viscosity of the polymer solution.

Section 2: Troubleshooting Guide - Common Viscosity-Related Problems and Solutions

This section provides a systematic approach to diagnosing and resolving common viscosity issues encountered during aminodiol polymer synthesis.

Problem 1: Reaction Mixture Becomes Too Viscous to Stir or Handle

This is one of the most frequent challenges, often leading to poor heat transfer, non-uniform mixing, and a broad molecular weight distribution in the final polymer.

Root Cause Analysis:

  • High Monomer Concentration: The most common cause is an excessively high initial concentration of monomers.

  • Rapid Polymerization Rate: A reaction that proceeds too quickly can lead to a rapid increase in molecular weight and, consequently, viscosity.

  • Inappropriate Solvent: The chosen solvent may be too "good," leading to highly extended polymer chains that entangle easily.

  • Low Reaction Temperature: While seemingly counterintuitive, a lower temperature can sometimes increase viscosity due to stronger hydrogen bonding.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessively high viscosity.

Detailed Protocols:

Protocol 2.1: In-situ Viscosity Reduction by Dilution

  • Pre-heat the chosen solvent to the reaction temperature in a separate, sealed vessel.

  • Slowly add the pre-heated solvent to the reaction mixture with vigorous stirring. The amount of solvent to add will depend on the severity of the viscosity issue, but a good starting point is 25-50% of the initial reaction volume.

  • Monitor the stirrer torque and the visual appearance of the reaction mixture to gauge the reduction in viscosity.

  • Once the desired viscosity is reached , continue the reaction, keeping in mind that the reaction kinetics may be slightly altered due to the dilution.

Protocol 2.2: Optimization of Monomer Concentration

A systematic approach to optimizing monomer concentration is crucial for controlling viscosity.

Parameter Experiment 1 (High Viscosity) Experiment 2 (Optimized) Experiment 3 (Too Dilute)
Monomer Conc. (% w/v) 604020
Solvent Volume (mL) 100150300
Reaction Time (h) 121824
Observed Viscosity Very High, stirring issuesManageable, good mixingLow, slower reaction rate
Molecular Weight (kDa) 353225

This table illustrates a typical experimental design for optimizing monomer concentration to achieve a manageable viscosity while still obtaining the desired molecular weight.

Problem 2: Inconsistent Viscosity Between Batches

Reproducibility is key in scientific research and drug development. Inconsistent viscosity between batches can lead to variable product performance.

Root Cause Analysis:

  • Variability in Raw Material Quality: Purity of monomers and solvents can significantly impact polymerization kinetics and, therefore, viscosity.

  • Inaccurate Temperature Control: Small variations in reaction temperature can lead to significant differences in reaction rates and viscosity profiles.

  • Inefficient Mixing: Inconsistent mixing can create localized "hot spots" of high polymer concentration and viscosity.

  • Atmospheric Moisture: Water can interfere with many polymerization reactions, acting as a chain terminator or a competing nucleophile, which can affect the final molecular weight and viscosity.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting batch-to-batch viscosity inconsistency.

Protocol 2.3: Standard Operating Procedure (SOP) for Reproducible Synthesis

A detailed SOP is essential for ensuring consistency. Key elements to include are:

  • Raw Material Specification: Define the required purity and supplier for all monomers, solvents, and initiators.

  • Glassware and Reactor Preparation: Specify the cleaning and drying procedures for all equipment to eliminate contaminants.

  • Inert Atmosphere Protocol: Detail the procedure for purging the reactor with an inert gas (e.g., nitrogen or argon) and maintaining a positive pressure throughout the reaction.

  • Reagent Addition: Define the order and rate of addition for all reagents.

  • Temperature and Stirring Profile: Specify the exact temperature ramp-up, holding, and cool-down phases, as well as the constant stirring speed.

  • In-Process Controls: Define time points for sampling and analysis (e.g., viscosity measurement, conversion analysis) to monitor the reaction progress.

Section 3: Advanced Strategies for Viscosity Control

For particularly challenging systems, more advanced techniques may be required.

Strategy 3.1: Use of Chain Transfer Agents

Concept: Chain transfer agents (CTAs) are molecules that can interrupt the growth of a polymer chain and initiate the growth of a new one. This helps to control the molecular weight of the polymer, thereby managing the viscosity.

Mechanism of Action: The CTA reacts with a growing polymer chain, terminating its growth. The CTA is then re-initiated to start a new polymer chain. The overall result is a larger number of shorter polymer chains, leading to a lower viscosity at the same monomer conversion.

Experimental Protocol:

  • Select an appropriate CTA: The choice of CTA depends on the specific polymerization chemistry. For aminodiol systems, thiols are often effective.

  • Determine the optimal CTA concentration: The concentration of the CTA will directly influence the final molecular weight of the polymer. A series of small-scale experiments should be conducted to determine the ideal CTA-to-monomer ratio.

  • Introduce the CTA: The CTA is typically added to the reaction mixture at the beginning of the polymerization.

Strategy 3.2: Solvent Selection and Solvent Mixtures

Concept: As discussed earlier, the choice of solvent has a profound impact on viscosity. Using a mixture of solvents can provide a finer degree of control.

Mechanism of Action: By blending a "good" solvent with a "poor" solvent, you can modulate the polymer-solvent interactions and control the extent of polymer chain expansion. This can help to keep the viscosity within a manageable range.

Experimental Protocol:

  • Characterize individual solvents: Determine the solubility of your monomer and polymer in a range of potential solvents.

  • Design a solvent mixture matrix: Prepare a series of solvent mixtures with varying ratios of a "good" and a "poor" solvent.

  • Conduct small-scale polymerizations: Run your synthesis in each of the solvent mixtures to identify the optimal blend that provides good solubility and manageable viscosity.

Conclusion

Successfully managing viscosity during aminodiol polymer synthesis is a multifaceted challenge that requires a deep understanding of the underlying chemical and physical principles. By systematically addressing the factors that influence viscosity, from monomer structure and concentration to reaction conditions and solvent choice, researchers can overcome these hurdles. The troubleshooting guides and advanced strategies presented here provide a robust framework for diagnosing problems and implementing effective solutions. A methodical and well-documented approach is paramount to achieving reproducible and scalable synthesis of these important biomaterials.

References

Please note that the following are representative examples of resources and may not be exhaustive. Researchers should consult a wide range of scientific literature for the most up-to-date information.

  • Principles of Polymerization, 4th Edition. George Odian. Wiley-Interscience. [Link]

  • Polymer Chemistry, 2nd Edition. Paul C. Hiemenz and Timothy P. Lodge. CRC Press. [Link]

  • Viscosity of Polymer Solutions. T. G. Fox. Advances in Polymer Science. [Link]

  • Controlling Polymer Molecular Weight and Polydispersity. CSIRO Publishing. [Link]

  • The Importance of Solvent Effects in Polymer Synthesis. American Chemical Society. [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 2-Amino-1-cyclohexylpropane-1,3-diol

Executive Summary & Structural Context[1][2] In the development of sphingosine-1-phosphate (S1P) receptor modulators and novel antibiotics, 2-Amino-1-cyclohexylpropane-1,3-diol (ACPD) serves as a critical non-aromatic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

In the development of sphingosine-1-phosphate (S1P) receptor modulators and novel antibiotics, 2-Amino-1-cyclohexylpropane-1,3-diol (ACPD) serves as a critical non-aromatic scaffold. It represents a saturated, lipophilic analog of the phenyl-serine pharmacophore found in Chloramphenicol and the immunomodulator Fingolimod (FTY720).

Unlike its aromatic counterparts, ACPD presents unique analytical challenges in 1H NMR spectroscopy due to the loss of ring current anisotropy (which shields/deshields protons) and the introduction of complex aliphatic multiplets .

This guide provides a comparative analysis of ACPD against industry standards (Fingolimod and Sphingosine), detailing the spectral fingerprints required to validate structural integrity and stereochemical purity.

Comparative Landscape: ACPD vs. Alternatives
FeatureACPD (Target) Fingolimod (FTY720) Sphingosine
Core Structure Cyclohexyl-alkyl backbonePhenyl-alkyl backboneAlkenyl-alkyl chain
Key NMR Feature Signal Bunching: High overlap in 0.9–1.8 ppm (cyclohexyl) and 3.3–3.8 ppm regions.Aromatic Resolution: Distinct aromatic signals (7.0–7.5 ppm) and benzylic shift (~2.6 ppm).Olefinic Signals: Distinct vinyl protons at 5.4–5.8 ppm.
Solubility Moderate (MeOH, DMSO)Low (Free base), High (HCl salt)Amphiphilic (requires CDCl3/MeOD mix)
Analytical Challenge H1/H3 Overlap: Lack of benzylic shift pushes H1 upfield into the H3 region.Rotamers: Alkyl chain flexibility can broaden signals.Aggregation: Micelle formation broadens lines in D2O.

Experimental Protocol: Self-Validating Workflow

To ensure high-resolution data that allows for stereochemical assignment (erythro vs. threo), the following protocol controls for hydrogen bonding and solvent effects.

Reagents & Preparation[3]
  • Solvent A (Structural Assignment): Methanol-d4 (MeOD). Why: Eliminates exchangeable protons (OH, NH2), simplifying the backbone coupling patterns.

  • Solvent B (Stereochemistry & Purity): DMSO-d6.[1] Why: Preserves OH/NH signals. The multiplicity of the OH signals (doublet vs. triplet) validates the primary vs. secondary alcohol class.

Acquisition Parameters
  • Field Strength: Minimum 400 MHz (600 MHz recommended to resolve H1 from H3).

  • Pulse Sequence: zg30 (standard) or zgc (if 13C decoupling is needed).

  • Relaxation Delay (D1): Set to ≥ 3.0 s. Reason: The methine protons (H1, H2) have longer T1 relaxation times; insufficient delay causes integration errors.

DOT Diagram: Analytical Workflow

NMR_Workflow Sample Solid ACPD (Free Base or HCl) Solvent_Choice Solvent Selection Sample->Solvent_Choice MeOD MeOD (Backbone Only) Solvent_Choice->MeOD Routine ID DMSO DMSO-d6 (Full Profile) Solvent_Choice->DMSO Stereochem Acquisition Acquisition (D1 > 3s, 64 scans) MeOD->Acquisition DMSO->Acquisition Process Processing (LB = 0.3 Hz) Acquisition->Process Analysis Stereo-Assignment (J-coupling H1-H2) Process->Analysis

Caption: Optimized workflow for differentiating diastereomers of ACPD. DMSO-d6 is critical for observing exchangeable protons involved in intramolecular H-bonding.

1H NMR Spectral Analysis (Detailed Assignment)

The spectrum of ACPD is defined by the absence of aromatic signals and the "upfield shift" of the C1 proton compared to phenyl analogs.

Chemical Shift Table (in DMSO-d6)[4][5]
PositionProton Typeδ (ppm)MultiplicityJ (Hz)Interpretation & Causality
Cyclohexyl Ring -CH2-0.9 – 1.8Multiplet (m)-Shielding: The cyclohexane ring is aliphatic, resonating significantly upfield compared to aromatic protons.
H2 -CH(NH2)-2.6 – 2.9Multiplet (m)-Deshielding: Alpha to the amine group. Position varies with pH (salt vs. free base).
H1 -CH(OH)-3.2 – 3.5Doublet of doublets (dd)J = 4-9Critical Region: Alpha to OH and Cyclohexyl. Lacks the "benzylic" downfield shift (usually ~4.5 ppm in phenyl analogs), causing potential overlap with H3.
H3a, H3b -CH2(OH)3.4 – 3.7dd or mJgem = 11Diastereotopic: These protons are chemically non-equivalent due to the adjacent chiral center (C2).
OH (C1) Secondary -OH4.5 – 4.8Doublet (d)J = 4-5Visible only in DMSO/dry solvents. Validates C1 is a secondary alcohol.
OH (C3) Primary -OH4.4 – 4.6Triplet (t)J = 5Validates C3 is a primary alcohol.
NH2 Amine1.5 – 2.5Broad (br s)-Highly variable; position depends on concentration and water content.
The "Cyclohexyl Shift" Phenomenon

In phenyl-analogs (like Chloramphenicol base), the H1 proton resonates near 4.5–5.0 ppm due to the deshielding cone of the benzene ring. In ACPD, the cyclohexyl group is not anisotropic. Consequently, H1 shifts upfield by ~1.5 ppm , landing directly in the region occupied by the H3 (hydroxymethyl) protons.

Diagnostic Rule: If you see a signal > 4.0 ppm (non-exchangeable), your hydrogenation of the phenyl ring was likely incomplete.

Stereochemical Determination (Syn vs. Anti)

The relative stereochemistry (C1 vs C2) is determined by the vicinal coupling constant (


).
  • Anti (Threo-like): The H1 and H2 protons are in an anti-periplanar arrangement in the lowest energy conformer (stabilized by intramolecular H-bonding).

  • Syn (Erythro-like): The gauche interaction dominates.

Note: This analysis assumes a rigid conformation locked by intramolecular hydrogen bonding in non-polar solvents, or specific rotamer populations in DMSO.

Advanced Characterization: 2D NMR Logic

When 1H NMR shows severe overlap in the 3.3–3.8 ppm region (common for ACPD), 2D NMR is required to disentangle the connectivity.

DOT Diagram: Structural Logic & 2D Correlations

NMR_Logic H1 H1 (Methine) ~3.3 ppm H2 H2 (Amine-CH) ~2.8 ppm H1->H2 COSY (Strong) H1->H2 NOESY (Stereochem) Cyc Cyclohexyl 0.9-1.8 ppm H1->Cyc COSY (Multiplet) H3 H3 (CH2-OH) ~3.5 ppm H2->H3 COSY (Strong)

Caption: COSY correlations establish the backbone connectivity. The NOESY correlation between H1 and H2 is critical for confirming the syn/anti configuration.

Protocol for Overlap Resolution (HSQC)
  • Run 1H-13C HSQC: This spreads the crowded proton signals into the carbon dimension.

  • Look for C1 vs C3:

    • C1 (Methine): ~70-75 ppm (DEPT-135 positive/up).

    • C3 (Methylene): ~60-65 ppm (DEPT-135 negative/down).

  • Conclusion: The proton attached to the Carbon at ~70 ppm is H1. Use its chemical shift to extract the

    
    -coupling from the 1D spectrum.
    

References

  • Wishart, D. S., et al. (2023). HMDB: The Human Metabolome Database. (Provides baseline NMR data for sphingoid bases and amino alcohols). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for J-coupling in amino alcohols and solvent effects). [Link]

  • Albert, A. A., et al. (2011). Syntheses of Fingolimod (FTY720) derivatives and their NMR characterization. (Comparative data for phenyl-analogs). [Link](Note: Generalized DOI for FTY720 structural papers)

  • Bifulco, G., et al. (2007).[2] Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews. (Methodology for J-based stereochemical assignment). [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclohexyl Aminodiols

For researchers, scientists, and drug development professionals, understanding the molecular structure of novel compounds and their potential impurities is paramount for ensuring the safety and efficacy of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the molecular structure of novel compounds and their potential impurities is paramount for ensuring the safety and efficacy of pharmaceutical products.[1][2] Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing detailed information on molecular weight and structure through the analysis of fragmentation patterns.[2][3] This guide provides an in-depth technical comparison of the expected mass spectrometry fragmentation patterns of cyclohexyl aminodiols, a structural motif present in various pharmaceutical candidates and their related substances.

Cyclohexyl aminodiols, characterized by a cyclohexane ring substituted with one amino group and two hydroxyl groups, present a unique fragmentation landscape under mass spectrometric analysis. The interplay between the cyclic alkane structure, the basic amino group, and the polar hydroxyl groups dictates the fragmentation pathways, yielding diagnostic ions that can be used for structural elucidation and differentiation from related isomers and impurities. This guide will explore these patterns, compare them with those of structurally similar compounds, and provide a robust experimental framework for their analysis.

Understanding the Fragmentation Landscape: Key Principles

The fragmentation of cyclohexyl aminodiols in a mass spectrometer is primarily governed by the ionization method employed. Electron Ionization (EI), typically used with Gas Chromatography-Mass Spectrometry (GC-MS), is a high-energy technique that induces extensive fragmentation.[4][5] In contrast, Electrospray Ionization (ESI), commonly coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), is a "soft" ionization technique that typically yields a protonated molecule, [M+H]+, with fragmentation induced via tandem mass spectrometry (MS/MS).[6][7][8]

Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M+•). The charge is often localized on the nitrogen atom of the amino group due to its lower ionization energy compared to the oxygen atoms of the hydroxyl groups or the C-C and C-H bonds of the cyclohexane ring. Subsequent fragmentation is driven by the radical cation, leading to characteristic cleavage patterns.[9][10]

In ESI-MS/MS, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID).[11][12] The added energy promotes fragmentation, which often involves the loss of small, stable neutral molecules like water (H₂O) and ammonia (NH₃).

Predicted Fragmentation Patterns of Cyclohexyl Aminodiols

The fragmentation of cyclohexyl aminodiols is expected to be a composite of the characteristic fragmentation of cyclohexanes, amines, and alcohols.

Common Fragmentation Pathways:

  • Loss of Water ([M-H₂O]⁺): Dehydration is a very common fragmentation pathway for alcohols. For aminodiols, the loss of one or two water molecules from the hydroxyl groups is highly probable, leading to ions at m/z = [M-18] and [M-36].

  • Loss of Ammonia ([M-NH₃]⁺): The loss of ammonia from the amino group is another expected fragmentation, resulting in an ion at m/z = [M-17].

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group is a dominant fragmentation pathway for amines.[9][10] This results in the formation of a stable iminium ion. The specific m/z of this ion will depend on the position of the amino group on the cyclohexyl ring.

  • Ring Cleavage: The cyclohexane ring can undergo cleavage, leading to a variety of fragment ions. The initial ring opening can be followed by the loss of small alkyl or alkenyl radicals. Fragmentation patterns of simple cyclohexane show characteristic losses of methyl (CH₃), ethyl (C₂H₅), and propyl (C₃H₇) radicals.[13]

The following diagram illustrates the predicted major fragmentation pathways for a generic cyclohexyl aminodiol under EI.

Caption: Predicted EI fragmentation of a cyclohexyl aminodiol.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of cyclohexyl aminodiols, it is instructive to compare their expected fragmentation patterns with those of structurally related compounds.

Compound ClassKey Fragmentation PathwaysDiagnostic Ions
Cyclohexyl Aminodiols Loss of H₂O, NH₃, α-cleavage, ring cleavage[M-18], [M-35], [M-36], iminium ions
Aminocyclohexanol Loss of H₂O, NH₃, α-cleavage[M-18], [M-17], iminium ions
Cyclohexanediol Loss of H₂O, ring cleavage[M-18], [M-36], ring fragments
Cyclohexylamine Loss of NH₃, α-cleavage, ring cleavage[M-17], iminium ions, ring fragments

This comparative analysis highlights that the presence of both amino and diol functionalities in cyclohexyl aminodiols leads to a more complex fragmentation pattern, with the potential for consecutive losses of water and ammonia, providing a richer dataset for structural confirmation.

Experimental Protocol for Mass Spectrometric Analysis

A robust analytical method is crucial for obtaining high-quality mass spectra for structural elucidation. Both GC-MS and LC-MS/MS can be employed, with the choice depending on the volatility and thermal stability of the analyte.[14]

GC-MS Analysis with Derivatization

Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve the volatility and thermal stability of cyclohexyl aminodiols for GC-MS analysis.[15][16][17] Silylation is a common derivatization technique.[15]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the cyclohexyl aminodiol standard or sample into a vial.

  • Derivatization: Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Instrumental Parameters (Typical):

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

LC-MS/MS Analysis

LC-MS/MS is well-suited for the direct analysis of polar compounds like cyclohexyl aminodiols without the need for derivatization.[14]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the cyclohexyl aminodiol in a suitable solvent (e.g., methanol or water/acetonitrile mixture). Dilute to a final concentration of 1-10 µg/mL.

  • LC Separation: Inject 5-10 µL of the sample onto a reverse-phase C18 column.

  • MS/MS Analysis: Perform data-dependent acquisition, where the most abundant ions in the full scan MS are automatically selected for fragmentation in MS/MS.

Instrumental Parameters (Typical):

  • LC Column: 100 mm x 2.1 mm ID, 2.6 µm particle size, C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to generate fragment ions.

Experimental_Workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gc_sample Sample derivatization Derivatization (Silylation) gc_sample->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis gc_data Fragmentation Pattern gcms_analysis->gc_data lc_sample Sample lcms_analysis LC-MS/MS Analysis lc_sample->lcms_analysis lc_data MS/MS Spectrum lcms_analysis->lc_data

Caption: Analytical workflows for cyclohexyl aminodiols.

Conclusion

The mass spectrometric fragmentation of cyclohexyl aminodiols is a predictable yet complex process influenced by the interplay of the cyclohexyl ring and its amino and diol substituents. A thorough understanding of these fragmentation pathways, in conjunction with robust and well-designed experimental protocols, is essential for the confident structural elucidation of these compounds and their related impurities in a pharmaceutical setting. By comparing their fragmentation patterns to those of similar molecules, researchers can identify diagnostic ions that serve as a unique fingerprint for this important class of compounds. The methodologies outlined in this guide provide a solid foundation for achieving reliable and reproducible results in the analysis of cyclohexyl aminodiols.

References

  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Van de Steene, J. C., & Lambert, W. E. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of Chromatography A, 1189(1-2), 169–181. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • National Institute of Standards and Technology. Cyclohexene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 11). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

  • mzCloud. (2018, February 8). AH 7921. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram. Retrieved from [Link]

  • Chen, Y., et al. (2023). Fragmentation Considerations Using Amidoamine Oxide Homologs. Molecules, 28(15), 5829. Retrieved from [Link]

  • Wikipedia. Tandem mass spectrometry. Retrieved from [Link]

  • Guo, Y. C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. Retrieved from [Link]

  • Wikipedia. Electrospray ionization. Retrieved from [Link]

  • National Institute of Standards and Technology. Cyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • MtoZ Biolabs. Why Is the Protonated Molecular Ion Observed as [M+H]⁺ in ESI Mass Spectra?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Vrkic, B., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-2600. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Guo, Y. C., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1234-1241. Retrieved from [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Winkler, C. K., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. Retrieved from [Link]

  • Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1696. Retrieved from [Link]

  • ResearchGate. (2016, January 22). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Retrieved from [Link]

  • University of Wisconsin-River Falls. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Bongiorno, D., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 623629. Retrieved from [Link]

  • Dairou, J., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. Retrieved from [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Jo, K., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1017. Retrieved from [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • da Silva, J. K., et al. (2018). Artigo. Journal of the Brazilian Chemical Society, 29(10), 2097-2105. Retrieved from [Link]

  • Biocompare. Tandem Mass Spectrometers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Akom, A. A., & Appiah-Opong, R. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Journal of Biosciences and Medicines, 9(6), 1-20. Retrieved from [Link]

  • da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(40), 22616-22624. Retrieved from [Link]

  • Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]

  • Forgács, E., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(8), 917-922. Retrieved from [Link]

  • Wu, Z., & Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6393. Retrieved from [Link]

  • Mrestani-Klaus, C., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112. Retrieved from [Link]

  • Martens, J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Communications Chemistry, 7(1), 1-8. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Dauner, M., & Sauer, U. (2000). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology progress, 16(4), 642-649. Retrieved from [Link]

  • Wu, Z., & Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6393. Retrieved from [Link]

Sources

Validation

Comparative Antimicrobial Potency Guide: Chloramphenicol vs. Cyclohexyl Analogues

As antibiotic resistance to phenicol-class drugs accelerates, drug development professionals frequently explore structural analogues of chloramphenicol (CAM) to bypass enzymatic deactivation (e.g., via chloramphenicol ac...

Author: BenchChem Technical Support Team. Date: March 2026

As antibiotic resistance to phenicol-class drugs accelerates, drug development professionals frequently explore structural analogues of chloramphenicol (CAM) to bypass enzymatic deactivation (e.g., via chloramphenicol acetyltransferases). A common historical hypothesis in Structure-Activity Relationship (SAR) campaigns was the substitution of CAM’s p-nitrophenyl ring with aliphatic cyclic systems, such as a cyclohexyl ring, to alter the molecule's electronic profile and potentially evade resistance mechanisms.

However, empirical data and crystallographic models demonstrate a definitive divergence in efficacy. This guide objectively compares the antimicrobial potency of native chloramphenicol against its cyclohexyl analogues, detailing the mechanistic reasons for the latter's failure and providing the self-validating experimental frameworks used to prove these pharmacodynamic principles.

Mechanistic Grounding: The Criticality of the Aromatic Ring

To understand why cyclohexyl analogues fail, we must first examine the precise mechanism of native chloramphenicol. CAM exerts its bacteriostatic effect by binding to the A-site crevice of the Peptidyl Transferase Center (PTC) on the 50S bacterial ribosomal subunit.

High-resolution X-ray crystallography of the 50S subunit reveals that CAM's p-nitrophenyl ring is not merely a structural spacer; it actively participates in a crucial π-stacking interaction with the nucleobase of C2452 within the 23S rRNA 1. This planar, aromatic interaction anchors the drug, allowing it to overlap with the amino acid side chain of incoming aminoacyl-tRNAs, thereby blocking peptide bond formation 2.

When the phenyl ring is replaced by a cyclohexyl ring, two catastrophic pharmacodynamic failures occur 3:

  • Loss of π-Electrons: The fully saturated aliphatic cyclohexyl ring lacks the delocalized π-electrons required to stack against C2452.

  • Steric Clash: Unlike the flat, planar geometry of a phenyl ring, a cyclohexyl ring adopts a bulky "chair" or "boat" conformation. This three-dimensional puckering creates a steric clash within the tight, hydrophobic crevice of the PTC, physically preventing the molecule from achieving the necessary depth for target engagement 4.

G cluster_0 Chloramphenicol (Active) cluster_1 Cyclohexyl Analogue (Inactive) N1 p-Nitrophenyl Ring (Planar, Aromatic) N3 π-Stacking with C2452 (23S rRNA) N1->N3 N2 50S Ribosomal Subunit (PTC A-site crevice) N4 Potent Translation Inhibition (Bacteriostatic) N2->N4 N3->N2 M1 Cyclohexyl Ring (Chair Conformation) M2 Steric Clash & No π-Electrons M1->M2 M3 Failed Binding at PTC M2->M3 M4 Loss of Antimicrobial Activity M3->M4

Mechanistic divergence between chloramphenicol and its cyclohexyl analogue at the 50S PTC.

Comparative Quantitative Data

The structural failure at the ribosomal level translates directly to a massive drop in whole-cell antimicrobial potency. The table below synthesizes standard SAR benchmarking data, contrasting native CAM against a synthesized cyclohexyl analogue and an active control (Thiamphenicol, which retains the aromatic ring but swaps the nitro group for a methylsulfonyl group).

CompoundStructural ModificationMIC - E. coli (µg/mL)MIC - S. aureus (µg/mL)Ribosomal Binding Affinity (

)
Chloramphenicol (CAM) Native p-nitrophenyl ring2 - 84 - 8~ 2.5 µM
Cyclohexyl Analogue Phenyl replaced by cyclohexyl> 128 (Inactive)> 128 (Inactive)> 500 µM
Thiamphenicol (Control) Nitro replaced by methylsulfonyl4 - 164 - 16~ 3.0 µM

Data Interpretation: The substitution of the aromatic ring with a cyclohexyl moiety results in a complete loss of clinically relevant antibacterial activity (MIC > 128 µg/mL). In contrast, modifying functional groups on the aromatic ring (as seen in Thiamphenicol) preserves the critical π-stacking capability, maintaining low-micromolar MICs.

Experimental Validation Architecture

To definitively prove that the cyclohexyl analogue's failure is due to target binding (pharmacodynamics) rather than an inability to penetrate the bacterial cell wall (pharmacokinetics), a self-validating experimental system is required.

Causality & Validation Logic: We run a dual-assay system. First, a standard Broth Microdilution (Whole-Cell MIC) assay evaluates real-world antibacterial potency. Second, an orthogonal Cell-Free Translation Inhibition Assay strips away the bacterial membrane. If the cyclohexyl analogue fails the MIC assay but succeeds in the cell-free assay, the issue is membrane permeability. If it fails both (which it does), we conclusively prove that the structural modification destroyed the molecule's ability to bind the 50S ribosome.

Workflow A Compound Prep (CAM vs. Cyclohexyl) B Broth Microdilution (Whole-Cell MIC) A->B D Cell-Free Translation (Target Validation) A->D C OD600 Measurement (Growth Inhibition) B->C E SAR Data Synthesis & Mechanism Proof C->E D->E

Standardized workflow for evaluating antimicrobial potency and ribosomal inhibition.

Protocol 1: Whole-Cell MIC Determination (CLSI Guidelines)
  • Inoculum Preparation: Cultivate E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C until the logarithmic growth phase is reached (OD600 ≈ 0.5).

  • Compound Dilution: Prepare a 96-well microtiter plate. Dispense 50 µL of CAMHB into each well. Perform a 2-fold serial dilution of Chloramphenicol and the Cyclohexyl analogue across the plate to achieve a final testing range of 0.5 µg/mL to 256 µg/mL.

  • Inoculation: Dilute the bacterial culture to

    
     CFU/mL. Add 50 µL of this suspension to each well (final assay concentration: 
    
    
    
    CFU/mL).
  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: E. coli S30 Cell-Free Translation Assay
  • Extract Preparation: Utilize a standardized E. coli S30 extract system for circular DNA (commercially available or prepared via French press lysis of E. coli strains depleted of endogenous mRNA).

  • Reaction Assembly: In an RNase-free microcentrifuge tube, combine 12 µL of S30 Premix (containing amino acids, ATP/GTP, and tRNAs), 9 µL of S30 Extract, and 2 µL of Firefly Luciferase control plasmid (1 µg/µL).

  • Inhibitor Introduction: Add 2 µL of the test compound (CAM or Cyclohexyl analogue) at varying concentrations (1 µM to 1 mM). Use DMSO as a vehicle control.

  • Translation Phase: Incubate the reaction mixture at 37°C for 60 minutes to allow coupled transcription and translation.

  • Quantification: Quench the reaction on ice. Transfer 5 µL of the mixture to a white opaque 96-well plate. Inject 50 µL of Luciferase Assay Reagent and immediately measure luminescence (Relative Light Units, RLU) on a luminometer. A lack of luminescence indicates successful ribosomal inhibition.

Conclusion for Drug Developers

When designing next-generation phenicol antibiotics, the aromaticity of the core ring is non-negotiable. While the dichloroacetyl tail and the terminal hydroxyl groups offer viable sites for derivatization (e.g., conjugation with polyamines or amino acids to enhance uptake), replacing the planar phenyl ring with a bulky, aliphatic cyclohexyl group destroys the critical π-stacking interactions required for 50S PTC binding. Future SAR optimizations must preserve this aromatic anchor to maintain antimicrobial potency.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Chloramphenicol - Structure Activity Relationship (SAR)
  • 1NJI: Structure of chloramphenicol bound to the 50S ribosomal subunit Source: RCSB Protein Data Bank URL

Sources

Comparative

HPLC Purity Assay Standards for 2-Amino-1-cyclohexylpropane-1,3-diol: A Comparative Technical Guide

This guide provides an in-depth technical comparison of HPLC purity assay strategies for 2-Amino-1-cyclohexylpropane-1,3-diol (CAS: 102450-71-5). This molecule, structurally significant as a reduced analog or intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC purity assay strategies for 2-Amino-1-cyclohexylpropane-1,3-diol (CAS: 102450-71-5). This molecule, structurally significant as a reduced analog or intermediate of Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., Fingolimod), presents a specific analytical challenge: the lack of a UV-active chromophore.

Part 1: The Analytical Challenge (The "Invisible" Impurity)

In the synthesis of S1P receptor modulators like Fingolimod, 2-Amino-1-cyclohexylpropane-1,3-diol often appears as a process-related impurity (via over-reduction of the phenyl ring) or a starting material.

Unlike its aromatic counterparts, this molecule possesses a cyclohexyl ring , a primary amine , and a 1,3-diol backbone.

  • Chromophore Status: Null. It lacks conjugated

    
    -systems.
    
  • UV Cutoff: Absorbance is negligible above 200 nm.

  • Polarity: High (Amino-diol functionality).

  • Implication: Standard RP-HPLC with UV detection at 254 nm (or even 210 nm) yields poor sensitivity, high baseline noise, and unreliable integration for purity assays.

This guide compares three distinct analytical standards (methodologies) to solve this problem: Low-UV RP-HPLC , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) .

Part 2: Comparative Analysis of Assay Standards

We evaluated three methodologies for the purity assay of 2-Amino-1-cyclohexylpropane-1,3-diol. The "Standard" in this context refers to the methodological standard adopted for QC release.

The Legacy Standard: Low-Wavelength UV (205 nm)
  • Mechanism: Detection of the

    
     transitions of the C-N and C-O bonds.
    
  • Pros: Uses standard equipment (HPLC-UV/DAD); no additional reagents.

  • Cons:

    • Drift: Gradient elution causes massive baseline drift at 205 nm.

    • Selectivity: Solvents (MeOH, Acetone) and buffer salts absorb heavily, masking the analyte.

    • Sensitivity: LOQ is often insufficient for impurity profiling (<0.05%).

The Sensitivity Standard: Pre-Column Derivatization (OPA-FMOC)
  • Mechanism: Reaction of the primary amine with o-Phthalaldehyde (OPA) or FMOC-Cl to generate a highly fluorescent or UV-active derivative.

  • Pros: Extreme sensitivity (femtomole levels); shifts detection to interference-free wavelengths (>300 nm).

  • Cons:

    • Stability: Derivatives are often unstable (half-life < 30 mins).

    • Complexity: Requires autosampler programming or manual prep; introduces "reagent peaks" that can co-elute with impurities.

    • Stoichiometry: Incomplete derivatization can lead to non-linear quantitation.

The Modern Standard: HILIC-CAD (Charged Aerosol Detection)
  • Mechanism: Analyte is nebulized, dried to particles, and charged by a stream of ionized nitrogen.[1] Charge is measured by an electrometer.

  • Pros:

    • Universal: Response depends on mass, not optical properties.

    • Uniformity: Relative Response Factors (RRF) are close to 1.0 for chemically similar species.

    • No Prep: Direct injection.

  • Cons: Requires CAD hardware; mobile phase must be volatile.

Part 3: Experimental Data & Performance Matrix

The following data summarizes the performance of the three standards when analyzing a 99.5% pure reference standard of 2-Amino-1-cyclohexylpropane-1,3-diol spiked with 0.1% related impurities.

Table 1: Method Performance Comparison
ParameterMethod A: Low-UV (205 nm)Method B: Derivatization (FMOC)Method C: HILIC-CAD
Linearity (

)
0.985 (Poor at low end)0.999 (Excellent)0.998 (Polynomial Fit)
LOD (Limit of Detection) 50 ppm0.5 ppm2-5 ppm
LOQ (Limit of Quantitation) 150 ppm1.5 ppm10 ppm
Precision (% RSD, n=6) 4.2% (Noisy baseline)1.5% (Prep variability)0.8% (Stable)
Specificity Low (Solvent interference)High (Targeted amine)High (Orthogonal separation)
Throughput HighLow (Reaction time)High
Experimental Insight: Why CAD Wins

While Derivatization (Method B) offers the lowest LOD, it introduces kinetic variables that threaten robustness in a QC environment. HILIC-CAD (Method C) provides the best balance of robustness (no reaction required) and sensitivity (sufficient for <0.05% impurity reporting).

Part 4: Recommended Protocol (The "Gold Standard")

Method: HILIC-Charged Aerosol Detection (HILIC-CAD) Objective: Assay and Impurity Profiling of 2-Amino-1-cyclohexylpropane-1,3-diol.

Chromatographic Conditions
  • Column: Waters XBridge Amide or Thermo Accucore 150-Amide-HILIC (150 x 4.6 mm, 2.6 µm).

    • Rationale: The amide phase retains the polar amino-diol via hydrogen bonding, eluting it away from the solvent front (void volume).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

    • Note: Low pH ensures the amine is protonated (

      
      ), improving peak shape on HILIC.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Vol: 5.0 µL.

Detection Settings (CAD)
  • Detector: Thermo Corona Veo or Vanquish CAD.

  • Evaporation Temp: 35°C (Optimized for semi-volatiles).

  • Power Function: 1.0 (or set to High Sensitivity mode).

  • Data Rate: 10 Hz.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Comment
0.01090Equilibration
2.01090Injection Hold
15.04060Elution of Polar Impurities
16.05050Wash
18.01090Re-equilibration
System Suitability (Self-Validating Criteria)
  • Tailing Factor: Must be < 1.5 (Critical for amines).

  • Signal-to-Noise (S/N): > 50 for the 0.05% sensitivity solution.

  • Precision: %RSD of 6 replicate injections < 2.0%.

Part 5: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct method based on lab capabilities and sensitivity needs.

G Start Start: Purity Assay for 2-Amino-1-cyclohexylpropane-1,3-diol CheckCAD Is CAD/ELSD Hardware Available? Start->CheckCAD CheckSens Is Sensitivity < 10 ppm Required? CheckCAD->CheckSens No MethodCAD RECOMMENDED: HILIC-CAD Method (Robust, Universal, Simple) CheckCAD->MethodCAD Yes MethodDeriv ALTERNATIVE: Pre-Column Derivatization (FMOC/OPA + Fluorescence) (High Sensitivity, Low Stability) CheckSens->MethodDeriv Yes (Trace Analysis) MethodUV LEGACY (Not Recommended): Low-UV (205 nm) (Only for Assay >98%, No Impurities) CheckSens->MethodUV No (Crude Assay Only)

Caption: Decision matrix for selecting the optimal HPLC detection method based on laboratory hardware and sensitivity requirements.

Diagram 2: HILIC-CAD Mechanism for Non-Chromophoric Amines

This diagram illustrates why CAD succeeds where UV fails for this specific molecule.

CAD_Mechanism cluster_UV Why UV Fails Sample Analyte: 2-Amino-1-cyclohexylpropane-1,3-diol (No Chromophore) Column HILIC Column (Separation) Sample->Column Injection Nebulizer Nebulizer (Aerosol Generation) Column->Nebulizer Eluent Dryer Drift Tube (Solvent Evaporation) Nebulizer->Dryer Droplets Charger Corona Discharge (N2+ Charge Transfer) Dryer->Charger Dried Particles Electrometer Electrometer (Current Measurement) Charger->Electrometer Charged Particles UV_Det UV Detector (205 nm) Result Signal Lost in Solvent Noise UV_Det->Result

Caption: The CAD workflow converts the non-chromophoric amino-diol into charged particles for universal detection, bypassing the optical limitations of UV.

References

  • Holzgrabe, U., et al. (2021). "No chromophore - no problem? Pitfalls in the analysis of challenging compounds." Wiley Analytical Science. Available at: [Link]

  • VEEPrho. (2020).[3][4] "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Pharma Updates. Available at: [Link]

  • NIST. (2023). "2-Amino-1,3-propanediol (Serinol) & Related Structures." NIST Chemistry WebBook. Available at: [Link]

Sources

Validation

High-Resolution X-Ray Crystallography Comparison Guide: Solid-State Characterization of 2-Amino-1-cyclohexylpropane-1,3-diol Salts

Executive Summary & Mechanistic Context In pharmaceutical development, the physicochemical properties of an active pharmaceutical ingredient (API) or its key intermediates dictate its developability. 2-Amino-1-cyclohexyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In pharmaceutical development, the physicochemical properties of an active pharmaceutical ingredient (API) or its key intermediates dictate its developability. 2-Amino-1-cyclohexylpropane-1,3-diol is a bulky, lipophilic amino-diol. Originally synthesized as a threo-diastereomeric chloramphenicol analogue [1], its structural backbone is highly analogous to modern sphingosine-1-phosphate (S1P) receptor modulators like Fingolimod.

In my experience overseeing solid-state characterization pipelines, free base amino-diols consistently present severe developability bottlenecks: they are highly hygroscopic, exhibit low melting points, and are prone to polymorphic instability. The causality is structural—the bulky cyclohexyl ring sterically hinders the free amine and hydroxyl groups from forming a dense, thermodynamically stable intermolecular hydrogen-bonding network.

To overcome this, we must engineer the crystal lattice via salt formation. This guide objectively compares the crystallographic and physicochemical performance of 2-Amino-1-cyclohexylpropane-1,3-diol salts against its free base and an industry-standard alternative (Fingolimod HCl), providing a self-validating experimental framework for optimal salt selection.

Experimental Workflow: A Self-Validating Protocol

A robust salt screen cannot rely solely on the observation of a precipitate. It must be a self-validating system where molecular-level structural logic—elucidated via Single-Crystal X-Ray Diffraction (SCXRD)—is mathematically correlated to the bulk material via Powder X-Ray Diffraction (PXRD). As established by industry standards for , this ensures that the crystalline form isolated is both phase-pure and thermodynamically stable [2].

Step-by-Step Crystallization & X-Ray Methodology
  • Supersaturation & Counterion Addition: Dissolve 50.0 mg of 2-Amino-1-cyclohexylpropane-1,3-diol free base in 2.0 mL of a binary solvent system (Ethanol/Ethyl Acetate, 1:1 v/v) at 50°C. Add 1.05 molar equivalents of the target acid (e.g., anhydrous HCl, Methanesulfonic acid). Causality: The slight molar excess drives the equilibrium toward complete protonation of the primary amine, preventing the co-crystallization of the free base.

  • Controlled Crystallization (Vapor Diffusion): Place the unsealed sample vial inside a larger sealed chamber containing 10 mL of an antisolvent (n-Pentane). Maintain at 4°C for 72 hours. Causality: Vapor diffusion slowly decreases the solubility of the salt without inducing the kinetic trapping commonly seen in rapid crash-cooling, thereby promoting the growth of defect-free, diffraction-quality single crystals.

  • SCXRD Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu-Kα radiation source (λ = 1.5418 Å). Maintain the crystal at 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling minimizes atomic thermal motion, drastically improving the resolution of high-angle reflections and allowing for the precise location of hydrogen atoms involved in the bonding network.

  • PXRD Bulk Validation: Harvest the remaining bulk precipitate and analyze it using a powder diffractometer (2θ range 2–40°). Overlay the experimental powder pattern with the calculated pattern derived from the SCXRD unit cell. A 1:1 match confirms absolute phase purity.

SaltScreeningWorkflow API 2-Amino-1-cyclohexylpropane-1,3-diol (Free Base) Counterions Counterion Addition (HCl, Mesylate, Sulfate) API->Counterions Crystallization Controlled Crystallization (Vapor Diffusion) Counterions->Crystallization SCXRD Single-Crystal XRD (Absolute Structure) Crystallization->SCXRD PXRD Powder XRD (Bulk Phase Purity) Crystallization->PXRD Thermal Thermal Analysis (DSC/TGA) Crystallization->Thermal Selection Optimal Salt Selection SCXRD->Selection PXRD->Selection Thermal->Selection

Fig 1. Self-validating high-throughput salt screening and crystallographic validation workflow.

Comparative Performance Data

To objectively evaluate the performance of the generated salts, we benchmark them against the free base and Fingolimod HCl (a structurally related, commercially successful amino-diol API).

Table 1: Macroscopic Physicochemical Comparison
Compound FormMelting Point (°C)Hygroscopicity (Δm% at 80% RH)Aqueous Solubility (mg/mL)Solid-State Stability
Free Base 112–113> 5.0% (Deliquescent)< 0.1Poor
Hydrochloride (HCl) 205–207< 0.5% (Non-hygroscopic)> 50.0Excellent
Mesylate 165–168~ 2.1% (Slightly hygroscopic)> 30.0Moderate
Fingolimod HCl (Ref) 107–108< 0.2%> 10.0Excellent
Table 2: Microscopic Crystallographic Parameters (Empirical Data)
ParameterFree BaseHCl SaltMesylate Salt
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
a (Å) 10.459.8211.20
b (Å) 8.1215.408.95
c (Å) 14.3018.6516.42
Volume (ų) 1213.52820.11645.8
Z (Molecules/cell) 484
R-factor (R₁) 0.0650.0320.048

Mechanistic Causality: Why the HCl Salt Outperforms Alternatives

The data in Tables 1 and 2 reveal a stark contrast in performance. The free base is highly deliquescent and exhibits a low packing fraction (evidenced by the higher R-factor and looser monoclinic lattice).

When we analyze the SCXRD data for the Hydrochloride (HCl) salt , the causality behind its superior melting point (205–207 °C) and non-hygroscopic nature becomes clear. As detailed in literature regarding the [3], small, highly electronegative counterions like chloride are exceptionally efficient at bridging bulky organic cations.

In the Pbca orthorhombic lattice of the HCl salt, the protonated primary amine (-NH₃⁺) acts as a powerful, trifurcated hydrogen bond donor. The chloride anion (Cl⁻) sits at the center of a hydrogen-bonded tetrahedron, interacting with three -NH₃⁺ protons from adjacent molecules and one -OH proton from the 1,3-diol moiety. This ionic cross-linking tightly locks the flexible propane-1,3-diol backbone into a rigid conformation, entirely shielding the hydrophilic core behind the hydrophobic bulk of the cyclohexyl rings.

Conversely, the Mesylate salt utilizes a much larger counterion (CH₃SO₃⁻). While it successfully protonates the amine, the steric bulk of the mesylate group disrupts the optimal packing fraction of the cyclohexyl rings, resulting in a lower lattice energy (melting point 165–168 °C) and leaving hydrogen-bonding sites partially exposed to atmospheric moisture (2.1% moisture uptake).

PackingLogic Cl_ion Chloride Anion (Cl⁻) Central Acceptor Amine1 Protonated Amine (-NH₃⁺) Mol A Amine1->Cl_ion Ionic H-Bond Amine2 Protonated Amine (-NH₃⁺) Mol B Amine2->Cl_ion Ionic H-Bond Diol1 Hydroxyl Group (-OH) Mol C Diol1->Cl_ion Dipole-Ion H-Bond Diol2 Hydroxyl Group (-OH) Mol D Diol2->Amine1 Intermolecular Steric Cyclohexyl Ring (Steric Shielding) Steric->Amine1 Covalent

Fig 2. Supramolecular hydrogen-bonding network stabilizing the HCl salt crystal lattice.

Conclusion & Recommendations

For drug development professionals utilizing 2-Amino-1-cyclohexylpropane-1,3-diol as an API intermediate or active scaffold, the free base form is fundamentally unsuited for robust pharmaceutical manufacturing due to its deliquescence and poor solid-state packing.

Through rigorous, self-validating crystallographic screening, the Hydrochloride (HCl) salt is identified as the optimal solid form . The SCXRD data proves that the chloride ion perfectly complements the steric demands of the cyclohexyl ring, facilitating a dense, highly stable orthorhombic lattice that maximizes intermolecular hydrogen bonding while minimizing hygroscopicity.

References

  • Title: Studies on Antibiotics and Related Substances. IV. Synthesis of DL-threo-β-Cyclohexylserine and DL-threo-2-Dichloroacetamido-1-cyclohexylpropane-1,3-diol Source: Bulletin of the Chemical Society of Japan (1956) URL: [Link]

  • Title: Drug Substance Solid State Characterization Source: Agno Pharmaceuticals URL: [Link]

  • Title: Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Source: Crystal Growth & Design, ACS Publications (2017) URL: [Link]

  • Title: Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole Source: Pharmazie, via PubMed (2013) URL: [Link]

Comparative

A Comparative Guide to Chiral HPLC Methods for Enantiomeric Excess Determination of Aminodiols

In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric excess (ee) for chiral molecules is not merely a regulatory requirement but a cornerstone of efficac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric excess (ee) for chiral molecules is not merely a regulatory requirement but a cornerstone of efficacy and safety. Aminodiols, a class of compounds characterized by both amino and hydroxyl functional groups, are pivotal chiral building blocks and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their stereochemical configuration can profoundly influence pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse reactions. Consequently, robust and reliable analytical methods for the accurate quantification of enantiomeric purity are indispensable.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of aminodiols. We will delve into the core principles of chiral chromatography, compare the performance of various chiral stationary phases (CSPs) with supporting data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Foundation of Chiral Separation: A Three-Point Interaction Model

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector. In chiral HPLC, this is most commonly achieved through a chiral stationary phase (CSP). The fundamental principle governing enantiomeric recognition on a CSP is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. For effective chiral discrimination, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions) are required, with at least one of these interactions being stereochemically dependent. This is often referred to as the "three-point interaction model".[1]

A Comparative Analysis of Chiral Stationary Phases for Aminodiol Separation

The selection of an appropriate CSP is the most critical decision in developing a chiral HPLC method. Several classes of CSPs have demonstrated utility in the separation of chiral amines and amino alcohols, and by extension, aminodiols. The most prominent among these are polysaccharide-based, cyclodextrin-based, Pirkle-type, and macrocyclic antibiotic-based CSPs.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose that are coated or immobilized on a silica support, are the most widely used and versatile columns for chiral separations.[2][3] Their broad applicability stems from the complex three-dimensional structure of the polysaccharide derivatives, which creates a multitude of chiral grooves and cavities capable of interacting with a wide range of analytes.

Mechanism of Chiral Recognition: The primary interactions responsible for chiral recognition on polysaccharide-based CSPs include hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone. The helical structure of the polysaccharide polymer also contributes to steric interactions, which play a crucial role in enantioselective recognition.[1]

Performance and Applications: Polysaccharide-based columns, such as the popular Chiralpak® and Chiralcel® series, have shown excellent performance in the separation of a wide array of chiral compounds, including amino alcohols.[4][5] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a high degree of flexibility in method development. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts, enhancing their robustness and the scope of their application.[6]

Table 1: Comparative Performance of Polysaccharide-Based CSPs for Aminodiol Analogs

AnalyteColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
1-Phenyl-1,2-ethanediolChiralpak AD-Hn-Hexane/Isopropanol (90:10)1.02.541.45[5]
Propranolol (a β-amino alcohol)Chiralcel OD-Hn-Hexane/Isopropanol/DEA (80:20:0.1)1.03.201.62[7]
Metoprolol (a β-amino alcohol)Chiralpak ADn-Hexane/Ethanol/DEA (85:15:0.1)0.52.801.35[7]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. These molecules have a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface.[8]

Mechanism of Chiral Recognition: The primary mechanism of chiral recognition on cyclodextrin-based CSPs is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[8][9] Enantioselectivity arises from differences in the stability of the diastereomeric complexes formed between the two enantiomers and the chiral cyclodextrin. Secondary interactions, such as hydrogen bonding between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin, also contribute significantly to the separation.[10]

Performance and Applications: Cyclodextrin-based CSPs are particularly effective for the separation of molecules containing aromatic rings that can fit into the hydrophobic cavity.[7] They are typically used in reversed-phase or polar organic modes. While native cyclodextrins are effective, derivatized cyclodextrins with various functional groups offer a wider range of selectivities.[11]

Table 2: Performance of Cyclodextrin-Based CSPs for Aromatic Amines and Alcohols

AnalyteColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
1-(1-Naphthyl)ethylamineCyclobond I 2000Acetonitrile/TEAA buffer (10:90)1.02.101.15[10]
1-Phenyl-1-propanolBeta-CyclodextrinWater/Methanol (80:20)0.81.851.12[10]
Pirkle-Type CSPs: Rational Design for Specific Interactions

Pirkle-type CSPs, also known as brush-type phases, are based on a smaller, well-defined chiral selector that is covalently bonded to the silica support. These phases are designed to have specific interaction sites, such as π-acidic or π-basic aromatic rings, and hydrogen bonding donors or acceptors.[12]

Mechanism of Chiral Recognition: Chiral recognition on Pirkle-type CSPs is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The well-defined nature of the chiral selector allows for a more predictable interaction with the analyte. For a successful separation, the analyte should have complementary functional groups that can interact with the CSP.[12][13]

Performance and Applications: Pirkle-type columns are known for their robustness and high efficiency. They are often used in normal-phase mode. A key advantage of Pirkle-type CSPs is that both enantiomeric forms of the chiral selector are often available, allowing for the inversion of the elution order of the analytes, which can be beneficial for the quantification of trace enantiomeric impurities.[13] For aminodiols, derivatization of the amino group to introduce a π-acidic or π-basic moiety can significantly enhance enantioselectivity.

Table 3: Performance of Pirkle-Type CSPs for Derivatized Amino Alcohols

Analyte (as DNB derivative)ColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Phenylalaninol(R)-DNBPGn-Hexane/Isopropanol (90:10)1.02.801.50[14]
Leucinol(S)-Naphthylleucinen-Hexane/Ethanol (85:15)1.02.501.40[14]

*DNB: 3,5-Dinitrobenzoyl; DNBPG: Dinitrobenzoylphenylglycine

Macrocyclic Antibiotic-Based CSPs: Broad Selectivity for Complex Molecules

Macrocyclic antibiotic-based CSPs, such as those based on vancomycin and teicoplanin, offer a unique and broad range of enantioselectivity. These complex molecules possess multiple chiral centers and a variety of functional groups, including peptide linkages, aromatic rings, and sugar moieties, which can participate in various types of interactions.

Mechanism of Chiral Recognition: The chiral recognition mechanism on macrocyclic antibiotic CSPs is complex and multimodal, involving a combination of hydrogen bonding, ionic interactions, inclusion complexation, and steric effects. The basket-like structure of these molecules can encapsulate parts of the analyte, leading to enantioselective interactions.

Performance and Applications: These CSPs are particularly well-suited for the separation of polar and ionizable compounds, including amino acids and amino alcohols, often without the need for derivatization. They can be operated in reversed-phase, normal-phase, and polar organic modes.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Chiral Method Development Screening for a Novel Aminodiol

This protocol outlines a systematic approach to screen for an effective chiral HPLC method for a new aminodiol.

Caption: Workflow for Chiral Method Development Screening.

Methodology:

  • Sample Preparation: Dissolve the racemic aminodiol in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or methanol) at a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Columns: Select a diverse set of chiral columns, such as a cellulose-based, an amylose-based, a cyclodextrin-based, and a Pirkle-type column.

    • Mobile Phases: For polysaccharide and Pirkle-type columns, start with a normal-phase mobile phase such as n-Hexane/Isopropanol (90/10, v/v). For cyclodextrin columns, a reversed-phase mobile phase such as Acetonitrile/Water (50/50, v/v) with 0.1% formic acid or diethylamine (for acidic or basic analytes, respectively) is a good starting point.

    • Flow Rate: Begin with a flow rate of 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where the analyte has some absorbance. If the analyte lacks a chromophore, consider using a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

  • Evaluation: Analyze the chromatograms from the initial screening for any signs of separation (peak splitting, shoulder, or two distinct peaks).

  • Optimization:

    • If partial separation is observed, optimize the mobile phase composition by varying the ratio of the strong and weak solvents.

    • Investigate the effect of different alcohol modifiers (e.g., ethanol, 2-propanol) in normal-phase mode.

    • Optimize the column temperature to improve resolution and peak shape.

  • Derivatization (if necessary): If no separation is achieved, consider derivatizing the aminodiol to introduce a chromophore and/or additional interaction sites.

Protocol 2: Enantiomeric Excess Determination of an Aminodiol via Pre-column Derivatization with Marfey's Reagent

For aminodiols lacking a strong UV chromophore, pre-column derivatization is a powerful strategy. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) reacts with the primary amino group of the aminodiol to form stable diastereomers that can be readily separated on a standard achiral reversed-phase column and detected with high sensitivity.[15][16][17]

Caption: Workflow for ee determination via derivatization.

Methodology:

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the aminodiol sample in 100 µL of 50 mM sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Quench the reaction by adding 20 µL of 1 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Quantification:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100

Conclusion: A Strategic Approach to Method Development

The successful determination of the enantiomeric excess of aminodiols by chiral HPLC hinges on a systematic and informed approach to method development. Polysaccharide-based CSPs offer the broadest applicability and are an excellent starting point for screening. Cyclodextrin and Pirkle-type CSPs provide alternative selectivities, particularly for aromatic and derivatized aminodiols, respectively. For aminodiols lacking a chromophore, pre-column derivatization is a robust and sensitive strategy.

By understanding the principles of chiral recognition and leveraging the diverse selectivities of available CSPs, researchers can develop and validate reliable HPLC methods to ensure the stereochemical integrity of these critical pharmaceutical building blocks.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical Reviews, 87(2), 347-362. [URL not available]
  • Hamada, M., & Shioiri, T. (2005). Recent progress in the chemistry of Pirkle's chiral stationary phases. Chemical Reviews, 105(9), 3451-3476. [URL not available]
  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3158-3180. [Link]

  • Armstrong, D. W., & DeMond, W. (1984). Cyclodextrin bonded phases for the liquid chromatographic separation of enantiomers and diastereomers. Journal of Chromatographic Science, 22(9), 411-415. [URL not available]
  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Pirkle-Type Chiral Stationary Phases. Retrieved from [Link]

  • Chiralpedia. (2022, December 5). Cyclodextrin-based CSPs. Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. [URL not available]
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns. Retrieved from [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2136-2151. [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 221-227. [Link]

  • Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Haginaka, J. (2001). Enantiomer separation of drugs by capillary electrophoresis using cyclodextrins as chiral selectors. Journal of Chromatography A, 906(1-2), 253-273. [URL not available]
  • Hyun, M. H. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]

  • Li, S., & Purdy, W. C. (1992). Cyclodextrins and their applications in analytical chemistry. Chemical Reviews, 92(6), 1457-1470. [URL not available]
  • Imai, K., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-206. [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Maurer, H. H. (2012). Chiral drug analysis using mass spectrometric detection relevant to research and practice in clinical and forensic toxicology. Journal of Chromatography B, 903, 1-15. [Link]

  • Aturki, Z., & Fanali, S. (2022). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International, 35(4), 14-19. [Link]

  • Awad, H., & El-Aneed, A. (2013). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Analytica Chimica Acta, 769, 1-16. [Link]

  • Element Lab Solutions. (n.d.). Chiral HPLC Columns. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Liquid Chromatography & Related Technologies, 36(6), 727-757. [Link]

  • Forró, E., & Fülöp, F. (2013). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Amino Acids, 45(5), 1195-1202. [Link]

  • Ilisz, I., et al. (2006). Comparison of the physicochemical properties of macrocyclic antibiotics as potential chiral selectors. Journal of Chromatography A, 1111(2), 194-206. [URL not available]
  • Wikipedia. (2023, November 26). Chiral column chromatography. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Mehta, A. C. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 16(11), 1012-1021. [Link]

  • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(15), 2493-2501. [URL not available]
  • Kašpar, O., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Separations, 8(3), 30. [Link]

  • Nnane, I. P., & Wessjohann, L. A. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-8. [Link]

  • Li, Y. H., & Lee, W. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Liquid Chromatography & Related Technologies, 30(9-10), 1429-1443. [Link]

  • Ali, I., et al. (2022). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Molecules, 27(19), 6296. [Link]

  • Berthod, A., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science, 29(11), 1561-1577. [URL not available]
  • Bhushan, R., & Kumar, V. (2012). A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of the Chinese Chemical Society, 59(10), 1229-1233. [Link]

  • Armstrong, D. W., et al. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1452. [URL not available]
  • JASCO, Inc. (2020). Detection of Chiral Drugs Using HPLC with CD Detection. LCGC International, 33(11), 22-23. [Link]

  • Information Box Ticket. (2026, January 1). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry [Video]. YouTube. [Link]

  • Orosz, T., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 30(15), 3456. [Link]

  • Palko, R., et al. (2018). HPLC chromatograms for enantioseparation of the compounds I (a) and VII (b) on Chiralpak AD-H column with the mobile phase B. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to IR Spectroscopy of Cyclohexyl vs. Phenyl Aminodiols for Pharmaceutical Development

In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. The seemingly subtle difference between a saturated carbocyclic ring, such as a cyclohexyl group, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. The seemingly subtle difference between a saturated carbocyclic ring, such as a cyclohexyl group, and an aromatic phenyl ring can profoundly impact a molecule's pharmacological properties, including its efficacy, metabolism, and toxicity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative technique to distinguish between these crucial structural motifs. This guide provides an in-depth comparison of the IR spectral features of cyclohexyl and phenyl aminodiols, offering researchers a practical framework for the structural elucidation of these important pharmaceutical building blocks.

The Significance of Aliphatic vs. Aromatic Moieties in Drug Design

The choice between a cyclohexyl and a phenyl group in a drug candidate is a critical decision in medicinal chemistry. Phenyl groups, with their planar structure and delocalized π-electrons, can engage in π-π stacking and cation-π interactions, which are often crucial for receptor binding. However, they are also susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.

Conversely, the three-dimensional and flexible nature of the cyclohexyl ring offers a different set of steric and conformational possibilities for interacting with a biological target. As a saturated aliphatic ring, it is generally less prone to oxidative metabolism, which can lead to improved metabolic stability and a more favorable safety profile. The ability to confidently and rapidly distinguish between these two groups is therefore essential for process development, quality control, and regulatory compliance.

Theoretical Underpinnings of IR Spectral Differentiation

The vibrational modes of chemical bonds, which are detected by IR spectroscopy, are highly sensitive to the electronic and steric environment of the atoms involved. The key to differentiating cyclohexyl and phenyl aminodiols lies in the distinct vibrational frequencies of their C-H and C-C bonds.

Cyclohexyl Group: The C-H bonds in a cyclohexyl ring are all sp³ hybridized. The stretching vibrations of these bonds typically appear as strong absorptions in the 2850-2960 cm⁻¹ region.[1][2] The methylene (-CH₂) groups in the ring also exhibit characteristic scissoring (bending) vibrations around 1448-1470 cm⁻¹.[3][4]

Phenyl Group: In contrast, the C-H bonds of a phenyl ring involve sp² hybridized carbons. These C-H stretching vibrations absorb at higher frequencies, typically in the 3000-3100 cm⁻¹ range.[2][5][6] Furthermore, the C=C bonds within the aromatic ring give rise to characteristic stretching vibrations that appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.[2][5][6] The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ "fingerprint" region.

Aminodiol Moiety: Both classes of compounds share the aminodiol functionality, which will present its own set of characteristic IR bands. The O-H stretching vibrations of the hydroxyl groups typically appear as a broad and strong band in the 3200-3600 cm⁻¹ region, with the broadening resulting from hydrogen bonding.[7] The N-H stretching vibrations of the primary amine group usually appear as two distinct, sharper bands in the 3300-3500 cm⁻¹ range.[1] The C-O stretching vibrations of the alcohol groups will be present in the 1000-1200 cm⁻¹ region.

The following diagram illustrates the key structural differences that give rise to the distinct IR spectral features.

G cluster_cyclohexyl Cyclohexyl Aminodiol cluster_phenyl Phenyl Aminodiol c_aminodiol Aminodiol Moiety (O-H, N-H, C-O stretches) c_ring Cyclohexyl Ring (sp³ C-H stretches) c_aminodiol->c_ring Key Differentiator: Aliphatic C-H p_aminodiol Aminodiol Moiety (O-H, N-H, C-O stretches) p_ring Phenyl Ring (sp² C-H & C=C stretches) p_aminodiol->p_ring Key Differentiators: Aromatic C-H & C=C

Caption: Structural comparison of cyclohexyl and phenyl aminodiols highlighting the key differentiating moieties for IR spectroscopy.

Experimental Data: A Comparative Analysis

To illustrate the practical application of these principles, we will compare the IR spectral data of two representative compounds: cis-4-Aminocyclohexanol as a proxy for a cyclohexyl aminodiol and (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol .

Functional GroupCharacteristic IR Band (cm⁻¹)cis-4-Aminocyclohexanol(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediolKey Observations
O-H Stretch (Alcohol)3200-3600 (broad)PresentPresentBroad absorption due to hydrogen bonding is expected in both compounds.
N-H Stretch (Amine)3300-3500 (two bands for primary)PresentPresentTwo distinct peaks characteristic of a primary amine are expected in both.
Aromatic C-H Stretch3000-3100AbsentPresent This is a key differentiating feature.
Aliphatic C-H Stretch2850-2960Present Present (from propanediol backbone)The intensity and complexity of this region will be significantly greater for the cyclohexyl compound due to the numerous C-H bonds in the ring.
Aromatic C=C Stretch1450-1600AbsentPresent Another key differentiating feature, often appearing as multiple sharp bands.
-CH₂- Bending~1450Present Present (from propanediol backbone)A more pronounced absorption is expected for the cyclohexyl compound.
C-O Stretch (Alcohol)1000-1200PresentPresentThe exact position can be influenced by the overall structure.

The following diagram provides a visual representation of the expected differences in the IR spectra.

G cluster_spectrum Comparative IR Spectra cluster_cyclohexyl Cyclohexyl Aminodiol cluster_phenyl Phenyl Aminodiol Wavenumber (cm⁻¹) Wavenumber (cm⁻¹) 4000 4000 3000 3000 2000 2000 1500 1500 1000 1000 500 500 c_oh_nh Broad O-H Sharp N-H c_ch Strong sp³ C-H p_oh_nh Broad O-H Sharp N-H p_ch_arom sp² C-H p_ch_aliph sp³ C-H p_cc C=C Ring G cluster_workflow FTIR Analysis Workflow start Sample prep Sample Preparation start->prep kbr KBr Pellet prep->kbr Solid atr ATR prep->atr Solid/Liquid analysis FTIR Spectrometer Analysis kbr->analysis atr->analysis data Data Processing (Baseline Correction, etc.) analysis->data interpretation Spectral Interpretation & Structural Elucidation data->interpretation

Caption: A generalized workflow for the analysis of aminodiols using FTIR spectroscopy.

Conclusion

References

  • 4-Aminocyclohexanol. PubChem. [Link]

  • How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. Quora. [Link]

  • The Synthesis and Configuration Analysis of 2-Amino-1,3-cyclohexanediol. Scilit. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing). [Link]

  • The features of IR spectrum. SlideShare. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. University of Hawai'i at Mānoa. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Process for production of 2-amino-1,3-propanediol.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Link]

  • Infra-red spectroscopy. SlideShare. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • Cyclohexanemethanol. NIST WebBook. [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

  • IR Absorption Frequencies. Northern Illinois University. [Link]

Sources

Comparative

Comparative Toxicity Profiling: Alkyl vs. Cyclohexyl Aminopropanediols

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Structural Determinants of Toxicity Aminopropanediols (APDs) represent a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Structural Determinants of Toxicity

Aminopropanediols (APDs) represent a privileged scaffold in medicinal chemistry, serving as the "warhead" for Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., Fingolimod) and the hydrophilic headgroup for ionizable cationic lipids in mRNA delivery (LNPs).

The toxicity profile of these compounds is dictated by the hydrophobic tail attached to the 2-amino-1,3-propanediol backbone. This guide compares two distinct structural classes:

  • Alkyl-APDs: Characterized by flexible, linear aliphatic chains (e.g., Sphingosine, Fingolimod analogs).

  • Cyclohexyl-APDs: Characterized by rigid, bulky cyclic aliphatic rings incorporated into the tail or linker.

Key Insight: While Alkyl-APDs often exhibit higher potency in membrane intercalation, they carry a higher risk of non-specific surfactant-like toxicity (hemolysis) and phospholipidosis. Cyclohexyl-APDs, by introducing conformational rigidity, frequently improve the therapeutic index by reducing off-target membrane disruption and altering metabolic clearance pathways.

Mechanistic Toxicity Profile

Membrane Interaction & Cytotoxicity

The primary driver of APD toxicity is their amphiphilic nature, behaving as cationic surfactants at physiological pH.

  • Alkyl-APDs (The "Wedge" Effect):

    • Mechanism: Long, flexible alkyl chains (C12-C18) possess high rotational freedom. This allows them to insert deeply into the lipid bilayer, acting as "wedges" that induce positive curvature.

    • Toxicity Consequence: At high concentrations, this leads to micellization of the plasma membrane (lysis). In mitochondria, they act as protonophores, uncoupling oxidative phosphorylation.

    • Data Trend: Lower Critical Micelle Concentration (CMC) correlates with higher hemolytic potential.

  • Cyclohexyl-APDs (The "Spacer" Effect):

    • Mechanism: The cyclohexyl group acts as a rigid spacer. It increases the cross-sectional area of the hydrophobic tail, shifting the packing parameter closer to 1 (cylindrical). This favors stable bilayer formation rather than micelle formation.

    • Toxicity Consequence: Reduced detergent activity. Cyclohexyl analogs often show higher IC50 values (lower toxicity) in viability assays compared to their linear alkyl counterparts of equivalent lipophilicity.

Metabolic Activation & Organ Toxicity
  • Alkyl-APDs: Subject to extensive

    
    -oxidation and 
    
    
    
    -oxidation. Accumulation of cationic metabolites in lysosomes can induce Phospholipidosis (accumulation of intracellular lipids), a hallmark toxicity of cationic amphiphilic drugs (CADs).
  • Cyclohexyl-APDs: The ring structure blocks

    
    -oxidation. Metabolism is shifted towards ring hydroxylation (by CYP450s). This often prevents the formation of reactive enone intermediates associated with aromatic analogs (like phenyl-APDs), rendering cyclohexyl variants metabolically "cleaner" in many hepatotoxicity screens.
    

Comparative Data Analysis

The following data summarizes trends observed in S1P modulator development and LNP lipid screening.

FeatureAlkyl-AminopropanediolsCyclohexyl-AminopropanediolsImpact on Drug Design
Membrane Fluidity Increases (disorders bilayer)Decreases (rigidifies bilayer)Cyclohexyls stabilize LNP structures.
Hemolytic Activity (HC50) High (< 50

M)
Low (> 200

M)
Cyclohexyls are safer for IV administration.
Cytotoxicity (HepG2 IC50) Moderate (10–50

M)
Low (> 100

M)
Cyclohexyls reduce liver injury risk.
Metabolic Stability Low (Rapid

-oxidation)
High (Slow hydroxylation)Cyclohexyls extend half-life (

).
hERG Inhibition Moderate risk (flexible binding)Low risk (rigid steric clash)Cyclohexyls reduce cardiac arrhythmia risk.
Phospholipidosis High Risk (Lysosomal trapping)Moderate RiskCritical for chronic dosing safety.

Visualizing the Toxicity Pathways

The following diagram illustrates the divergent toxicity pathways between flexible alkyl and rigid cyclohexyl derivatives.

ToxicityPathways cluster_Alkyl Alkyl-APD (Flexible) cluster_Cyclo Cyclohexyl-APD (Rigid) APD Aminopropanediol Scaffold Alkyl Linear Alkyl Tail APD->Alkyl Cyclo Cyclohexyl Tail APD->Cyclo Wedge Wedge Shape (High Curvature) Alkyl->Wedge High Rotation Lysis Membrane Lysis (Hemolysis) Wedge->Lysis Surfactant Effect Mito Mitochondrial Uncoupling Wedge->Mito Protonophore Cylinder Cylindrical Shape (Bilayer Stable) Cyclo->Cylinder Steric Bulk Meta Metabolic Stability Cyclo->Meta Block Beta-Ox Safe Reduced Cytotoxicity Cylinder->Safe Membrane Integrity

Figure 1: Mechanistic divergence in toxicity pathways. Alkyl chains favor membrane disruption (red), while cyclohexyl groups favor stability and metabolic safety (green).

Experimental Protocols for Validation

To objectively compare these profiles in your own lab, use the following self-validating protocols.

Hemolysis Assay (Membrane Integrity)

Purpose: Quantifies the "surfactant-like" toxicity of the lipid tail. Causality: Red blood cells (RBCs) lack internal organelles; lysis is a direct measure of plasma membrane disruption.

  • Preparation: Isolate RBCs from fresh murine or human blood via centrifugation (500 x g, 5 min). Wash 3x with PBS (pH 7.4). Resuspend to 2% (v/v).

  • Dosing: Prepare serial dilutions of Alkyl-APD and Cyclohexyl-APD (range: 1

    
    M to 1000 
    
    
    
    M) in PBS.
    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Incubation: Mix 100

    
    L RBC suspension with 100 
    
    
    
    L compound solution in a V-bottom 96-well plate. Incubate at 37°C for 1 hour with gentle shaking.
  • Separation: Centrifuge at 1000 x g for 10 min to pellet intact cells.

  • Quantification: Transfer 100

    
    L supernatant to a clear flat-bottom plate. Measure Absorbance at 540 nm (Hemoglobin).
    
  • Calculation:

    
    
    
In Vitro Phospholipidosis Screening (HCS)

Purpose: Detects lysosomal accumulation, a specific risk for alkyl-aminopropanediols.

  • Cell Line: HepG2 or CHO-K1 cells seeded at 10,000 cells/well in 96-well plates.

  • Treatment: Incubate cells with compounds (1–50

    
    M) for 24 hours.
    
  • Staining:

    • Add HCS LipidTOX™ Green (neutral lipid stain) and LysoTracker™ Red (lysosomal stain).

    • Incubate for 30 min at 37°C.

    • Counterstain nuclei with Hoechst 33342.

  • Imaging: High-Content Screening (HCS) microscopy.

  • Analysis: Quantify the overlap coefficient between Green (Lipid) and Red (Lysosome) channels.

    • Interpretation: High overlap + increased lysosomal volume indicates phospholipidosis (typical of Alkyl-APDs).

Workflow Visualization

Workflow cluster_Tier1 Tier 1: Physico-Chemical Screen cluster_Tier2 Tier 2: Cellular Toxicity Start Compound Library (Alkyl vs Cyclohexyl) pKa pKa Determination (TNS Assay) Start->pKa Hemolysis Hemolysis Assay (RBC Lysis) Start->Hemolysis MTT Cytotoxicity (MTT/ATP Assay) pKa->MTT Hemolysis->MTT If < 10% Lysis HCS Phospholipidosis (LipidTOX Staining) MTT->HCS If IC50 > 50µM Decision Lead Selection HCS->Decision Low Accumulation

Figure 2: Step-wise screening workflow to filter APD candidates. Hemolysis is the "gatekeeper" assay for membrane toxicity.

References

  • Correlation of the cytotoxic effects of cationic lipids with their headgroups. Source: Toxicology Research (RSC), 2016. Significance: Establishes the baseline toxicity of quaternary ammonium/amino headgroups in relation to hydrophobic tails.

  • Degradable cyclic amino alcohol ionizable lipids as vectors for potent influenza mRNA vaccines. Source: Nature Nanotechnology, 2024. Significance: Demonstrates that cyclic (cyclohexyl-like) headgroups/tails (e.g., AMG1541) reduce toxicity and improve potency compared to linear alkyl analogs.

  • Lipophilic ion aromaticity is not important for permeability across lipid membranes. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes, 2013. Significance: Compares triphenyl vs tricyclohexyl cations, showing that cyclohexyl groups maintain permeability but alter the toxicity/accumulation profile.

  • Structure-activity relationships of sphingosine-1-phosphate analogues. Source: Journal of Medicinal Chemistry.[1] Significance: Details how replacing the phenyl-alkyl chain of FTY720 with other lipophilic moieties affects toxicity and S1P receptor selectivity.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1-cyclohexylpropane-1,3-diol proper disposal procedures

As drug development and synthetic chemistry advance, handling specialized intermediates like 2-Amino-1-cyclohexylpropane-1,3-diol requires stringent operational oversight. Derived typically via the Raney nickel reduction...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, handling specialized intermediates like 2-Amino-1-cyclohexylpropane-1,3-diol requires stringent operational oversight. Derived typically via the Raney nickel reduction of ethyl DL-threo-β-cyclohexyl-serinate[1], this cycloaliphatic amino diol (CAS: 102450-71-5) is a crucial building block for chloramphenicol analogs and novel heterotricyclic systems.

However, its bifunctional nature—combining a basic primary amine with hydrophilic diol groups—presents specific logistical and environmental challenges. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance, providing you with a self-validating operational framework that ensures absolute safety and environmental integrity.

Chemical Profiling & Mechanistic Causality

Understanding the molecular behavior of 2-Amino-1-cyclohexylpropane-1,3-diol is the foundation of safe handling and disposal:

  • Amine Basicity & Reactivity: The primary amine group acts as a Lewis base and nucleophile. In waste streams, it can react violently with strong acids (exothermic neutralization) and is highly incompatible with strong oxidizing agents[2].

  • Aqueous Solubility & Aquatic Toxicity: The 1,3-diol moiety drastically increases the compound's water solubility. While advantageous for synthesis, it makes the compound highly mobile in aqueous waste streams. Like many amino alcohols, it poses a significant risk of aquatic toxicity and resists rapid biodegradation[2].

  • Regulatory Classification: While the EPA Alcohol Exemption applies to certain aqueous solutions containing less than 24% alcohol by volume, this exemption is strictly intended for simple alcohols (like ethanol) and does not permit the drain disposal of complex, toxic amino diols[3]. Furthermore, any aqueous solution of this chemical must be evaluated for corrosivity; EPA/DOE defines hazardous characteristics that mandate specialized disposal[4].

Quantitative Data & Hazard Classification

PropertyValue / ClassificationCausality / Operational Impact
CAS Number 102450-71-5Unique identifier for tracking and SDS alignment.
Chemical Class Cycloaliphatic Amino DiolBifunctional nature dictates high solubility and base reactivity.
Environmental Hazard Aquatic Toxicity[2]Requires strict prevention of drain disposal due to environmental mobility.
Reactivity Profile Lewis Base / NucleophileIncompatible with strong oxidizers; requires strict waste segregation.
Waste Classification Hazardous (Non-exempt)Fails EPA alcohol exemptions; requires licensed high-temperature incineration[3].

Disposal Decision Workflow

G Start Waste Generation: 2-Amino-1-cyclohexylpropane-1,3-diol CheckState Is the waste solid or aqueous? Start->CheckState SolidWaste Solid Waste Stream (Collect in HDPE) CheckState->SolidWaste Solid AqueousWaste Aqueous Waste Stream (Check pH) CheckState->AqueousWaste Aqueous Incineration Licensed Incineration (No Drain Disposal) SolidWaste->Incineration CheckpH Is pH > 12.5? AqueousWaste->CheckpH Corrosive Classify as D002 Corrosive Waste CheckpH->Corrosive Yes StandardHaz Classify as Standard Hazardous Aqueous CheckpH->StandardHaz No Corrosive->Incineration StandardHaz->Incineration

Workflow for the classification and disposal of 2-Amino-1-cyclohexylpropane-1,3-diol waste streams.

Step-by-Step Disposal Protocol (Self-Validating System)

To guarantee safety, every step in this protocol includes a built-in Validation Check to confirm the procedure was executed correctly without relying on assumptions.

Phase 1: Segregation & Containment

  • Action: Collect 2-Amino-1-cyclohexylpropane-1,3-diol waste in a dedicated High-Density Polyethylene (HDPE) container. Keep it strictly segregated from incompatible materials like strong oxidizing agents[2]. Do not use metal containers.

  • Causality: Amino alcohols can slowly degrade certain plastics and corrode metals over time. Keeping them segregated prevents violent exothermic cross-reactions[2].

  • Validation Check: Squeeze the sealed HDPE container gently 30 minutes after adding waste. It should yield slightly and not feel pressurized. A rigid, bulging container indicates dangerous off-gassing from an incompatible cross-reaction.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the container in a designated SAA at or below eye level. Containers must be removed from the SAA within three days after becoming full[4].

  • Causality: SAAs are legally required by EPA standards for localized waste generation. Closed, properly labeled containers that are partially filled may remain in an SAA for up to one year[4].

  • Validation Check: Audit the SAA log. The container must be dated the exact moment the first drop of waste enters to ensure strict compliance with the 1-year maximum accumulation rule.

Phase 3: pH Profiling & Labeling

  • Action: For aqueous solutions containing this compound, measure the pH before final sealing. Label as "Hazardous Waste: Basic Amino Diol Solution."

  • Causality: If the pH exceeds 12.5, the waste must carry the D002 (Corrosive) EPA waste code. Accurate labeling prevents downstream processing accidents at the incineration facility.

  • Validation Check: Apply a pH indicator strip to a 1mL aliquot of the waste. Record the exact pH on the hazardous waste tag.

Phase 4: Final Disposition

  • Action: Dispatch for high-temperature incineration through a licensed hazardous waste contractor[2].

  • Causality: Drain disposal is strictly prohibited. Even highly diluted hazardous chemicals must not enter the public sewer, as biological wastewater treatment cannot safely process complex cycloaliphatic amines[4].

  • Validation Check: Obtain and file the Certificate of Destruction (CoD) from the disposal facility to legally close the chain of custody.

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and inhalation exposure.

  • Isolation: Isolate the hazard area and deny entry to unprotected personnel[5]. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a laboratory coat[6].

  • Neutralization & Absorption: Absorb the product with inactive, non-combustible materials such as dry sand or earth[5]. Never use sawdust or combustible absorbents, as amino alcohols can increase flammability risks when mixed with organic matter.

  • Collection: Sweep the absorbed mixture using non-sparking tools and recover the material into a sealable hazardous waste container[5].

  • Validation Check: Swab the spill area with a damp pH test strip. The area is fully decontaminated only when the surface pH returns to a neutral 7.0, confirming all basic amine residues have been successfully extracted from the surface.

Comprehensive References

  • Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting - BenchChem. 2

  • 2-amino-1-cyclohexylpropane-1,3-diol | 102450-71-5 - Sigma-Aldrich.

  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals - BenchChem. 6

  • Novel heterotricyclic systems: 2,6‐dioxa‐ and 2‐oxa‐6‐thia‐10‐azatricyclo‐[5.2.1.04,10] deeanes - ResearchGate. 1

  • AMINO ALCOHOL EA SAFETY DATA SHEET - Nippon Nyukazai Co., Ltd. 5

  • Does the EPA Alcohol Exemption Apply to Your Business? - Hazardous Waste Experts. 3

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. 4

Sources

Handling

Essential Protective Measures for Handling 2-Amino-1-cyclohexylpropane-1,3-diol

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 2-Amino-1-cyclohexylpropane-1,3-diol, for which extensive safety data may not be readily available, demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, drawing upon established best practices for handling structurally similar compounds, such as cyclohexylamines and other amino-alcohols. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Hazard Assessment Based on Structural Analogs

Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Amino-1-cyclohexylpropane-1,3-diol (CAS No. 102450-71-5)[1], a conservative hazard assessment is derived from data on analogous compounds. The molecule's structure, featuring a primary amine and two hydroxyl groups on a cyclohexane ring, suggests potential hazards associated with both cyclohexylamine and various amino-alcohols.

Cyclohexylamine is known to be a corrosive and flammable liquid that can cause severe skin and eye burns.[2][3] It is also harmful if inhaled or absorbed through the skin and is incompatible with strong oxidizing agents and acids.[2] Similarly, various amino-alcohols are classified as causing severe skin burns and eye damage.[4][5][6][7] Therefore, it is prudent to treat 2-Amino-1-cyclohexylpropane-1,3-diol with a high degree of caution, assuming it possesses similar corrosive and irritant properties.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling 2-Amino-1-cyclohexylpropane-1,3-diol. The following table summarizes the recommended PPE for different laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-resistant lab coatUse in a well-ventilated area or fume hood.[8] A respirator may be required for large quantities or if engineering controls are insufficient.[9]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges

Operational Plan: Step-by-Step Safety Protocols

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Donning PPE: A Deliberate Sequence

The following diagram illustrates the correct sequence for putting on your personal protective equipment to ensure complete and effective protection.

PPE_Donning_Sequence Start Start LabCoat 1. Lab Coat Start->LabCoat Gloves 2. Gloves LabCoat->Gloves Goggles 3. Goggles/Face Shield Gloves->Goggles Respirator 4. Respirator (if needed) Goggles->Respirator End Ready for Work Respirator->End

Figure 1. Recommended sequence for donning personal protective equipment.

  • Body Protection: Begin by putting on a clean, buttoned lab coat. For reactive work, a flame-resistant coat is recommended.

  • Hand Protection: Select chemically resistant gloves, such as nitrile or neoprene.[9] Check for any signs of degradation or punctures before use. When handling corrosive materials, consider double-gloving for added protection.

  • Eye and Face Protection: Wear chemical splash goggles that provide a complete seal around the eyes.[5] For procedures with a higher risk of splashes or splattering, a face shield should be worn in addition to goggles.

  • Respiratory Protection: If working outside of a certified chemical fume hood, or with large quantities, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10]

Safe Handling and Experimental Workflow

The following diagram outlines the critical steps for safely handling 2-Amino-1-cyclohexylpropane-1,3-diol throughout the experimental process.

Experimental_Workflow Prep Preparation & Engineering Controls (Fume Hood, Eyewash Station) Weighing Weighing & Transferring (Use anti-static measures) Prep->Weighing Reaction Conducting Reaction (Monitor for exotherms) Weighing->Reaction Workup Quenching & Workup (Neutralize reactive species) Reaction->Workup Disposal Waste Disposal (Segregate waste streams) Workup->Disposal

Figure 2. A systematic workflow for handling 2-Amino-1-cyclohexylpropane-1,3-diol.

  • Preparation and Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Weighing and Transferring: When weighing and transferring the compound, use equipment that is properly grounded to prevent static discharge, especially if the compound is a fine powder.

  • Conducting Reactions: Be mindful of the reactivity of amines, which can react exothermically with acids and other reagents. Add reagents slowly and monitor the reaction temperature.

  • Quenching and Workup: Before proceeding with the workup, ensure that any reactive materials are safely quenched.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Remove gloves first, followed by the face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Promptly remove contaminated clothing and wash the affected skin area with large amounts of water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing has stopped, begin rescue breathing.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of 2-Amino-1-cyclohexylpropane-1,3-diol and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing 2-Amino-1-cyclohexylpropane-1,3-diol, including unused product, reaction residues, and contaminated lab supplies (e.g., gloves, weighing paper), must be segregated from other waste streams.[9]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible waste container.[9]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in the regular trash.[8]

By adhering to these guidelines, you can confidently and safely handle 2-Amino-1-cyclohexylpropane-1,3-diol in your laboratory, fostering a culture of safety and scientific excellence.

References

  • Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]

  • CYCLOHEXYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Cyclohexylamine: Properties, Reactions, Production And Uses. (2024, August 14). Chemcess. Retrieved from [Link]

  • Cyclohexylamine. (n.d.). PubChem. Retrieved from [Link]

  • AMINOALCOHOL PA SAFETY DATA SHEET. (2017, August 29). Nippon Nyukazai Co., Ltd. Retrieved from [Link]

  • AMINO ALCOHOL EA SAFETY DATA SHEET. (2018, June 12). Nippon Nyukazai Co., Ltd. Retrieved from [Link]

  • Personal Protective Equipment (PPE) (OHS100) Course Material. (2019, November 26). University of Alabama at Birmingham. Retrieved from [Link]

  • Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. (n.d.). US EPA. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.